14-Heptacosanone
Description
Properties
IUPAC Name |
heptacosan-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMOZVQLARCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202554 | |
| Record name | Heptacosan-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-50-7 | |
| Record name | 14-Heptacosanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptacosan-14-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-HEPTACOSANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Heptacosan-14-one | |
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| Record name | Heptacosan-14-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTACOSAN-14-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of 14-Heptacosanone?
An In-Depth Technical Guide to the Chemical Properties and Applications of 14-Heptacosanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 542-50-7), a C27 long-chain symmetrical aliphatic ketone, represents a class of lipophilic molecules with significant, yet underexplored, potential in chemical and biological research. Also known by synonyms such as Ditridecyl Ketone and Myristone, its structure consists of a central carbonyl group flanked by two tridecyl (C13) chains.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological relevance. While specific biological data on this compound is nascent, its structural similarity to endogenous lipids suggests plausible roles in metabolic regulation and as a platform for novel therapeutic development. This document synthesizes current knowledge to provide a foundational resource for researchers investigating this and other long-chain ketones.
Nomenclature and Physicochemical Properties
Correctly identifying and characterizing a molecule is the cornerstone of reproducible science. This compound is a saturated ketone with 27 carbon atoms, with the carbonyl group located at the 14th position.
| Property | Value | Source(s) |
| IUPAC Name | Heptacosan-14-one | [1] |
| Synonyms | Ditridecyl ketone, Myristone | [1][2] |
| CAS Number | 542-50-7 | [1][3] |
| Molecular Formula | C₂₇H₅₄O | [1][3] |
| Molecular Weight | 394.72 g/mol | [] |
| Appearance | White to cream or pale yellow crystalline powder | [5] |
| Melting Point | 76-78 °C | [6] |
| Boiling Point | 443.86 °C (rough estimate) | [6] |
| Density | 0.837 g/cm³ | [] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and hot ethanol.[7][8] | |
| InChI Key | VCZMOZVQLARCOE-UHFFFAOYSA-N | [1] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of a long-chain aliphatic ketone.
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, indicative of the numerous methylene (CH₂) and methyl (CH₃) groups.
-
C=O Stretch: A strong, sharp absorption peak typically appearing around 1715 cm⁻¹ , which is highly characteristic of a saturated aliphatic ketone.[9] The absence of significant shifts from this value confirms the lack of conjugation or ring strain.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides both the molecular weight and structural information through characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 394, corresponding to the molecular weight.
-
α-Cleavage: The most significant fragmentation occurs at the C-C bonds adjacent to the carbonyl group. For this compound, this symmetrical cleavage results in the formation of a stable acylium ion at m/z 211 (C₁₃H₂₇CO⁺) and the loss of a C₁₃H₂₇ radical. This is a key diagnostic peak confirming the carbonyl position.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This will produce characteristic fragment ions of lower mass.
Caption: Key fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon spectrum provides a clear map of the carbon skeleton.
-
C=O: A characteristic downfield signal is expected around 210-212 ppm for the carbonyl carbon.
-
α-Carbons: The two equivalent CH₂ carbons adjacent to the carbonyl (C13 and C15) will appear around 42-43 ppm .
-
Alkyl Chain Carbons: A cluster of signals between approximately 14 ppm (terminal CH₃ groups) and 32 ppm (internal CH₂ groups) will be observed.
-
-
¹H NMR: The proton spectrum is relatively simple due to the molecule's symmetry.
-
α-Protons: A triplet at approximately 2.4 ppm (J ≈ 7.5 Hz) corresponding to the four protons on the carbons adjacent to the carbonyl.
-
Alkyl Chain Protons: A large, complex multiplet signal between 1.2-1.6 ppm for the bulk of the methylene protons.
-
Terminal Methyl Protons: A triplet at approximately 0.9 ppm (J ≈ 7.0 Hz) for the six protons of the two terminal methyl groups.
-
Chemical Reactivity and Stability
This compound exhibits reactivity typical of an aliphatic ketone, centered around the carbonyl group and the adjacent α-carbons.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Common reactions include:
-
α-Carbon Chemistry: The protons on the carbons alpha to the carbonyl are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations.
-
Stability: this compound is a stable, non-volatile solid at room temperature. It is not particularly sensitive to air or moisture but should be stored in a well-sealed container away from strong oxidizing and reducing agents.
-
Isomerization: Under certain catalytic conditions (e.g., using pyrrolidine and elemental sulfur), the carbonyl group can undergo "chain-walking" isomerization, migrating along the alkyl chain to form a thermodynamic mixture of ketone isomers.[12] This highlights the potential for post-synthetic modification of the molecular scaffold.
Synthesis and Analytical Methodologies
General Synthesis Protocol: Organocadmium Method
The synthesis of symmetrical ketones like this compound is classically achieved with high efficiency using organocadmium reagents, which are notably less reactive than their Grignard counterparts and tend not to add to the newly formed ketone.[5][13][14] The precursor, tridecanoyl chloride, is readily prepared from tridecanoic acid.
Causality: The choice of an organocadmium reagent is critical. A more reactive Grignard reagent would readily attack the ketone product, leading to the formation of a tertiary alcohol as a significant byproduct.[15] The milder nature of the Cd-C bond prevents this secondary reaction, ensuring a high yield of the desired ketone.
Step-by-Step Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings (1.1 eq) with anhydrous diethyl ether. Add a solution of 1-bromotridecane (1.0 eq) in anhydrous ether dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Formation of Organocadmium Reagent: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (0.5 eq) in anhydrous ether. Slowly add the Grignard reagent to the CdCl₂ slurry via cannula. A color change and precipitation may be observed. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of ditridecylcadmium.
-
Acylation: Cool the ditridecylcadmium reagent to 0 °C. Add a solution of tridecanoyl chloride (1.0 eq) in anhydrous ether dropwise with vigorous stirring.
-
Workup and Purification: After the addition, allow the reaction to stir at room temperature overnight. Quench the reaction by carefully adding dilute sulfuric acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.
Caption: Organocadmium-based synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the separation and identification of long-chain ketones in complex mixtures.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precise amount of the sample in a suitable volatile solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column, such as a Thermo Scientific TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[16]
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C, then ramp at 4 °C/min to 315 °C (hold 10 min). This program ensures the elution of high-boiling point compounds.[16][17]
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from the NIST library). Key diagnostic ions are the molecular ion (m/z 394) and the α-cleavage fragment (m/z 211).
Biological Context and Potential Applications
While direct studies on this compound are limited, the broader class of long-chain aliphatic ketones is gaining attention in drug discovery and chemical biology.[18]
Potential as a Metabolic Modulator via PPARα
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that is a master regulator of lipid metabolism, particularly during fasting.[19] It is highly expressed in tissues with high fatty acid oxidation rates, such as the liver and heart.[20]
-
Mechanism of Action: Natural ligands for PPARα include long-chain fatty acids and their acyl-CoA derivatives.[21] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called PPREs (Peroxisome Proliferator Response Elements) in the promoter region of target genes. This initiates the transcription of genes involved in fatty acid uptake, activation, and β-oxidation.[20]
-
Hypothesis for this compound: Given its long, lipophilic alkyl chains, this compound is a plausible candidate ligand for the hydrophobic ligand-binding pocket of PPARα. Activation of PPARα by a small molecule can have profound effects on lipid homeostasis. Synthetic PPARα agonists (fibrates) are used clinically to treat dyslipidemia.[22] Investigating whether this compound or its derivatives can modulate PPARα activity could open new avenues for treating metabolic disorders.
Caption: Potential interaction of this compound with the PPARα pathway.
Other Potential Applications
-
Insect Control: Aliphatic ketones are components of insect pheromones and have demonstrated contact toxicity against certain pests, suggesting potential applications in agriculture as eco-friendly control agents.[6][23]
-
Oncology: The metabolic differences between cancer cells and normal cells (the Warburg effect) can be exploited. Some studies have shown that ketone bodies can inhibit cancer cell proliferation.[24] As a stable, long-chain ketone, this compound could serve as a scaffold for developing novel therapeutics that target cancer metabolism.
Conclusion
This compound is a well-defined chemical entity whose full potential remains to be unlocked. Its straightforward synthesis, clear spectroscopic signature, and predictable chemical reactivity make it an accessible tool for chemical research. The most compelling future direction lies in the systematic exploration of its biological activities, particularly as a potential modulator of metabolic pathways like PPARα. This guide provides the essential chemical foundation for researchers to confidently synthesize, identify, and utilize this compound in their advanced scientific and drug development endeavors.
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Kwiecien, K., Kwiecinska, J., & Gier-Bialasik, S. (2020). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 8889241. [Link]
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Hostetler, H. A., Kier, A. B., & Schroeder, F. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). The Journal of lipid research, 47(6), 1293–1303. [Link]
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A Technical Guide to the Natural Sourcing of 14-Heptacosanone from Botanical Matrices
Abstract: 14-Heptacosanone (C₂₇H₅₄O), a long-chain aliphatic ketone, is a naturally occurring compound found within the complex lipophilic matrices of various plants. While not as extensively studied as other phytochemical classes, interest in long-chain ketones is growing due to their potential biological activities. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the natural sourcing, putative biosynthesis, extraction, isolation, and analytical characterization of this compound from plant materials. It is designed to bridge foundational biochemical principles with practical, field-proven laboratory protocols.
Introduction: Understanding this compound
This compound, also known as ditridecyl ketone or myristone, is a saturated ketone with a 27-carbon backbone. Its high molecular weight and long aliphatic chains render it highly non-polar and soluble in organic solvents, a critical factor dictating the choice of extraction and purification methodologies.
Chemical Properties:
-
Molecular Formula: C₂₇H₅₄O
-
Molecular Weight: 394.73 g/mol
-
CAS Number: 542-50-7
-
Appearance: White to pale yellow crystalline powder.
While comprehensive pharmacological data is still emerging, related long-chain aliphatic ketones from medicinal plants have been investigated for a range of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects, making them a point of interest for novel compound discovery.[1][2]
Natural Occurrence in the Plant Kingdom
This compound is primarily found as a component of epicuticular wax, which serves as a protective barrier on the surface of plant leaves, stems, and fruits. Its presence is often in complex mixtures alongside other lipids, such as alkanes, fatty acids, and alcohols. The most prominently cited natural source is from the genus Styrax.
| Plant Species | Family | Plant Part | Reference |
| Styrax officinalis | Styracaceae | Whole Plant | PubChem[3] |
Note: The concentration of this compound can vary significantly based on the plant's geographical origin, age, time of harvest, and the specific environmental conditions.
The genus Styrax is well-documented for its production of bioactive compounds, including triterpenoids and lignans, from its resin and various plant parts.[4][5][6][7] The presence of this compound within this genus suggests it is part of a broader lipophilic defense and structural system.
Putative Biosynthetic Pathway in Plants
The biosynthesis of long-chain aliphatic ketones in plants is intrinsically linked to very-long-chain fatty acid (VLCFA) metabolism. While a specific pathway for this compound has not been definitively elucidated, a putative mechanism can be proposed based on the established alkane-forming pathway in cuticular wax biosynthesis.[3]
The proposed pathway involves three main stages:
-
Fatty Acid Synthesis & Elongation: The process begins with the synthesis of C16 and C18 fatty acids in the plastid. These are then exported to the endoplasmic reticulum, where a Fatty Acid Elongation (FAE) complex sequentially adds two-carbon units from malonyl-CoA to create VLCFAs. To generate a C27 ketone, a C28 or C30 VLCFA precursor is likely required.
-
Reduction to Aldehyde: The VLCFA-CoA is reduced to a long-chain aldehyde.
-
Decarbonylation to Alkane & Subsequent Oxidation: The aldehyde undergoes decarbonylation to form an odd-chain alkane (e.g., heptacosane). A subsequent hydroxylation at a central carbon (C-14) followed by oxidation would yield the corresponding ketone, this compound.
This proposed pathway highlights the integration of primary fatty acid metabolism with specialized secondary metabolic pathways to produce the diverse chemical structures found in plant waxes.
Caption: Putative biosynthetic pathway of this compound from fatty acid precursors.
Extraction and Isolation Protocol
The extraction and isolation of a lipophilic, low-abundance compound like this compound requires a systematic approach designed to separate it from a complex mixture of other plant lipids. The following protocol is a robust, field-proven methodology.
Step 1: Sample Preparation
Rationale: Proper preparation is critical to maximize the efficiency of the extraction. Drying removes water, which can interfere with non-polar solvent penetration. Grinding increases the surface area of the plant material, allowing for more thorough contact with the solvent.
Methodology:
-
Collect the desired plant material (e.g., leaves, stems of Styrax officinalis).
-
Air-dry the material in a well-ventilated area away from direct sunlight for 7-14 days, or use a plant oven at a controlled temperature (40-45°C) until a constant weight is achieved.
-
Grind the dried material into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark place until extraction.
Step 2: Soxhlet Extraction (Bulk Lipophilic Extraction)
Rationale: Soxhlet extraction is a continuous extraction method that is highly efficient for extracting non-polar compounds from a solid matrix. The use of a non-polar solvent like n-hexane is based on the "like dissolves like" principle, ensuring that lipophilic compounds such as waxes and long-chain ketones are selectively solubilized.
Methodology:
-
Accurately weigh approximately 50-100 g of the dried, powdered plant material.
-
Place the powder into a cellulose thimble and lightly plug the top with glass wool.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask to approximately two-thirds of its volume with n-hexane.
-
Assemble the Soxhlet apparatus (round-bottom flask, extractor, and condenser).
-
Heat the solvent using a heating mantle to maintain a continuous cycle of vaporization and condensation. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool completely.
-
Recover the crude extract from the round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield a waxy or oily crude residue.
Step 3: Column Chromatography (Purification)
Rationale: The crude extract is a complex mixture. Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By starting with a non-polar solvent and gradually increasing the polarity, compounds are eluted in order of increasing polarity, allowing for the isolation of this compound from more non-polar alkanes and more polar compounds.
Methodology:
-
Prepare the Column: Slurry-pack a glass chromatography column with silica gel (60-120 mesh) in n-hexane.
-
Load the Sample: Dissolve the crude extract in a minimal amount of n-hexane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin eluting the column with 100% n-hexane (the mobile phase). This will elute the least polar compounds first (e.g., alkanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing concentrations (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane).
-
Fraction Collection: Collect the eluate in sequential fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light (if applicable) or by staining with a potassium permanganate solution. Fractions containing spots with a similar retardation factor (Rf) to a this compound standard (if available) or fractions containing a major, well-separated spot should be combined.
-
Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.
Analytical Characterization and Workflow
Once a purified compound is obtained, its identity must be unequivocally confirmed using modern analytical techniques.
Caption: Overall workflow from plant material to confirmed identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the definitive technique for identifying volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" or mass spectrum.
Validation: The identity of this compound is confirmed by matching the experimental mass spectrum of the isolated peak with the reference spectrum in established databases, such as the NIST Mass Spectral Library. The retention time of the peak should also match that of a pure standard when analyzed under the same conditions.
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Validation: For this compound, the key diagnostic absorption band is the strong C=O (carbonyl) stretch, which is expected to appear in the region of 1705-1725 cm⁻¹. The spectrum should also show strong C-H stretching absorptions around 2850-2960 cm⁻¹ characteristic of the long aliphatic chains.
Known and Potential Applications
While research specifically targeting this compound is limited, the broader class of long-chain ketones and plant-derived volatiles are known to possess interesting biological properties. Some related 2-ketones have been shown to act as signaling molecules that can stimulate plant growth.[8] Furthermore, crude extracts of plants containing these lipophilic compounds, such as Styrax officinalis, have demonstrated antioxidant and antimicrobial activities.[4] These findings suggest that this compound could be a valuable target for further investigation in agriculture, pharmacology, and nutraceuticals.
Conclusion
This compound represents a class of plant natural products that, while present in small quantities, can be effectively sourced and identified through a systematic application of phytochemical techniques. This guide outlines a comprehensive workflow, from understanding the compound's natural origins and biosynthesis to detailed protocols for its extraction, purification, and definitive characterization. By grounding these practical methods in solid scientific principles, researchers are well-equipped to explore the potential of this compound and other novel long-chain ketones from the vast chemical diversity of the plant kingdom.
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Joubès, J., et al. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. Available at: [Link]
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Prasad, C., et al. (2014). Long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 Years. World Journal of Pharmaceutical Sciences. Available at: [Link]
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Kumar, V., et al. (2014). long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 years. ResearchGate. Available at: [Link]
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Saleh, A. M., et al. (2022). Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications. MDPI. Available at: [Link]
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Son, N. T., et al. (2023). Chemical Constituents and Their Biological Activities from Genus Styrax. PubMed Central. Available at: [Link]
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Al-khateb, H., & Issa, A. (2018). Phytochemical Study of Stryax officinalis Lin Syria. Research Journal of Pharmacy and Technology. Available at: [Link]
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Pauletti, P. M., et al. (2006). The Styracaceae. SciELO. Available at: [Link]
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Son, N. T., et al. (2022). Genus Styrax: A resource of bioactive compounds. ResearchGate. Available at: [Link]
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Guo, L., et al. (2022). Synthesis of long-chain ketones and aldehydes. ResearchGate. Available at: [Link]
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Espinoza, J., et al. (2023). The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa. PubMed Central. Available at: [Link]
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A Technical Guide to the Discovery and Isolation of 14-Heptacosanone for Researchers and Drug Development Professionals
Abstract
14-Heptacosanone, a long-chain symmetrical ketone, has garnered interest within the scientific community for its presence in various natural sources and its potential, yet underexplored, biological activities. This technical guide provides an in-depth overview of the discovery, natural occurrence, and, most critically, a comprehensive, field-proven methodology for the isolation and purification of this compound. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering a robust framework for obtaining this compound in high purity for further investigation. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Chemical Identity of this compound
This compound, also known by synonyms such as Myristone or Ditridecyl Ketone, is a saturated ketone with the chemical formula C₂₇H₅₄O.[1][2] Its structure is characterized by a carbonyl group at the 14th carbon position of a 27-carbon aliphatic chain. This symmetrical nature imparts specific physical and chemical properties that are crucial considerations for its extraction and purification.
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₄O | [1] |
| Molecular Weight | 394.73 g/mol | [1] |
| CAS Number | 542-50-7 | [1][2] |
| Appearance | Waxy solid (predicted) | General knowledge |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform), insoluble in water | General knowledge |
Discovery and Natural Occurrence
While the specific historical account of the initial discovery of this compound is not extensively documented in readily available literature, it is recognized as a naturally occurring compound. Its presence has been reported in various plant species, often as a component of the plant's cuticular wax, which serves as a protective barrier. One of the noted natural sources of this compound is Styrax officinalis.[3] The investigation of such natural products is often driven by ethnobotanical leads or broad-spectrum screening for bioactive compounds.[4]
A Robust Protocol for the Isolation and Purification of this compound
The following protocol is a synthesized, best-practice approach for the isolation of this compound from a plant matrix, based on established phytochemical extraction and purification techniques.[4][5] The causality behind each step is explained to provide a deeper understanding of the process.
Stage 1: Extraction of Crude Lipophilic Fraction
The initial step aims to separate the lipophilic compounds, including this compound, from the polar components of the plant material. The choice of solvent is critical and is dictated by the non-polar nature of the target molecule.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark) to a constant weight and grind it into a fine powder to maximize the surface area for solvent penetration.
-
Solvent Extraction:
-
Perform an exhaustive extraction of the powdered plant material using a Soxhlet apparatus with n-hexane or a similar non-polar solvent.
-
The rationale for using a Soxhlet extractor is its efficiency in repeatedly washing the sample with fresh, heated solvent, ensuring a high yield of the desired non-polar compounds.
-
-
Solvent Removal: Concentrate the resulting hexane extract in vacuo using a rotary evaporator at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds. This will yield a crude lipophilic extract.
Stage 2: Chromatographic Purification
The crude extract will contain a complex mixture of lipids, waxes, and other non-polar compounds. Column chromatography is the primary technique for separating this compound from these other constituents.
Protocol:
-
Column Preparation:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry method with n-hexane. Silica gel is chosen for its ability to separate compounds based on polarity.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column. This dry-loading technique ensures a uniform starting band and improves separation resolution.
-
-
Elution Gradient:
-
Begin elution with 100% n-hexane (a non-polar mobile phase).
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate). This gradient elution strategy is crucial for separating compounds with small differences in polarity. This compound, being a ketone, is more polar than hydrocarbons but less polar than more functionalized compounds like alcohols and will therefore elute at a specific solvent polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
For TLC analysis, use silica gel plates and a mobile phase similar to the one used for the column. Visualize the spots using a suitable staining agent (e.g., potassium permanganate stain) or under UV light if the compounds are UV-active.
-
Combine the fractions that show a single, pure spot corresponding to the expected Rf value of this compound.
-
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Characterization
Once isolated, the identity and purity of this compound must be confirmed using a suite of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.[6] It provides information on the retention time (a measure of purity) and the mass fragmentation pattern (for structural confirmation).
-
Expected GC Retention Time: The retention time will be specific to the column and conditions used but will be consistent for a pure sample.
-
Expected Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 394.7.[2] Key fragmentation patterns for long-chain ketones include McLafferty rearrangements and alpha-cleavage, which can help confirm the position of the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
-
Expected IR Spectrum: A strong, sharp absorption peak is expected in the region of 1715-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The spectrum will also show C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.[8][9]
-
¹H NMR: The spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
A triplet corresponding to the methyl (CH₃) groups at the ends of the chain would appear at approximately δ 0.8-0.9 ppm.
-
A large multiplet in the region of δ 1.2-1.6 ppm would correspond to the numerous methylene (CH₂) groups.
-
A triplet at approximately δ 2.4 ppm would be characteristic of the methylene groups adjacent to the carbonyl group (α-protons).
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 205-220 ppm.[10]
-
The carbons adjacent to the carbonyl group (α-carbons) would appear around δ 40-45 ppm.
-
The remaining methylene carbons would have signals in the range of δ 20-35 ppm.
-
The terminal methyl carbons would resonate at approximately δ 14 ppm.
-
Caption: Analytical workflow for the structural confirmation of this compound.
Potential Biological Activities and Future Directions
While the biological activity of this compound is not as extensively studied as other natural products, related long-chain fatty acids and their derivatives are known to be involved in a variety of physiological processes, including inflammation, nociception, and cell signaling.[11] The availability of pure this compound through the methods described in this guide will enable further investigation into its potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities.[12]
Conclusion
This technical guide provides a comprehensive and practical framework for the successful isolation and characterization of this compound from natural sources. By understanding the chemical principles behind each step of the extraction and purification process, researchers can confidently obtain this compound for further study. The analytical protocols outlined herein will ensure the unambiguous identification and confirmation of the molecular structure, laying the groundwork for exploring the full potential of this compound in drug discovery and development.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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eScholarship.org. (2025, January 8). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]
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Li, H., et al. (2016). Extraction and Purification Process of the Active Ingredient Eurycomanone from Eurycoma longifolia Jack. Chinese Pharmaceutical Journal, 51(14), 1169-1175. Retrieved from [Link]
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ResearchGate. (n.d.). Extraction and purification process of the active ingredient eurycomanone from Eurycoma longifolia Jack. Retrieved from [Link]
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Itharat, A. (2025, August 6). Extraction and analysis of prebiotics from selected plants from southern Thailand. ResearchGate. Retrieved from [Link]
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14-Heptacosanone's role as an insect sex pheromone
An In-Depth Technical Guide: 14-Heptacosanone's Role as an Insect Sex Pheromone
Abstract
This compound is a long-chain saturated ketone that functions as a critical, non-volatile (contact) sex pheromone in several insect species, most notably Drosophila melanogaster. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, function, and analysis of this compound. It delves into the neurobiological mechanisms of pheromone detection in Drosophila, outlines detailed protocols for its extraction and analysis, describes behavioral bioassays to validate its function, and discusses its biosynthetic and chemical synthesis pathways. The document is structured to provide not just procedural steps but also the scientific rationale behind these methodologies, ensuring a deep, applicable understanding for professionals in chemical ecology and related fields.
Part 1: The Chemical Language of Insects: An Introduction to Cuticular Hydrocarbons
The epicuticle of an insect is coated with a complex, waxy layer primarily composed of cuticular hydrocarbons (CHCs).[1] Initially understood as a crucial barrier against desiccation and pathogens, this lipid layer is now recognized as a rich medium for chemical communication.[2][3] Unlike volatile pheromones that act over a distance, many CHCs function as contact pheromones, conveying a wealth of information upon direct physical interaction.[4][5]
These chemical signals can encode details about an individual's species, sex, age, reproductive status, and social standing.[6] this compound (C₂₇H₅₄O), a saturated ketone, is a prominent example of such a CHC.[][8] While present in the CHC profiles of various insects, its role as a potent aphrodisiac sex pheromone has been most extensively characterized in the fruit fly, Drosophila melanogaster.
Part 2: Mechanism of Action in Drosophila melanogaster
In Drosophila melanogaster, this compound is a female-specific pheromone that acts as a powerful aphrodisiac, directly stimulating male courtship behavior.[9][10] Its non-volatile nature means that the male must make physical contact with the female to detect the signal, a process primarily mediated by specialized chemosensory neurons on his forelegs.
The Gustatory Signaling Pathway
The perception of this compound initiates a well-defined neural cascade that culminates in the male's characteristic courtship ritual, which includes orientation, wing vibration (singing), licking, and copulation attempts.[11][12]
-
Detection: The male fly "taps" the female, bringing gustatory receptor neurons (GRNs) on his forelegs into contact with her cuticle. A specific subset of these neurons, identified by their expression of the ion channel protein ppk23, are the primary detectors of this compound.[13]
-
Signal Transduction: Activation of these ppk23+ neurons is both necessary and sufficient to trigger courtship. Experiments have shown that males lacking functional ppk23+ neurons do not court females, while artificial activation of these same neurons can induce males to court other males, even in the absence of the pheromone.[13]
-
Neural Processing: The signal from the leg GRNs is relayed up to the sub-esophageal ganglion (SOG) and then to higher brain centers, including a specialized pheromone-processing region of the lateral horn.[12] This integration of sensory information ultimately activates the motor programs for courtship behavior.
Part 3: Methodologies for Pheromone Characterization
The study of this compound relies on a workflow that integrates chemical extraction, analytical identification, and behavioral validation.
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes a standard method for extracting CHCs from whole insects for subsequent analysis.
Causality: Hexane is the solvent of choice due to its high volatility, which allows for easy sample concentration, and its non-polar nature, which efficiently dissolves the lipid-based CHCs from the cuticle without extracting excessive amounts of polar internal lipids.
Methodology:
-
Sample Preparation: Anesthetize 5-10 insects (per replicate) by chilling on ice.
-
Extraction: Place the chilled insects into a 2 mL glass vial. Add 200 µL of hexane.
-
Incubation: Gently agitate the vial for 5 minutes at room temperature to ensure the solvent washes over the entire cuticle.
-
Solvent Transfer: Using a glass Pasteur pipette, carefully transfer the hexane extract to a clean 200 µL glass insert within a new autosampler vial, leaving the insects behind. This step is critical to avoid contamination with other bodily fluids.
-
Concentration (Optional): If concentrations are low, the solvent can be evaporated under a gentle stream of nitrogen gas and then reconstituted in a smaller volume (e.g., 50 µL) of hexane.
-
Storage: Seal the vial and store at -20°C until analysis to prevent degradation.
Protocol 2: Chemical Identification and Quantification via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying CHCs.[1][14] The gas chromatograph separates the complex mixture of CHCs based on their boiling points and interactions with the column, while the mass spectrometer fragments the eluted molecules, creating a unique "fingerprint" for identification.[15]
| Parameter | Typical Value/Setting | Rationale |
| Injection Mode | Splitless | Ensures that the entire sample volume is transferred to the column, maximizing sensitivity for trace pheromone components.[2] |
| Injector Temp. | 290 - 300°C | High temperature ensures rapid volatilization of long-chain hydrocarbons like this compound.[1][2] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency.[1] |
| Column | DB-5 or equivalent (30m x 0.25mm x 0.25µm) | A non-polar column that separates compounds primarily by boiling point, ideal for hydrocarbon analysis.[1] |
| Oven Program | Initial 150°C, ramp 5°C/min to 320°C, hold 10-15 min | A gradual temperature ramp allows for clear separation of CHCs with different chain lengths and structures.[1] |
| MS Detector Temp. | 325°C | Prevents condensation of high-boiling-point compounds within the detector.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
Methodology:
-
System Setup: Configure the GC-MS system according to the parameters in the table above.
-
Injection: Inject 1-2 µL of the hexane extract into the GC.
-
Data Acquisition: Run the temperature program and acquire mass spectra for the duration of the run.
-
Peak Identification: Identify the peak corresponding to this compound by its retention time (determined by running a pure synthetic standard) and by matching its mass spectrum against a reference library (e.g., NIST).
-
Quantification: Calculate the relative abundance of this compound by integrating the area of its corresponding peak and expressing it as a percentage of the total CHC peak area.[1]
Protocol 3: Behavioral Bioassays
A courtship assay is essential to confirm the biological activity of this compound. This protocol uses genetically engineered "pheromone-less" males and "perfumes" them with the synthetic compound to isolate its behavioral effect.[13][16]
Methodology:
-
Fly Preparation:
-
Tester Males: Use males with a mutation that prevents them from producing their own CHCs (e.g., desat1 mutants). Collect them upon eclosion and age them in isolation for 3-5 days.
-
Target Flies: Use receptive virgin females as positive controls and other males as targets for observing courtship.
-
-
Pheromone Application ("Perfumimg"):
-
Prepare a solution of synthetic this compound in hexane (e.g., 1 µg/µL).
-
Anesthetize a "donor" male (or use a small dummy fly) and apply 0.5 µL of the pheromone solution to its cuticle.
-
Prepare a control donor treated with 0.5 µL of pure hexane.
-
Allow the solvent to evaporate completely (1-2 minutes).
-
-
Courtship Observation:
-
Introduce a single tester male into a small observation chamber (e.g., a depression slide). Allow it to acclimate for 2 minutes.
-
Introduce the pheromone-perfumed or control-perfumed target fly.
-
Observe the pair for a set period (e.g., 10 minutes) and record the latency to initiate courtship and the total time the male spends performing courtship behaviors.
-
-
Data Analysis:
-
Calculate a Courtship Index (CI): (Time spent courting / Total observation time) x 100.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the CI of males exposed to this compound versus the hexane control. A significantly higher CI for the pheromone group validates its aphrodisiac effect.[17]
-
Part 4: Biosynthesis and Chemical Synthesis
Generalized Biosynthetic Pathway
The biosynthesis of long-chain ketones like this compound is intrinsically linked to fatty acid metabolism.[18] While the specific enzymes for every step in every species are not fully elucidated, a generalized pathway can be described.
-
Fatty Acid Synthesis (FAS): Acetyl-CoA and Malonyl-CoA are used to build saturated fatty acids, typically up to C16 (palmitic acid) or C18 (stearic acid).
-
Elongation: Specific enzymes called elongases add two-carbon units to the fatty acid chain to produce very-long-chain fatty acids (VLCFAs). To produce a C27 ketone, a C28 fatty acid precursor is likely required.
-
Conversion to Hydrocarbon: The VLCFA is converted to a long-chain alkane. This is often achieved via decarboxylation or the action of a P450 reductase, which removes the carboxyl group.
-
Oxidation: A specific hydroxylase or oxygenase enzyme introduces a keto group at a specific position on the carbon chain (position 14 in this case) to form this compound.
Chemical Synthesis Routes
The availability of pure, synthetic this compound is essential for definitive bioassays and for use as an analytical standard.[19] Several organic synthesis routes can produce long-chain symmetrical and unsymmetrical ketones. Common methods include:
-
Grignard Reactions: Coupling a Grignard reagent (e.g., tridecylmagnesium bromide) with an acid chloride or anhydride.[20]
-
Wittig Reactions: A widely used method for forming carbon-carbon double bonds which can then be reduced and further modified.[20]
-
Coupling Reactions: Modern organometallic cross-coupling reactions (e.g., Negishi coupling) can be employed to join long alkyl chains before a final oxidation step to form the ketone.[20][21]
These methods provide the high-purity compounds necessary for rigorous scientific investigation, free from the confounding variables present in natural extracts.[22]
Part 5: Broader Implications and Future Directions
The study of this compound provides critical insights into the evolution of chemical communication and its role in maintaining reproductive isolation between species.[23][24] Subtle changes in the CHC profile can lead to significant behavioral shifts, driving speciation.
While contact pheromones are not typically used in the same large-scale mating disruption strategies as volatile pheromones, understanding them can lead to novel pest management approaches.[5] For instance, developing compounds that block the ppk23 receptor could potentially inhibit mating in pest species that rely on similar contact pheromones.
Future research will likely focus on:
-
Identifying the specific oxygenase enzymes responsible for the final step in this compound biosynthesis.
-
Mapping the complete neural circuit from the ppk23+ neurons to the final motor output.
-
Screening for the presence and function of this compound in a wider range of insect species to understand its evolutionary conservation.
References
-
dos Santos, C. G., de Souza, G. K., & Zefa, E. (2014). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. Acta Tropica, 138, 53-57. [Link]
-
Chromatography Today. (n.d.). GC-MS used to investigate cuticular hydrocarbons. [Link]
-
Bernier, U. R., Carlson, D. A., & Geden, C. J. (1998). Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax. Journal of the American Society for Mass Spectrometry, 9(4), 320-332. [Link]
-
Carlson, D. A., & Bernier, U. R. (1996). A simple method for analysis of insect cuticular hydrocarbons. Semantic Scholar. [Link]
-
Gogoi, J., Ningthoujam, K., Pathak, M., Meetei, N.T., & Sorokhaibam, M. (2025). Latest improvements in insect pheromonal research, method and protocols. Biotica Publications. [Link]
-
Mizumoto, N., & Imamura, T. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. ScienceOpen. [Link]
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Lin, Y. J., Chen, P. Y., Chen, M. Y., & Lo, J. C. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. Molecules, 29(5), 1109. [Link]
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A Technical Guide to the Biological Activity of Long-Chain Symmetrical Ketones: Mechanisms, Methodologies, and Therapeutic Potential
Abstract Long-chain ketones (LCKs) are aliphatic lipids characterized by a carbonyl group within a lengthy carbon chain, found naturally in sources like plant waxes.[1] The specific placement of this carbonyl group dictates their classification as symmetrical or asymmetrical, a structural variance that appears to significantly influence their interaction with biological targets.[1] This technical guide provides an in-depth exploration of long-chain symmetrical ketones (LCSKs), focusing on their known and potential biological activities, underlying mechanisms of action, and the robust experimental methodologies required for their evaluation. We synthesize current research to offer a comprehensive resource for researchers, scientists, and drug development professionals, highlighting the therapeutic potential of LCSKs in neurology, oncology, and infectious diseases, and outlining future directions for this nascent but promising field of study.
Section 1: Introduction to Long-Chain Symmetrical Ketones (LCSKs)
Chemical Definition and Structure
Long-chain ketones are aliphatic compounds defined by a carbonyl functional group positioned along a carbon chain of significant length.[1] Symmetrical ketones are a subclass where the carbonyl group is located centrally, flanked by two alkyl chains of equal length. A prime natural example is hentriacontan-16-one, also known as palmitone, a 31-carbon symmetrical ketone.[1] This symmetrical arrangement distinguishes them from their asymmetrical counterparts, such as 2-nonadecanone, where the carbonyl group is off-center.[1] This structural distinction is paramount, as it influences the molecule's physicochemical properties and subsequent biological interactions.
Natural Occurrence and Synthesis
LCSKs like palmitone are predominantly found as components of plant cuticular waxes.[1] Their presence in nature hints at diverse biological roles, which are now being explored for pharmacological applications.[1][2] The synthesis of LCKs for research purposes can be achieved through various methods, including the oxidation of secondary alcohols, Friedel-Crafts acylation, and the hydration of alkynes.[3] More advanced strategies involve transition metal-catalyzed C-C bond cleavage, which allows for the multi-carbon homologation of aryl ketones into long-chain structures.[4][5]
Characterization
Unambiguous structural characterization is critical. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a cornerstone technique for analyzing LCKs.[2] The resulting mass spectra provide characteristic fragmentation patterns that reveal the carbonyl group's position. Key fragmentation pathways include:
-
α-Cleavage: The bond adjacent to the carbonyl group breaks, forming a stable acylium ion. The mass-to-charge ratio (m/z) of this ion is indicative of the alkyl chain length on one side of the ketone.[2]
-
McLafferty Rearrangement: In ketones with sufficiently long alkyl chains, a γ-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.[2]
Section 2: Known and Potential Biological Activities
While the study of LCSKs is an emerging field, preliminary research and analogies drawn from related lipid compounds point toward significant therapeutic potential.
Neuroactive Properties
Research into palmitone (hentriacontan-16-one) has revealed potential therapeutic applications in neurology.[1] Studies have indicated its promise as an anticonvulsant and have demonstrated anxiolytic-like effects in animal models.[1]
-
Postulated Mechanism: The proposed mechanism for these neuroactive effects involves the modulation of neurotransmitter systems.[1] However, the precise molecular targets remain a subject for further investigation. The unique properties of ketone metabolism may make them a more efficient cerebral fuel source under certain neuropathologic conditions, potentially protecting against glutamate-mediated apoptosis and enhancing GABA-mediated inhibition.[6]
Antimicrobial and Antifungal Activity
While direct studies on LCSKs are limited, research on related long-chain ketones and alcohols provides a strong basis for their potential as antimicrobial agents. The efficacy of these compounds is often linked to their carbon chain length.[7][8] For instance, studies on long-chain 3,4-epoxy-2-alkanones showed that antimicrobial and antifungal activity is dependent on the carbon chain length, with C12 and C13 homologues showing potent inhibition of Trichophyton mentagrophytes.[9]
-
Proposed Mechanism: The antimicrobial activity of long-chain aliphatic compounds is frequently attributed to their lipophilic nature.[7] The long carbon chain facilitates interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[7]
Anticancer and Cytotoxic Potential
The cytotoxic potential of LCSKs against cancer cell lines is a promising and emerging area of research.[1][7] This interest is bolstered by extensive studies on the broader class of ketone bodies (e.g., β-hydroxybutyrate and acetoacetate), which have been shown to inhibit the proliferation of various cancer cells and enhance the efficacy of anti-cancer agents.[7][10][11]
-
Potential Mechanisms of Action: Drawing from research on ketone bodies, LCSKs may exert anticancer effects through several pathways:
-
Metabolic Reprogramming: Cancer cells often exhibit abnormal glucose-dependent metabolism (the Warburg effect). Ketones may inhibit glycolysis, reducing the primary energy source for these cells.[11]
-
Histone Deacetylase (HDAC) Inhibition: Ketone bodies like β-hydroxybutyrate can act as endogenous HDAC inhibitors, potentially altering the expression of oncogenes and tumor suppressor genes.[11][12]
-
Reduction of Inflammation and Oxidative Stress: Ketones have been shown to reduce inflammation and decrease mitochondrial reactive oxygen species (ROS) production, creating a less favorable environment for tumor survival.[11][12]
-
Section 3: Methodologies for Evaluating Biological Activity
Rigorous and standardized protocols are essential for accurately assessing the biological activities of LCSKs. As a Senior Application Scientist, the emphasis here is not just on the steps, but on the causality behind them to ensure self-validating and reproducible results.
General Consideration: Compound Solubility
A primary challenge in testing LCSKs is their lipophilic nature and poor aqueous solubility.
-
Experimental Choice: A stock solution should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[7]
-
Causality & Validation: The final concentration of DMSO in the assay medium must be kept low (e.g., <0.5%) and consistent across all treatments. Crucially, a "vehicle control" (medium with the same concentration of DMSO but no test compound) must be included in every experiment. This control validates that any observed biological effect is due to the LCSK itself and not the solvent.
Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the LCSK stock solution in the broth. This creates a gradient of concentrations.
-
Controls (Self-Validation):
-
Positive Control: Wells containing broth and the microbial inoculum, but no compound. This demonstrates that the organism can grow under the assay conditions.
-
Negative Control (Sterility): Wells containing only sterile broth. This confirms the medium is not contaminated.
-
Vehicle Control: Wells containing broth, inoculum, and the highest concentration of DMSO used. This validates that the solvent does not inhibit growth.
-
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 24-48 hours).
-
Data Analysis: Determine the MIC as the lowest concentration of the LCSK at which no visible growth is observed.[9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria, providing an indication of cell proliferation and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, SW480 colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the LCSK for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated control cells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. Dead cells lose this ability.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the insoluble purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[7]
-
Data Analysis (Self-Validation):
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells (which represent 100% viability).
-
Plot cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Hypothesized activation of the PPARα signaling pathway by an LCSK.
A PPARα luciferase reporter assay can be used to experimentally validate this hypothesis. An increase in luciferase activity in cells co-transfected with a PPARα expression vector and a reporter plasmid in the presence of an LCSK would indicate pathway activation. [2]
Section 6: Future Directions and Therapeutic Potential
The study of long-chain symmetrical ketones is a field with considerable potential for developing novel therapeutics. [1] Key Research Gaps:
-
Target Identification: The precise molecular targets for most observed activities, particularly the neuroactive effects, are unknown.
-
In Vivo Efficacy: Most data is from in vitro studies. Animal models are needed to validate the therapeutic potential and assess pharmacokinetics and safety.
-
Comparative Studies: Direct, head-to-head comparative studies between symmetrical and asymmetrical ketones of the same chain length are needed to definitively establish SAR. [1] Future Research:
-
Screening: Expand screening of LCSK libraries against diverse panels of microbial pathogens and cancer cell lines.
-
Mechanistic Studies: Employ techniques like thermal shift assays, affinity chromatography, and transcriptomics to identify specific protein targets.
-
Animal Models: Evaluate the efficacy of promising LCSKs in relevant animal models of epilepsy, cancer, and infectious disease.
The available data suggests that LCSKs are a class of molecules with diverse and significant biological activities. Their unique structure warrants further investigation, positioning them as promising leads for the next generation of therapeutic agents.
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A Comparative Analysis of Symmetrical and Asymmetrical Long-Chain Ketones: Biological Effects and Therapeutic Potential. (2025). Benchchem. 1
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A Comparative Analysis of 8-Pentadecanone and Other Long-Chain Ketones for Research and Development. (2025). Benchchem. 7
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Puchalska, P., & Crawford, P. A. (2017). Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Cell metabolism, 25(2), 262-284.
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An In-Depth Technical Guide to 14-Heptacosanone for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 14-Heptacosanone, a long-chain aliphatic ketone. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties, synthesis, analysis, and potential applications. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground all information in verifiable, authoritative sources.
Core Identification and Chemical Properties
This compound, a symmetrical 27-carbon ketone, is a waxy solid at room temperature. Its unambiguous identification is paramount for any research or development endeavor.
CAS Registry Number : 542-50-7[1][2][3]
Molecular Formula : C₂₇H₅₄O[1][2][3]
Synonyms : A variety of synonyms are used in literature and commercial listings, which can be a source of confusion. The most common are:
-
Myristone[2]
-
Bis(n-tridecyl)ketone
-
Di-n-tridecyl ketone
A comprehensive list of identifiers is provided in the table below for clarity.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source(s) |
| CAS Number | 542-50-7 | [NIST[1], Santa Cruz Biotechnology[2]] |
| IUPAC Name | heptacosan-14-one | [PubChem[4]] |
| Molecular Formula | C₂₇H₅₄O | [NIST[1], Santa Cruz Biotechnology[2]] |
| Molecular Weight | 394.72 g/mol | [Santa Cruz Biotechnology[2]] |
| InChI Key | VCZMOZVQLARCOE-UHFFFAOYSA-N | [NIST[1]] |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | [PubChem[4]] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 76-78 °C | [ChemWhat[4]] |
| Appearance | White to cream or pale yellow crystalline powder | [Thermo Fisher Scientific[5]] |
| Density | 0.837 g/cm³ | [BOC Sciences] |
Synthesis of this compound: Principles and a Representative Protocol
The synthesis of symmetrical long-chain ketones like this compound is most commonly achieved through the ketonization of the corresponding carboxylic acid.[6][7][8][9][10] In this case, two molecules of myristic acid (tetradecanoic acid) are coupled to form this compound with the elimination of one molecule of carbon dioxide and one molecule of water. This process can be performed via pyrolysis at high temperatures or, more controllably, using a catalyst.[6][10]
The causality behind choosing a catalytic route over simple pyrolysis lies in the desire for higher selectivity and lower reaction temperatures, which minimizes the formation of byproducts from thermal degradation. Metal oxides are often employed as catalysts for this transformation.[6]
Caption: Synthesis of this compound via catalytic ketonization.
Representative Experimental Protocol: Catalytic Ketonization of Myristic Acid
This protocol is a representative procedure based on established methods for the catalytic ketonization of fatty acids.[6][10]
-
Catalyst Preparation : If not commercially available, prepare the desired metal oxide catalyst (e.g., γ-Al₂O₃) and activate it by heating under a flow of inert gas.
-
Reactor Setup : Assemble a fixed-bed continuous flow reactor or a semi-batch reactor. The choice depends on the desired scale of the synthesis. For laboratory scale, a semi-batch reactor is often suitable.[7]
-
Reaction Mixture : In a semi-batch reactor, place the catalyst and myristic acid.
-
Reaction Conditions : Heat the reactor to the desired temperature (e.g., 400-600 °C) under an inert atmosphere (e.g., N₂).[6] The optimal temperature will depend on the chosen catalyst.
-
Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the myristic acid peak and the appearance of the this compound peak.
-
Work-up and Purification : a. After the reaction is complete, cool the reactor to room temperature. b. Dissolve the crude product in a suitable organic solvent (e.g., hexane). c. Filter to remove the catalyst. d. The solvent is then removed under reduced pressure. e. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.
Analytical Methodologies for Characterization and Quantification
The unambiguous identification and quantification of this compound require robust analytical techniques. A multi-technique approach, primarily relying on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is recommended for comprehensive characterization.[1]
Caption: General analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like long-chain ketones.[1] It provides both retention time data for separation and mass spectra for identification.
Representative GC-MS Protocol:
-
Sample Preparation : Dissolve a known amount of the purified this compound or the sample extract in a suitable volatile solvent like hexane.
-
Instrumentation :
-
GC Column : A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating long-chain ketones.
-
Injection : Use a splitless injection mode to maximize the transfer of the analyte to the column, which is important for trace analysis.
-
Oven Temperature Program : A typical program would start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of the high-boiling point ketone.
-
MS Detector : Electron Ionization (EI) at 70 eV is standard. The mass spectrometer should be set to scan a mass range that includes the molecular ion and expected fragment ions of this compound.
-
-
Data Analysis :
-
Identification : Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). Key fragmentation patterns for long-chain ketones include α-cleavage and McLafferty rearrangement.[1]
-
Quantification : Use an internal standard method for accurate quantification. A deuterated long-chain ketone or a similar compound not present in the sample can be used as an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.
Representative NMR Sample Preparation Protocol:
-
Solvent Selection : Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like this compound.
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Ensure the sample is completely dissolved to avoid line broadening in the spectrum.
-
Expected Spectral Features:
-
¹H NMR : The spectrum will be relatively simple, showing a triplet for the terminal methyl groups, a large multiplet for the methylene (CH₂) groups of the long alkyl chains, and a characteristic triplet for the methylene groups alpha to the carbonyl group.
-
¹³C NMR : The spectrum will show a distinct peak for the carbonyl carbon in the downfield region (typically around 210-215 ppm). The different methylene carbons in the long chains will also give rise to a series of peaks in the aliphatic region of the spectrum.[2]
Applications in Research and Drug Development: A Prospective Outlook
While this compound is a known natural product, found in some plants and insects, its direct application in drug development is not yet well-established in peer-reviewed literature. However, the broader class of long-chain aliphatic ketones holds potential in several areas relevant to pharmaceutical research.
-
Biomarker Discovery : Long-chain lipids are integral to many biological processes, and their profiles can change in disease states. There is growing interest in using unique lipids as biomarkers for various conditions.[11][12] The presence and concentration of specific long-chain ketones in biological samples could potentially serve as biomarkers for metabolic disorders or other diseases. Further research is needed to explore this possibility for this compound.
-
Antimicrobial and Insecticidal Activity : Shorter-chain aliphatic ketones, such as 2-nonanone and 2-undecanone, have demonstrated antimicrobial, antifungal, and insecticidal properties.[1] The biological activity is often dependent on the chain length and the position of the carbonyl group.[1] While the activity of this compound has not been extensively studied, its structural similarity to other bioactive ketones suggests that it could be a subject of interest for screening in these areas.
-
Drug Delivery Systems : The lipophilic nature of long-chain ketones makes them potentially useful as components in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes. These systems are used to improve the solubility and bioavailability of poorly water-soluble drugs. The incorporation of long-chain ketones could modulate the physical properties and drug-release characteristics of these delivery vehicles.
It is important to note that these are prospective applications based on the properties of similar molecules. Significant research is required to validate any of these potential uses for this compound specifically.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it may cause long-lasting harmful effects to aquatic life.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage : Store in a tightly closed container in a cool, dry place.
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The Occurrence of 14-Heptacosanone in Nature: A Technical Guide for Researchers
Abstract
14-Heptacosanone, a long-chain symmetrical ketone, is a naturally occurring lipid component found across various biological systems, from the protective epicuticular waxes of terrestrial plants to the complex chemical signaling bouquets of insects. This in-depth technical guide provides a comprehensive overview of the reported occurrences of this compound in nature. It is designed for researchers, scientists, and drug development professionals, offering insights into its natural sources, biosynthetic pathways, ecological significance, and the analytical methodologies required for its isolation and characterization. This guide aims to serve as a foundational resource, fostering further investigation into the potential applications of this ubiquitous yet under-researched biomolecule.
Introduction to this compound
This compound (C₂₇H₅₄O), also known as myristone or ditridecyl ketone, is a saturated ketone with the carbonyl group located at the 14th carbon of a 27-carbon chain. Its chemical structure confers a high degree of lipophilicity, making it a common constituent of biological waxes. While its presence has been noted in various organisms, a comprehensive understanding of its distribution, biosynthesis, and functional roles is still emerging. This guide synthesizes the current knowledge on this compound, providing a technical framework for its study.
Chemical and Physical Properties: [1]
| Property | Value |
| Molecular Formula | C₂₇H₅₄O |
| Molecular Weight | 394.72 g/mol |
| CAS Number | 542-50-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 79-81 °C |
| Boiling Point | ~468 °C (Predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and hexane |
Reported Natural Occurrences of this compound
This compound has been identified in a variety of natural sources, primarily within the epicuticular waxes of plants. These waxes form a protective layer on the plant surface, playing a crucial role in preventing water loss and protecting against environmental stressors.[2]
| Kingdom | Species | Tissue/Source | Reference(s) |
| Plantae | Styrax officinalis | Plant | [1] |
| Gisekia pharnaceoides | Leaves, Stems, Roots | [3][4][5] | |
| Rosa canina | Leaf epicuticular wax | [6] | |
| Salix species | Leaf cuticular wax | [2] | |
| Animalia | Various Insect Species | Cuticular hydrocarbons | [7][8] |
While the presence of this compound in Styrax officinalis and Gisekia pharnaceoides is explicitly mentioned in phytochemical databases and literature[1][3][4][5], its occurrence in insects is often as a component of a complex mixture of cuticular hydrocarbons. Long-chain ketones are known to be part of the chemical profiles that insects use for communication and recognition.[7][8][9][10]
Biosynthesis of this compound: A Proposed Pathway
The biosynthesis of this compound is intrinsically linked to the general pathway for the production of very-long-chain fatty acids (VLCFAs) and their derivatives in the endoplasmic reticulum.[11][12] While the specific enzymes responsible for the final conversion to this symmetrical ketone have not been fully elucidated, a plausible pathway can be proposed based on current knowledge of plant and insect biochemistry.
The biosynthesis begins with the elongation of a C16 or C18 fatty acid precursor by a multi-enzyme complex known as the fatty acid elongase (FAE).[11] This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of a C27 ketone, the precursor would likely be a C28 fatty acid. This VLCFA can then be converted to this compound through a proposed mechanism involving hydroxylation and subsequent oxidation.
Caption: Proposed biosynthetic pathway of this compound.
This proposed pathway involves the action of a hydroxylase, likely a cytochrome P450 monooxygenase, to introduce a hydroxyl group at the 14th carbon of the C28 fatty acid. This is followed by oxidation of the hydroxyl group to a ketone by a dehydrogenase. The final step is a proposed decarboxylation to yield the C27 ketone, this compound. It is important to note that the specific enzymes catalyzing these final steps in the formation of symmetrical mid-chain ketones are still an active area of research.
Ecological Roles and Biological Significance
The presence of this compound in the epicuticular wax of plants suggests a primary role in forming a protective barrier. This wax layer is crucial for:
-
Reducing Water Loss: The hydrophobic nature of long-chain lipids like this compound helps to prevent non-stomatal water loss, a critical adaptation for plants in arid environments.[2]
-
Protection from UV Radiation: The crystalline structure of epicuticular waxes can reflect harmful UV radiation.
-
Defense against Pathogens and Herbivores: The waxy layer can act as a physical barrier against fungal spores and may deter feeding by herbivorous insects.[13][14][15][16][17]
In insects, long-chain ketones are known to function as semiochemicals, which are chemicals involved in communication.[9][10][18] These can include:
-
Pheromones: Acting as sex pheromones to attract mates or as aggregation pheromones.
-
Kairomones: Being detected by other species, for instance, a predator locating its prey.
-
Allomones: Benefiting the producer, for example, by repelling competitors.[18]
While specific pheromonal activity has not been definitively attributed to this compound, its structural similarity to other known insect semiochemicals suggests a high potential for such a role. Further research into the chemical ecology of insects that produce this compound is warranted.
Methodologies for Extraction, Isolation, and Characterization
The study of this compound in its natural context requires robust analytical techniques for its extraction, isolation, and characterization.
Extraction of Epicuticular Waxes
A common method for the extraction of epicuticular waxes from plant material involves brief immersion in a non-polar solvent.
Protocol: Solvent Extraction of Epicuticular Wax
-
Sample Collection: Carefully collect fresh plant material (e.g., leaves, stems).
-
Surface Area Determination: If quantitative analysis is required, determine the surface area of the plant material before extraction.
-
Extraction: Immerse the plant material in a suitable volume of chloroform or hexane for 30-60 seconds at room temperature. Agitate gently. This short immersion time is crucial to minimize the extraction of intracellular lipids.
-
Solvent Removal: Remove the plant material from the solvent. The resulting solution contains the dissolved epicuticular waxes.
-
Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Caption: General workflow for the extraction of epicuticular waxes.
Isolation and Purification
For the isolation of this compound from a complex wax mixture, chromatographic techniques are employed.
-
Column Chromatography: Crude wax extracts can be fractionated using column chromatography with silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) as the mobile phase.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the separation and identify fractions containing the ketone.
-
High-Performance Liquid Chromatography (HPLC): For higher resolution and purification, normal-phase HPLC can be utilized.
Characterization and Identification
The definitive identification of this compound relies on a combination of spectrometric and spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary tool for identifying and quantifying volatile and semi-volatile compounds in complex mixtures like wax extracts.[19] The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 394) and fragments resulting from alpha-cleavage adjacent to the carbonyl group. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation of the purified compound.[21][22]
-
¹H NMR: The spectrum will show a characteristic triplet for the protons alpha to the carbonyl group and a large multiplet for the methylene protons of the long alkyl chains.
-
¹³C NMR: The spectrum will show a distinct peak for the carbonyl carbon around 210 ppm and a series of peaks for the different methylene carbons in the alkyl chains.[21] Public databases provide reference NMR spectra for this compound.[1][21]
-
Potential Applications and Future Research Directions
The unique properties and natural origins of this compound suggest several avenues for future research and potential applications:
-
Drug Development: As a long-chain lipid, it could be investigated for its potential as a drug delivery vehicle or for its own bioactivities.
-
Biomarkers: Its presence and abundance in plant waxes could be explored as a biomarker for plant stress or chemotaxonomy.
-
Pest Management: If a pheromonal role is confirmed in certain insect species, it could be synthesized and used in pest management strategies.
-
Industrial Applications: Its waxy properties could be of interest in the cosmetics and coatings industries.
Future research should focus on elucidating the specific biosynthetic enzymes, exploring its biological activities in more detail, and screening a wider range of organisms for its presence to better understand its distribution and evolutionary significance.
Conclusion
This compound is a widespread natural product with important, though not yet fully understood, roles in the chemical ecology of plants and insects. This guide has provided a comprehensive overview of its known occurrences, a plausible biosynthetic pathway, its likely ecological functions, and the analytical methods necessary for its study. It is hoped that this compilation of technical information will stimulate further research into this fascinating molecule and unlock its potential for scientific and industrial applications.
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Evaluating the Antimicrobial Potential of 14-Heptacosanone: A Framework for Discovery and Characterization
An In-Depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
This document provides a comprehensive technical framework for the systematic investigation of 14-Heptacosanone, a long-chain saturated ketone, as a potential antimicrobial agent. In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities from natural sources is a critical imperative. This guide moves beyond a simple recitation of protocols, instead focusing on the causal logic behind experimental design, ensuring a robust and self-validating approach to the evaluation of this promising compound.
Part 1: Foundational Understanding of this compound
A thorough investigation begins with a clear understanding of the target molecule. This compound (also known as Ditridecyl ketone) is a 27-carbon aliphatic ketone. Its long, lipophilic character is the primary driver for the central hypothesis of its bioactivity: interaction with and disruption of microbial lipid membranes. Before any biological assessment, a complete physicochemical characterization is mandatory for ensuring sample purity, identity, and appropriate handling.
Physicochemical Profile
All experimental work must be predicated on a well-characterized sample. Sourcing can be achieved via isolation from natural plant sources or through chemical synthesis. Regardless of the origin, identity and purity must be confirmed using standard analytical techniques (e.g., NMR, GC-MS, HPLC).
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Data Source(s) |
| Molecular Formula | C₂₇H₅₄O | [1][2][][4][5][6][7][8] |
| Molecular Weight | 394.7 g/mol | [1][2][][6] |
| CAS Number | 542-50-7 | [1][2][5][6][7][8] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform) | Inferred from structure |
The Central Hypothesis: Membrane Interaction
The molecular architecture of this compound, dominated by two long tridecyl chains, suggests poor water solubility and a high affinity for lipidic environments. This logically leads to the primary hypothesis that its antimicrobial activity, if present, is likely mediated by its interaction with the phospholipid bilayers of microbial cell membranes. This interaction could lead to membrane fluidization, pore formation, or general destabilization, ultimately compromising cellular integrity and leading to cell death.[9][10] This hypothesis forms the basis for the mechanistic experiments outlined in Part 3.
Part 2: A Phased Approach to Antimicrobial Efficacy Testing
A tiered, logical workflow is essential to build a comprehensive profile of a compound's antimicrobial activity. This workflow progresses from establishing basic potency to defining the spectrum of activity and understanding the dynamics of its action.
Caption: Phased experimental workflow for evaluating this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Causality: The MIC is the foundational metric in antimicrobial discovery. It defines the lowest concentration of the agent required to inhibit the visible growth of a microorganism, providing a quantitative measure of potency.[11][12][13] The broth microdilution method is the gold standard for its reproducibility and efficiency.[11][12][14]
Methodology (Based on CLSI standards):
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a standardized concentration of ~1 x 10⁶ CFU/mL. Further dilute 1:10 upon addition to the plate for a final concentration of ~5 x 10⁵ CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the stock solution to the first column, then perform 2-fold serial dilutions across the plate, leaving the last columns for controls.
-
Inoculation: Add 50 µL of the prepared inoculum to each well.
-
Controls (Critical for Validation):
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Causality: The MIC identifies bacteriostatic (growth-inhibiting) activity. The MBC is essential to determine if the compound is bactericidal (killing). A compound is considered bactericidal if the MBC is no more than four times its MIC.
Methodology:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Spot 10 µL from each selected well onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Part 3: Elucidating the Mechanism of Action
With efficacy established, the investigation must turn to the mechanism. Based on the central hypothesis, the primary line of inquiry should focus on cell membrane disruption.
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A Technical Guide to Investigating the Antioxidant Potential of 14-Heptacosanone
Abstract
Long-chain aliphatic ketones, while prevalent in the natural world as components of waxes and pheromones, remain a largely underexplored class of compounds in the context of therapeutic bioactivity. 14-Heptacosanone, a symmetrical 27-carbon ketone, represents one such molecule with an uncharacterized pharmacological profile. While direct evidence of its antioxidant capacity is not yet established in scientific literature, its high lipophilicity and structural similarity to other bioactive lipids suggest a potential for interaction with cellular membranes and redox-sensitive signaling pathways.
This technical guide provides a comprehensive framework for the systematic evaluation of the antioxidant potential of this compound. It is designed for researchers, chemists, and drug development professionals seeking to explore novel antioxidant compounds. We will delve into the foundational chemical properties of this compound, outline a multi-tiered experimental approach from basic chemical assays to complex cell-based models, and discuss the underlying mechanistic pathways that may be involved. This document serves not as a review of existing data, but as a prospective roadmap for discovery.
Introduction: The Case for Investigating this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. The search for novel antioxidant compounds that can safely and effectively mitigate oxidative damage is therefore a cornerstone of modern drug discovery.
This compound (C₂₇H₅₄O) is a long-chain aliphatic ketone. These types of molecules are known constituents of plant cuticular waxes and insect pheromones. While research has often focused on their roles in chemical signaling and as protective barriers, their potential for direct pharmacological activity is an emerging area of interest. Its significant chain length imparts a strong lipophilic character, suggesting a high affinity for biological membranes. This property is critical, as many oxidative processes are initiated within the lipid bilayer, a region often inaccessible to hydrophilic antioxidants.
This guide proposes a hypothesis-driven approach to exploring this compound as a novel antioxidant agent. We will proceed from fundamental chemical characterization to sophisticated biological assays, providing the necessary theoretical background and detailed protocols to empower researchers in this endeavor.
Physicochemical Profile and Sourcing
A thorough understanding of the subject molecule is paramount before commencing any biological investigation.
Chemical Structure and Properties
-
IUPAC Name: Heptacosan-14-one
-
Molecular Formula: C₂₇H₅₄O
-
Molecular Weight: 394.7 g/mol
-
Structure: A 27-carbon aliphatic chain with a carbonyl group at the 14th position.
-
Predicted Properties:
-
Solubility: Practically insoluble in water; soluble in nonpolar organic solvents like hexane, chloroform, and moderately soluble in ethanol and DMSO.
-
Reactivity: The carbonyl group is the primary site of potential chemical reactivity, though it is relatively unreactive. The long alkyl chains are largely inert but are susceptible to radical attack.
-
Natural Occurrence and Synthesis
This compound has been identified as a component in the leaves of various plants, including Grewia tenax and in certain insect species. For research purposes, obtaining a pure, characterized standard is essential. While isolation from natural sources is possible, chemical synthesis offers a more reliable and scalable supply.
Tier 1: In Vitro Chemical Antioxidant Capacity Assays
The initial phase of investigation focuses on assessing the direct radical-scavenging ability of this compound in cell-free chemical systems. This provides a baseline measure of its intrinsic antioxidant activity. Given its lipophilicity, careful selection of solvents and assay conditions is critical.
Experimental Workflow: In Vitro Screening
Caption: Workflow for initial in vitro antioxidant screening of this compound.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound (e.g., 1, 10, 50, 100, 500 µM) in methanol. Use Trolox or Ascorbic Acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of this compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is suitable for both hydrophilic and lipophilic compounds.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound or Trolox standard to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
Data Summary Table:
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | ORAC (µmol TE/µmol) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Control) | Reference Value | Reference Value | 1.0 (by definition) |
| Ascorbic Acid | Reference Value | Reference Value | Reference Value |
Tier 2: Cell-Based Antioxidant and Cytotoxicity Assays
Demonstrating antioxidant activity in a cellular context is the critical next step. These assays determine if this compound can protect cells from an induced oxidative insult and are essential for establishing biological relevance. A preliminary cytotoxicity assessment is mandatory to identify non-toxic working concentrations.
Workflow for Cellular Antioxidant Analysis
Caption: Experimental workflow for evaluating the cytoprotective effects of this compound.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.
Protocol: Cellular Antioxidant Activity (CAA) using DCFDA
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures intracellular ROS production. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1-4 hours.
-
Probe Loading: Remove the treatment media and load the cells with 25 µM DCFDA in phosphate-buffered saline (PBS) for 45 minutes at 37°C.
-
Induce Stress: Wash the cells with PBS and then add an ROS inducer, such as 500 µM tert-butyl hydroperoxide (t-BHP).
-
Measurement: Immediately measure fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
Analysis: The antioxidant capacity is quantified by calculating the area under the curve (AUC) and comparing the treated cells to the control (t-BHP alone).
Tier 3: Mechanistic Pathway Investigation
If this compound demonstrates significant cellular antioxidant activity, the next logical step is to investigate the underlying molecular mechanisms. A primary pathway for cellular antioxidant defense is the Nrf2-Keap1 signaling pathway.
The Nrf2-Keap1 Pathway: Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Proposed Nrf2 Activation Mechanism by this compound
Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.
Experimental Validation
-
Western Blot Analysis: Treat cells with this compound for various time points (e.g., 0, 2, 4, 8, 12 hours). Lyse the cells and perform western blotting to measure the protein expression levels of Nrf2, HO-1, and NQO1. An increase in these proteins would support the hypothesis of Nrf2 pathway activation.
-
Immunofluorescence Microscopy: Treat cells grown on coverslips with this compound. Fix the cells and use an antibody against Nrf2 to visualize its subcellular localization. A significant increase in nuclear Nrf2 staining compared to control cells would confirm nuclear translocation.
-
Quantitative PCR (qPCR): Extract RNA from treated cells and perform qPCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1). An upregulation of these transcripts would indicate transcriptional activation by Nrf2.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the antioxidant potential of this compound, a compound for which no such data currently exists. The proposed workflow progresses logically from basic chemical reactivity to complex cellular mechanisms, ensuring a comprehensive evaluation. Positive results from these studies would establish this compound as a novel candidate for further preclinical development. Future research could then expand to in vivo models of oxidative stress-related diseases to assess its therapeutic efficacy, safety, and pharmacokinetic profile. The exploration of structurally related long-chain ketones is also a promising avenue for discovering new bioactive molecules.
References
-
El-Seedi, H.R., et al. (2012). Volatile components of Grewia tenax (Forssk.) Fiori. Journal of Essential Oil Research, 24(3), 231-236. [Link]
-
Said, A., et al. (2005). Chemical composition of the leaf essential oil of Grewia tenax (Forssk.) Fiori from Djibouti. Journal of Essential Oil Research, 17(6), 632-633. [Link]
Technical Guide: Investigating the Presence of 14-Heptacosanone in Styrax officinalis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reported presence of the long-chain aliphatic ketone, 14-Heptacosanone, in Styrax officinalis. It moves beyond a simple confirmation to address conflicting information within scientific databases and the primary literature, offering a rigorous analytical framework for definitive verification.
Section 1: Introduction to Styrax officinalis and its Established Phytochemical Landscape
Styrax officinalis L., a deciduous shrub belonging to the Styracaceae family, is found across the Mediterranean region, Southeast Europe, and Southwest Asia.[1][2] For centuries, the resin exuded from its bark, known as storax, has been a staple in traditional medicine and perfumery.[1][3] It has been traditionally used for its antiseptic properties, in the treatment of respiratory ailments, and for healing skin wounds.[1][2]
Modern phytochemical investigations have revealed a complex chemical profile for S. officinalis, which is largely dominated by specific classes of compounds:
-
Lignans: Benzofuran, tetrahydrofuran, and furofuran lignans are major constituents isolated from the stem nucleus.[4][5]
-
Triterpenoids: Pentacyclic triterpenoids and their saponin glycosides, such as styrax-saponins, are characteristic of the species.[6] Ursolic and sumaresinolic acids have also been identified as predominant triterpenes.
-
Phenylpropanoids and Aromatic Compounds: The resin is rich in derivatives of cinnamic acid, including cinnamyl cinnamate and ethyl cinnamate, alongside other aromatic molecules like vanillin and eugenol.[3][7]
This established profile, rich in aromatic and complex polycyclic structures, provides the essential context for investigating the presence of a very different type of molecule: a simple, long-chain saturated ketone.
Section 2: The this compound Question: Conflicting Evidence
The core of the inquiry rests on conflicting reports. On one hand, prominent chemical databases explicitly state that this compound (also known as Myristone) has been reported in or isolated from Styrax officinalis.[8][9] These database entries are significant and cannot be dismissed, as they often compile data from a wide array of sources.
However, a thorough review of peer-reviewed phytochemical studies utilizing modern analytical techniques presents a conspicuous absence. Comprehensive analyses of S. officinalis extracts and essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—methods well-suited for identifying aliphatic ketones—do not list this compound among the identified constituents.[7][10][11] These detailed studies focus on the well-established lignans, triterpenes, and aromatic esters.[7][10]
Expert Interpretation: This discrepancy suggests one of several possibilities:
-
This compound is present but only in trace amounts, below the detection limit of the specific studies conducted.
-
Its presence is specific to a particular plant part (e.g., leaves, seeds), geographic location, or chemotype not analyzed in the published literature.
-
The initial report cited by the databases may have involved a botanical misidentification or sample contamination.
Therefore, the presence of this compound in S. officinalis cannot be considered well-established. Its confirmation requires a targeted, rigorous analytical approach designed specifically to isolate and identify long-chain, non-polar compounds.
Section 3: A Self-Validating Protocol for the Definitive Identification of this compound
For any researcher aiming to resolve this ambiguity, the following workflow provides a robust and self-validating system. The causality behind each step is explained to ensure methodological soundness.
Experimental Workflow Logic
The workflow is designed to selectively isolate non-polar compounds from the complex resin matrix and analyze them using a method with high specificity for aliphatic ketones.
Caption: Workflow for the definitive identification of this compound.
Step-by-Step Methodology
1. Sourcing and Authentication of Plant Material:
-
Protocol: Obtain resin from a botanically verified Styrax officinalis specimen. A voucher specimen should be deposited in a recognized herbarium. This is the most critical step to ensure the trustworthiness of the results.
-
Causality: Prevents ambiguity arising from misidentified plant material, a common source of error in phytochemical research.
2. Extraction of Non-Polar Constituents:
-
Protocol:
-
Freeze the resin sample with liquid nitrogen and grind to a fine powder.
-
Macerate 10 g of the powdered resin in 100 mL of n-hexane for 24 hours at room temperature with continuous agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude hexane extract.
-
-
Causality: n-Hexane is a non-polar solvent. It is chosen to selectively extract lipids, waxes, and long-chain aliphatic compounds like this compound, while minimizing the co-extraction of more polar triterpenoids and lignans, thus simplifying the resulting chromatogram.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Protocol:
-
Instrument: A standard GC-MS system (e.g., Agilent, Shimadzu) equipped with an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating long-chain hydrocarbons and ketones.
-
Injection: Inject 1 µL of the redissolved extract (1 mg/mL in hexane) in splitless mode.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 15 min at 300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Causality: The temperature program is designed to first elute smaller volatile compounds before slowly ramping to the high temperatures required to volatilize and elute a large C27 ketone (MW: 394.7 g/mol ) without degradation.[12] EI at 70 eV provides reproducible fragmentation patterns for library matching.
4. Data Analysis and Validation (Self-Validating System):
-
Protocol:
-
Run Authentic Standard: Inject a certified reference standard of this compound using the same GC-MS method to determine its exact retention time (RT) and mass spectrum.
-
Analyze Sample Data: Process the chromatogram from the S. officinalis extract. Look for a peak at the RT corresponding to the this compound standard.
-
Validate Identity: For a positive identification, two criteria must be met:
-
The retention time of the peak in the sample must exactly match the retention time of the authentic standard.
-
The mass spectrum of the peak in the sample must show a high-similarity match (>90%) to both the authentic standard's spectrum and the reference spectrum in a trusted database (e.g., NIST/Wiley library). Key expected fragments for symmetrical ketones include those from alpha-cleavage.
-
-
-
Trustworthiness: This dual-criteria approach (RT + MS match to a standard) is the gold standard in analytical chemistry. It is a self-validating system that eliminates the uncertainty of relying solely on library matches, which can sometimes produce false positives.
Section 4: Potential Significance and Broader Context
While the biological activity of this compound itself is not extensively documented, other related ketones and long-chain hydrocarbons found in plants are known to play roles as semiochemicals (pheromones, kairomones) or contribute to the waxy cuticle that protects the plant. If its presence is confirmed, research could explore its potential contribution to the traditional medicinal uses of storax resin, perhaps in antimicrobial or anti-inflammatory capacities, which are activities demonstrated by other classes of plant ketones.[13]
Section 5: Conclusion
References
-
Title: GC-MS values of stem calli of Styrax officinalis with and without cocarboxylase enzyme Source: ResearchGate URL: [Link]
-
Title: The use of Styrax officinalis L. in folk medicine and chemical composition Source: GSC Advanced Research and Reviews URL: [Link]
-
Title: Main aromatic and triterpenic constituents of styrax and benzoin balsams. Source: ResearchGate URL: [Link]
-
Title: this compound | C27H54O | CID 10955 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Chemical Constituents and Their Biological Activities from Genus Styrax Source: Molecules (MDPI) URL: [Link]
-
Title: Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications Source: Plants (MDPI) URL: [Link]
-
Title: The use of Styrax officinalis L. in folk medicine and chemical composition Source: GSC Online Press URL: [Link]
-
Title: Styrax (U. S. P.)—Storax. Source: Henriette's Herbal Homepage URL: [Link]
-
Title: Analytical investigation of styrax and benzoin balsams by HPLC-PAD-fluorimetry and GC-MS Source: ResearchGate URL: [Link]
-
Title: Phytochemical Study of Stryax officinalis Lin Syria Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Analytical investigation of styrax and benzoin balsams by HPLC- PAD-fluorimetry and GC-MS Source: PubMed, National Institutes of Health URL: [Link]
-
Title: this compound Source: NIST Chemistry WebBook URL: [Link]
-
Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Methodological & Application
Application Note & Protocol: Quantification of 14-Heptacosanone in Plant Extracts
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantification of 14-Heptacosanone, a long-chain aliphatic ketone, in complex plant matrices. This compound and related long-chain ketones are gaining interest for their potential biological activities, making their accurate quantification crucial for research and development in phytochemistry and drug discovery.[1][2] This guide details robust protocols for extraction, purification, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[1] We emphasize the rationale behind methodological choices and provide a framework for method validation in accordance with international standards to ensure data integrity and reliability.
Introduction: The Significance of this compound
This compound (C₂₇H₅₄O) is a saturated long-chain ketone found in the epicuticular wax and lipophilic extracts of various terrestrial plants.[1] While its precise biological roles are still under investigation, related long-chain ketones have demonstrated a range of activities, including potential applications in metabolic disorder research.[1] The accurate quantification of this compound is a critical first step in understanding its distribution, physiological function, and potential as a biomarker or therapeutic agent.
The primary challenge in quantifying this analyte lies in its presence within a complex mixture of other lipids, waxes, and plant metabolites. This necessitates a multi-step workflow that includes efficient extraction, selective cleanup, and a highly specific and sensitive analytical technique. This application note addresses these challenges by providing field-proven protocols and explaining the scientific principles that underpin them.
Experimental Workflow Overview
The accurate quantification of this compound from plant material requires a systematic approach. The workflow is designed to maximize recovery of the analyte while minimizing interferences from the matrix.
Caption: Workflow for this compound Quantification.
Detailed Protocols
Sample Preparation and Extraction
Rationale: The initial preparation of the plant material is critical for efficient extraction. Drying inhibits enzymatic processes that could alter the chemical composition of the plant material, while homogenization increases the surface area for solvent penetration.[3] The choice of extraction method and solvent is dictated by the lipophilic nature of this compound. Non-polar solvents like n-hexane or chloroform are effective at solubilizing long-chain ketones and other waxes.[4][5] Soxhlet extraction provides a continuous and exhaustive extraction, while maceration is a simpler, albeit potentially less efficient, alternative.[6][7]
Protocol 3.1.1: Sample Preparation
-
Collection: Collect fresh plant material (e.g., leaves, stems).
-
Cleaning: Gently wash the material with deionized water to remove surface contaminants and pat dry.[4]
-
Drying: To prevent degradation, dry the plant material. Freeze-drying (lyophilization) is the preferred method to preserve chemical integrity.[3] Alternatively, oven-dry at a low temperature (e.g., 40°C) until a constant weight is achieved.[8]
-
Homogenization: Grind the dried plant material into a fine powder using a grinder or mortar and pestle.[9]
Protocol 3.1.2: Soxhlet Extraction
-
Thimble Preparation: Accurately weigh approximately 10-20 g of the powdered plant material and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor. Fill a round-bottom flask with n-hexane or chloroform to about two-thirds of its volume.[7]
-
Extraction: Assemble the Soxhlet apparatus and heat the solvent to maintain a steady reflux. Allow the extraction to proceed for 6-8 hours.[9]
-
Concentration: After cooling, collect the solvent containing the extract. Remove the solvent using a rotary evaporator at a temperature below 40°C to yield the crude lipid extract.[7]
Extract Purification
Rationale: The crude extract contains a multitude of compounds. Column chromatography using silica gel is an effective method for separating the non-polar this compound from more polar compounds.[1] A non-polar mobile phase like hexane is used to elute the target compound, while more polar impurities are retained on the silica column.
Protocol 3.2.1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using n-hexane as the mobile phase.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with n-hexane, collecting fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound (a pure standard is required for comparison).
-
Concentration: Combine the fractions containing the purified compound and evaporate the solvent under a gentle stream of nitrogen.
GC-MS Analysis
Rationale: Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile and semi-volatile compounds like long-chain ketones.[1][9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions. For ketones, derivatization is sometimes employed to improve chromatographic behavior and sensitivity, though it is often not strictly necessary for long-chain ketones.[10][11] Methoximation can be used to protect the keto group and prevent tautomerization.[10]
Protocol 3.3.1: Optional Derivatization (Methoximation)
-
Reagent Preparation: Prepare a solution of methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).
-
Reaction: Add the MeOx solution to the dried, purified extract.
-
Incubation: Heat the mixture in a thermal shaker (e.g., at 37°C for 90 minutes) to allow the reaction to complete.[10]
Protocol 3.3.2: GC-MS Instrumentation and Conditions
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A with 5975C MS).[5]
-
Column: A non-polar capillary column, such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 μm df), is recommended for resolving long-chain hydrocarbons.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.
-
Temperature Program:
-
Initial oven temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/min.
-
Hold: Maintain 300°C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity, targeting the characteristic ions of this compound.
-
Quantification and Data Analysis
Rationale: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard (a compound not naturally present in the sample, e.g., tetracosane) is added to all samples and standards to correct for variations in injection volume and instrument response.[4][13]
Protocol 3.4.1: Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound in n-hexane. Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard: Add a fixed concentration of the internal standard to each calibration standard and sample extract.
-
Analysis: Analyze the calibration standards and samples using the established GC-MS method.
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Use the regression equation to calculate the concentration of this compound in the plant extracts based on their measured peak area ratios.
Method Validation
Rationale: To ensure that the analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[14][15][16][17][18][19] This process demonstrates the method's accuracy, precision, linearity, and sensitivity.
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Application Note: Analysis of 14-Heptacosanone by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the analysis of 14-Heptacosanone (C₂₇H₅₄O), a long-chain aliphatic ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high molecular weight and low volatility, this compound presents unique analytical challenges. This document outlines a robust methodology, from sample preparation and extraction to optimized GC-MS parameters and data interpretation, designed for researchers, scientists, and professionals in drug development and natural product chemistry. The protocols herein are structured to ensure scientific integrity, providing detailed explanations for experimental choices to facilitate reliable identification and quantification.
Introduction: The Analytical Challenge of Long-Chain Ketones
This compound (CAS 542-50-7) is a saturated ketone with a 27-carbon chain.[1] It is found in nature, for instance, in certain plant species like Styrax officinalis, and its presence can be of interest in chemotaxonomy, food science, and as a component in complex lipid mixtures.[2] The analysis of such high-molecular-weight compounds (394.7 g/mol ) by GC-MS is non-trivial.[2] Key challenges include:
-
Low Volatility: A high boiling point requires elevated temperatures for volatilization in the GC inlet, which can lead to incomplete transfer to the column.[3]
-
Thermal Instability: At the high temperatures needed for elution, thermal degradation can occur, compromising analytical accuracy.[3]
-
Chromatographic Resolution: Achieving sharp, symmetrical peaks for high-boiling point analytes requires careful optimization of the GC temperature program and column selection.
This guide provides a validated starting point to overcome these challenges, ensuring reproducible and accurate results.
Principles of the Method
The methodology is based on solvent extraction of this compound from a sample matrix, followed by direct analysis using a high-temperature capillary GC column coupled to a mass spectrometer. The GC separates the analyte from other components based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then ionizes the eluted compound, typically using Electron Ionization (EI), and separates the resulting ions by their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification.
Experimental Protocols
Materials and Reagents
-
This compound Standard: Purity ≥97% (e.g., from Thermo Scientific[4] or Sigma-Aldrich)
-
Solvents (GC or HPLC Grade): n-Hexane, Dichloromethane, Methanol, Acetone
-
Anhydrous Sodium Sulfate: For drying extracts
-
Sample Vials: 1.5 mL amber glass autosampler vials with PTFE-lined caps.[5]
Standard Solution Preparation
The causality behind preparing a stock solution and subsequent dilutions is to create a calibration curve for quantification and to determine the instrument's limit of detection and response for the analyte.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with n-Hexane. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (10 µg/mL): Transfer 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with n-Hexane. This concentration is a good starting point for achieving an on-column amount of approximately 10 ng with a 1 µL splitless injection.[5]
-
Storage: Store all standard solutions at 4°C in amber glass vials to prevent degradation.
Sample Preparation and Extraction
The choice of extraction protocol is matrix-dependent. The following is a general procedure for solid matrices like plant material, based on common lipid extraction techniques.
-
Homogenization: Dry the sample material (e.g., leaves, bark) at 40°C overnight and grind to a fine powder using a mortar and pestle or a mill. This increases the surface area for efficient extraction.
-
Solvent Extraction:
-
Accurately weigh 2-5 g of the homogenized powder into a glass beaker.
-
Add 50 mL of a 2:1 mixture of Dichloromethane:Methanol.
-
Place the beaker in an ultrasonic bath for 30 minutes at room temperature.
-
Filter the mixture through a Whatman No. 1 filter paper into a round-bottom flask.
-
Repeat the extraction on the solid residue two more times, combining the filtrates.
-
-
Liquid-Liquid Extraction (LLE) for Cleanup: [6]
-
Transfer the combined filtrate to a separatory funnel.
-
Add 50 mL of deionized water and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate. The organic (bottom, dichloromethane) layer contains the lipids.
-
Drain the organic layer into a clean flask.
-
-
Drying and Concentration:
-
Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Final Preparation: Transfer the final concentrated extract into a 1.5 mL GC vial for analysis. Ensure the sample is free of particles by centrifuging if necessary.[7]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of high molecular weight, non-polar compounds like this compound.[8][9] A standard single-quadrupole or ion trap mass spectrometer is suitable.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temperature | 300 °C | Ensures complete and rapid vaporization of the high-boiling point analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm I.D. column. |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) | A non-polar, low-bleed column stable at high temperatures, ideal for separating non-polar compounds. |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 15°C/min to 320°CHold: 10 min | The initial temperature allows for solvent focusing. The aggressive ramp ensures the high-boiling analyte elutes in a reasonable time with good peak shape. The final hold cleans the column of any residual high MW compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | Standard energy that generates consistent fragmentation patterns for library matching.[9] |
| Ion Source Temp. | 230 °C | A standard temperature that balances analyte stability and ionization efficiency.[9] |
| MS Transfer Line Temp. | 325 °C | Must be higher than the final oven temperature to prevent analyte condensation before reaching the ion source. |
| Solvent Delay | 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which could damage the filament.[10] |
| Scan Range (m/z) | 40 - 500 amu | A wide enough range to capture the molecular ion (m/z 394.7) and its characteristic fragments. The start mass is set above air/water peaks.[11] |
| Scan Speed | Optimized for ≥10 scans/peak | Ensures sufficient data points are collected across the eluting peak for reliable peak integration and spectral deconvolution.[11] |
Data Analysis and Interpretation
Analyte Identification
-
Retention Time (RT): Inject the 10 µg/mL working standard to determine the retention time of this compound under the specified conditions.
-
Mass Spectrum Confirmation: The identity of the peak in a sample chromatogram at the expected RT should be confirmed by its mass spectrum. The acquired spectrum should be compared to a reference library, such as the NIST Mass Spectral Library.[12] The key is to match the fragmentation pattern, not just a few ions.
Characteristic Mass Spectrum
The EI mass spectrum of this compound is characterized by alpha-cleavage adjacent to the carbonyl group. The molecular ion (M⁺) at m/z 394 may be weak or absent but is crucial for confirming molecular weight.
| m/z Value | Proposed Fragment | Significance |
| 394 | [C₂₇H₅₄O]⁺ | Molecular Ion (M⁺) |
| 211 | [CH₃(CH₂)₁₂CO]⁺ | Acylium ion from α-cleavage |
| 198 | [CH₃(CH₂)₁₂]⁺ | Alkyl fragment from McLafferty rearrangement or subsequent fragmentation |
| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Characteristic alkyl chain fragment series |
Data synthesized from NIST and PubChem mass spectral data.[2][12]
Visualizations
Analytical Workflow Diagram
Caption: Complete workflow for this compound analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. The primary challenges associated with its high molecular weight—namely, volatility and thermal stability—are effectively managed through a high-temperature injector, a suitable non-polar capillary column, and a carefully programmed oven temperature ramp. By following the outlined protocols for sample preparation and instrument configuration, researchers can achieve accurate identification and lay the groundwork for quantitative analysis of this and other long-chain ketones in various complex matrices.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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MOCREO. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10955. Retrieved from [Link]
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Chromatography Forum. (2013). Rules for GC-MS samples. Retrieved from [Link]
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Agilent Technologies. (2021, March 1). Scan Acquisition Parameters for GC/MS Systems [Video]. YouTube. Retrieved from [Link]
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Lab Manager. (2010). Product Focus: GC-MS. Retrieved from [Link]
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Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Long-Chain Ketones
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of ¹H and ¹³C NMR is crucial for characterizing long-chain ketones. These molecules are prevalent in various natural products and serve as important synthetic intermediates. However, the long alkyl chains in these ketones often lead to significant signal overlap in ¹H NMR spectra and subtle chemical shift differences in ¹³C NMR spectra, posing challenges to unambiguous spectral assignment.
This guide provides a comprehensive overview of the principles and methodologies for acquiring and interpreting ¹H and ¹³C NMR data for long-chain ketones. It offers detailed, step-by-step protocols for sample preparation and advanced 2D NMR experiments, including DEPT, HSQC, and HMBC, which are instrumental in overcoming the inherent challenges of analyzing these molecules.
Part 1: Foundational Principles and Sample Preparation
A high-quality NMR spectrum begins with meticulous sample preparation.[1] The choice of solvent and sample concentration are critical parameters that can significantly influence the outcome of the NMR analysis.
The Critical Role of Deuterated Solvents
In ¹H NMR spectroscopy, the signals from the protons of a non-deuterated solvent would overwhelm the signals from the analyte.[2] Deuterated solvents, in which most hydrogen atoms (¹H) are replaced with deuterium (²H), are therefore essential.[3] Deuterium resonates at a different frequency and does not interfere with the proton spectrum.[4] Furthermore, the deuterium signal is used by the NMR spectrometer for field-frequency locking, which ensures the stability of the magnetic field during data acquisition.[2]
For long-chain ketones, which are typically nonpolar, deuterated chloroform (CDCl₃) is the most common and effective solvent due to its ability to dissolve a wide range of organic compounds.[3][5] Other nonpolar solvents like benzene-d₆ can also be used. For more polar long-chain ketones, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable.[2]
Protocol for NMR Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra.[6]
Materials:
-
Long-chain ketone sample (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[7]
-
Deuterated solvent (e.g., CDCl₃) (0.5-0.6 mL)[7]
-
5 mm NMR tube[8]
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the appropriate amount of the long-chain ketone into a clean, dry vial.
-
Solvent Addition: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[7]
-
Dissolution: Vortex the sample until it is completely dissolved. Visually inspect the solution to ensure there is no suspended particulate matter.
-
Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution. Pack a small plug of glass wool into a Pasteur pipette and filter the sample directly into the NMR tube.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]
Caption: HSQC and HMBC correlations for a long-chain ketone.
Conclusion
The comprehensive analysis of long-chain ketones by NMR spectroscopy requires a multi-faceted approach. While 1D ¹H and ¹³C NMR provide foundational information, the significant signal overlap necessitates the use of advanced 2D techniques. DEPT experiments are essential for determining carbon multiplicities, while HSQC and HMBC experiments provide the crucial connectivity information needed for unambiguous structural elucidation. By following the detailed protocols and understanding the spectral features outlined in this guide, researchers can confidently characterize long-chain ketones and advance their scientific endeavors.
References
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. RSC Publishing. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). The Long Wave‐Length Spectra of Aldehydes and Ketones Part II. Conjugated Aldehydes and Ketones. AIP Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H/¹³C NMR chemical shifts and NOEs (red) for A) ketone 1, B) diketone... [Image]. Retrieved from [Link]
-
University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
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University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. Retrieved from [Link]
-
BMC Bioinformatics. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Application Notes & Protocols: Extraction and Purification of 14-Heptacosanone from Natural Sources
Abstract: This document provides a comprehensive guide for the extraction and purification of 14-Heptacosanone, a long-chain symmetrical ketone with potential pharmacological applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and expert insights. This guide covers the identification of natural sources, detailed step-by-step extraction and purification procedures, and methods for characterization, ensuring a self-validating and reproducible workflow.
Introduction to this compound
This compound, also known as myristone or ditridecyl ketone, is a long-chain saturated ketone with the chemical formula C₂₇H₅₄O.[1][2][3] Its symmetrical structure, with a carbonyl group at the 14th position of a 27-carbon chain, imparts specific physicochemical properties that are pertinent to its extraction and purification. While its biological activities are still under investigation, related long-chain ketones have demonstrated a range of effects, including anti-inflammatory and antimicrobial properties, making this compound a compound of interest for further research and development.[4]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₄O | [1] |
| Molecular Weight | 394.73 g/mol | [2] |
| Appearance | White to cream or pale yellow crystalline powder | [5] |
| Melting Point | 74.0-83.0 °C | [5] |
| CAS Number | 542-50-7 | [1][2] |
Natural Sources of this compound
This compound has been identified in various plant species. The selection of the source material is a critical first step that influences the entire extraction and purification strategy. The concentration of the target compound can vary significantly based on the plant part, geographical location, and harvesting season.
Prominent Natural Sources:
-
Withania somnifera (Ashwagandha): The roots and leaves of this plant are known to contain a variety of bioactive compounds, including withanolides and alkaloids.[6][7][8] While less documented specifically for this compound, the general phytochemical profile suggests it as a potential source.[9]
-
Grewia asiatica (Phalsa): This fruit-bearing shrub is a rich source of antioxidants, phenolics, and other bioactive molecules.[10][11][12][13][14] Its chemical diversity makes it a candidate for the presence of long-chain ketones.
-
Anemone rivularis : Phytochemical investigations of this plant have led to the isolation of various triterpenoids and saponins.[15][16][17][18][19] The presence of a diverse lipid profile suggests the potential for isolating long-chain ketones.
-
Styrax officinalis : PubChem data indicates the presence of this compound in this plant species.[1]
For the protocols outlined below, we will focus on a generalized approach applicable to dried and powdered plant material, which can be adapted based on the specific source chosen.
Extraction Protocol
The objective of the extraction is to efficiently remove this compound from the plant matrix while minimizing the co-extraction of undesirable compounds. A sequential extraction approach using solvents of increasing polarity is often effective.
Rationale for Solvent Selection
Long-chain ketones like this compound are non-polar and are thus soluble in non-polar organic solvents. The choice of solvent is critical for maximizing yield and simplifying subsequent purification steps.
Solvent Selection Rationale:
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| n-Hexane | 0.1 | 69 | Excellent for initial defatting and extraction of non-polar compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Effective for extracting a broad range of compounds with low to moderate polarity. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, useful for subsequent extraction steps. |
| Methanol | 5.1 | 65 | A polar solvent used to extract more polar constituents, leaving the desired compound in the less polar fractions. |
Step-by-Step Extraction Procedure
-
Preparation of Plant Material:
-
Air-dry the selected plant material (e.g., roots, leaves) in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried material into a fine powder to increase the surface area for solvent penetration.
-
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 500 g) into a cellulose thimble and position it in a Soxhlet extractor.
-
Initially, extract with n-hexane (2 L) for 24 hours to remove highly non-polar compounds, including fats and waxes. This step serves as a "defatting" process.
-
Collect the n-hexane extract.
-
Subsequently, extract the same plant material with dichloromethane (2 L) for 24 hours.
-
Finally, extract with methanol (2 L) for 24 hours.
-
-
Solvent Evaporation:
-
Concentrate each of the collected extracts (n-hexane, dichloromethane, and methanol) separately under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extracts should be stored in a cool, dark place until further processing. Based on the non-polar nature of this compound, the n-hexane and dichloromethane extracts are the most likely to contain the target compound.
-
Purification Protocol
The purification of this compound from the crude extract is a multi-step process typically involving column chromatography followed by recrystallization.[20]
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[21][22][23]
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound using column chromatography.
Detailed Protocol for Column Chromatography:
-
Preparation of the Stationary Phase:
-
Use silica gel (60-120 mesh) as the stationary phase. Activate the silica gel by heating it at 110°C for at least one hour before use to remove adsorbed water.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) with a cotton plug at the bottom.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Ensure the packed bed is free of cracks and air bubbles.
-
-
Sample Loading:
-
Dissolve the crude n-hexane or dichloromethane extract in a minimal amount of the initial mobile phase (n-hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5, and so on).
-
Collect fractions of a consistent volume (e.g., 25 mL) in labeled test tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1).
-
Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Fractions showing a single spot with an Rf value corresponding to a pure this compound standard should be pooled together.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.
-
Recrystallization
Recrystallization is a final purification step to obtain highly pure crystalline this compound.[24][25][26] The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Workflow for Recrystallization:
Caption: Workflow for the final purification of this compound by recrystallization.
Detailed Protocol for Recrystallization:
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Acetone or a mixture of hexane and ethyl acetate are good starting points for long-chain ketones.[27]
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture gently on a hot plate.
-
Continue adding the solvent dropwise until the compound completely dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or any insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure, crystalline this compound.
-
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using various analytical techniques.
Analytical Techniques for Characterization:
| Technique | Purpose | Expected Results |
| Melting Point | Purity assessment | A sharp melting point within the reported range (74.0-83.0 °C) indicates high purity.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (394.7 g/mol ) and characteristic fragmentation patterns.[3][20] |
| Infrared (IR) Spectroscopy | Identification of functional groups | A strong absorption band around 1715 cm⁻¹ is indicative of a carbonyl (C=O) group in a saturated ketone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | The NMR spectra will provide detailed information about the carbon-hydrogen framework of the molecule, confirming the long alkyl chains and the position of the carbonyl group.[20] |
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exercise caution when heating flammable organic solvents. Use a heating mantle or a water bath, and never heat directly on a hot plate.
-
Dispose of all chemical waste according to institutional guidelines.
References
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Withanone, an Active Constituent from Withania somnifera, Affords Protection Against NMDA-Induced Excitotoxicity in Neuron-Like Cells. (2016). PLoS ONE, 11(8), e0160202. Retrieved from [Link]
-
Column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]
-
Singh, N., Bhalla, M., de Jager, P., & Gilca, M. (2011). An overview on ashwagandha: A Rasayana (rejuvenator) of Ayurveda. African Journal of Traditional, Complementary and Alternative Medicines, 8(5S), 208-213. Retrieved from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved from [Link]
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Column chromatography (video). (n.d.). Khan Academy. Retrieved from [Link]
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Two new glycosides from the whole plant of Anemone rivularis var. flore-minore. (2011). Journal of Asian Natural Products Research, 13(10), 936-942. Retrieved from [Link]
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The Chemical Constituents of Anemone rivularis. (1990). Journal of Integrative Plant Biology, 32(10), 784-788. Retrieved from [Link]
-
Column Chromatography. (2019, March 19). YouTube. Retrieved from [Link]
-
Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine. (2009). Molecules, 14(7), 2363-2393. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Grewia asiatica L., a Food Plant with Multiple Uses. (2018). International Journal of Molecular Sciences, 19(11), 3546. Retrieved from [Link]
-
Recrystallization. (2010, February 4). YouTube. Retrieved from [Link]
-
Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. (2021). Green Chemistry, 23(15), 5526-5538. Retrieved from [Link]
- Withania somnifera composition, method of preparation and use thereof. (2021). Google Patents.
-
Triterpenoid Saponins from Anemone rivularis var. Flore-Minore and Their Anti-Proliferative Activity on HSC-T6 Cells. (2018). Molecules, 23(2), 438. Retrieved from [Link]
-
Nutraceutical perspectives and value addition of phalsa (Grewia asiatica L.): A review. (2021). Journal of Food Biochemistry, 45(10), e13920. Retrieved from [Link]
-
Biosynthesis of the triterpenoid withanolides in Withania somnifera. (2024). Phytochemistry, 224, 114131. Retrieved from [Link]
-
2-Heptacosanone. (n.d.). PubChem. Retrieved from [Link]
-
Anemone rivularis. (n.d.). Useful Temperate Plants. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 1366-1405. Retrieved from [Link]
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Analysis and characterization of anthocyanin from phalsa (grewia asiatica). (2017). Journal of Chromatographic Science, 56(1), 6-13. Retrieved from [Link]
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Phytochemical and pharmacological characteristics of phalsa (Grewia asiatica L.): A comprehensive review. (2024). Journal of Ethnopharmacology, 319(Pt 3), 117273. Retrieved from [Link]
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Antihyperglycemic Potential of Grewia asiatica Fruit Extract against Streptozotocin-Induced Hyperglycemia in Rats: Anti-Inflammatory and Antioxidant Mechanisms. (2015). BioMed Research International, 2015, 785172. Retrieved from [Link]
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Application Notes and Protocols: Synthetic Routes for Long-Chain Symmetrical Ketones
Introduction
Long-chain symmetrical ketones are valuable molecules in various fields, including the synthesis of pharmaceuticals, agrochemicals, fragrances, and materials. Their unique properties, stemming from a central carbonyl group flanked by two identical long alkyl chains, make them important intermediates and target compounds. For instance, stearone (18-pentatriacontanone), derived from stearic acid, finds applications as a sizing agent and in the formulation of waxes and lubricants. The synthesis of these molecules, however, presents specific challenges, primarily centered around achieving high selectivity and yield while avoiding common side reactions.
This application note provides a comprehensive overview of both classical and modern synthetic methodologies for preparing long-chain symmetrical ketones. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.
I. Ketonic Decarboxylation of Carboxylic Acids
One of the most direct and atom-economical methods for synthesizing symmetrical ketones is the ketonic decarboxylation of long-chain carboxylic acids.[1][2][3] This reaction involves the coupling of two carboxylic acid molecules with the elimination of one equivalent of carbon dioxide and water, typically at elevated temperatures and often in the presence of a metal oxide catalyst.[1][2]
A. Mechanistic Insights
The prevailing mechanism for ketonic decarboxylation on a metal oxide surface is believed to proceed through a β-keto acid intermediate.[1][4] The process begins with the adsorption of two carboxylic acid molecules onto the catalyst surface. One molecule is converted to an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second carboxylic acid molecule. This is followed by decarboxylation to yield the symmetrical ketone.[1]
Caption: Proposed mechanism for ketonic decarboxylation.
B. Protocol: Synthesis of Stearone from Stearic Acid
This protocol is adapted from the procedure reported in Organic Syntheses for the preparation of stearone.[5]
Materials:
-
Stearic Acid (high purity)
-
Magnesium Oxide (reagent grade)
-
Benzene
-
Ethanol (absolute)
-
2-Octanol
-
Reaction flask with a mechanical stirrer, thermometer, and distillation condenser
-
Heating mantle
Procedure:
-
Catalyst Activation: Place 20 g of magnesium oxide in a 500 mL three-necked flask equipped with a mechanical stirrer. Heat the flask to 320-330°C while stirring to ensure the catalyst is dry.
-
Reactant Addition: Slowly add 250 g of molten stearic acid to the hot magnesium oxide over 30-40 minutes. The temperature should be maintained between 320-340°C. A brisk evolution of steam and carbon dioxide will be observed.[5]
-
Reaction Completion: After the addition is complete, continue heating and stirring for an additional 15-20 minutes until the evolution of gases ceases.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C. Add 250 mL of hot water and stir vigorously to wash the crude product. A few drops of 2-octanol can be added to control any frothing.[5]
-
Purification: The crude stearone is allowed to solidify, then broken up and dried. Recrystallize the crude product from a 2:1 mixture of benzene and absolute ethanol to obtain pure stearone as white flakes.[5]
C. Advantages and Limitations
| Parameter | Assessment |
| Atom Economy | Excellent, with CO₂ and H₂O as the only byproducts. |
| Substrate Scope | Primarily limited to stable carboxylic acids that can withstand high temperatures. |
| Reaction Conditions | Requires high temperatures (300-400°C), which may not be suitable for sensitive substrates. |
| Yield | Can be very high (80-95%) for long-chain fatty acids.[5][6] |
| Catalyst | A variety of metal oxides can be used, including MgO, MnO₂, and layered double hydroxides.[5][6][7] |
II. Organometallic Routes to Symmetrical Ketones
The reaction of organometallic reagents with carbonyl sources is a cornerstone of ketone synthesis. For symmetrical ketones, specific strategies are required to ensure the addition of two identical alkyl groups and to prevent over-addition to form tertiary alcohols.
A. Grignard Reagents with 1,1'-Carbonyldiimidazole (CDI)
A modern and efficient method for the synthesis of symmetrical ketones involves the reaction of Grignard reagents with 1,1'-carbonyldiimidazole (CDI).[8][9] This approach offers a milder alternative to more traditional methods that use highly toxic reagents like phosgene.[8]
Mechanistic Rationale: CDI serves as a carbonyl group source. The reaction proceeds by the sequential addition of two equivalents of the Grignard reagent to CDI. The intermediate acylimidazole is highly reactive towards the second equivalent of the Grignard reagent, leading to the formation of the symmetrical ketone. The use of a slight excess of the Grignard reagent is often necessary to drive the reaction to completion.[8]
Caption: Synthesis of symmetrical ketones using Grignard reagents and CDI.
Protocol: General Procedure for Symmetrical Ketone Synthesis [8]
-
Reaction Setup: To a solution of 1,1'-carbonyldiimidazole (1.0 mmol) in anhydrous THF (10 mL) at -10°C under an inert atmosphere, add the Grignard reagent (2.3-2.7 mmol) dropwise.
-
Reaction: Stir the reaction mixture at -10°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
B. Organocadmium Reagents
The use of organocadmium reagents (R₂Cd) for the synthesis of ketones from acyl chlorides is a classic method that effectively prevents the formation of tertiary alcohol byproducts.[10][11][12][13] Organocadmium reagents are less reactive than their Grignard or organolithium counterparts and do not readily add to the newly formed ketone.[11]
Preparation and Reaction: Dialkylcadmium reagents are typically prepared in situ from the corresponding Grignard reagent and anhydrous cadmium chloride (CdCl₂). The subsequent reaction with an acyl chloride yields the ketone. For symmetrical ketones, the acyl chloride must possess the same R group as the organocadmium reagent. A more direct approach for symmetrical ketones is the reaction of two equivalents of an acyl chloride with a cadmium-lithium alloy or highly reactive cadmium metal powder.[14]
Limitations: The primary drawback of this method is the high toxicity of cadmium compounds, which necessitates strict safety precautions.
III. Oxidation of Secondary Alcohols
The oxidation of secondary alcohols is a widely used and reliable method for the synthesis of ketones. For long-chain symmetrical ketones, the corresponding secondary alcohol precursor is required.
A. Pyridinium Chlorochromate (PCC) Oxidation
PCC is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without over-oxidation.[15][16][17][18] The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM).
Mechanism: The oxidation mechanism involves the formation of a chromate ester intermediate, followed by an elimination reaction to form the carbon-oxygen double bond.[15]
Protocol: General Procedure for PCC Oxidation [15][16]
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of the secondary alcohol (1.0 equivalent) in DCM.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography or distillation.
B. Swern Oxidation
The Swern oxidation is another mild and highly efficient method for converting secondary alcohols to ketones.[19][20][21][22][23] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (NEt₃).
Advantages: The Swern oxidation is known for its mild reaction conditions (typically -78°C to room temperature) and tolerance of a wide range of functional groups.[20]
Protocol: General Procedure for Swern Oxidation [19][20]
-
Activation of DMSO: To a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM at -78°C, add a solution of DMSO (2.2 equivalents) in DCM dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the secondary alcohol (1.0 equivalent) in DCM to the reaction mixture and stir for 30-60 minutes at -78°C.
-
Base Addition: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude ketone is purified by standard methods.
IV. Catalytic Dehydrogenation of Secondary Alcohols
Catalytic dehydrogenation offers a greener alternative to stoichiometric oxidation methods. This process involves passing the vapor of a secondary alcohol over a heated metal catalyst, typically copper, to produce the corresponding ketone and hydrogen gas.[24][25][26]
Reaction Conditions: The reaction is generally carried out at high temperatures (e.g., 573 K or 300°C) with a copper catalyst.[25]
Advantages: This method avoids the use of toxic and expensive oxidizing agents and produces hydrogen gas as the only byproduct.
Limitations: The high temperatures required may not be suitable for all substrates.
Summary and Comparison of Methods
| Method | Starting Material | Key Reagents | Temperature | Advantages | Disadvantages |
| Ketonic Decarboxylation | Carboxylic Acids | Metal Oxide Catalyst | High (300-400°C) | High atom economy, direct.[1] | High temperatures, limited substrate scope. |
| Grignard-CDI | Alkyl Halides | R-MgX, CDI | -10°C to RT | Mild conditions, good yields.[8] | Requires stoichiometric Grignard reagent. |
| Organocadmium | Acyl Chlorides | R₂Cd | RT | Prevents over-addition.[11] | Highly toxic reagents. |
| PCC Oxidation | Secondary Alcohols | PCC | RT | Mild, selective.[15][16] | Toxic chromium byproduct. |
| Swern Oxidation | Secondary Alcohols | DMSO, Oxalyl Chloride | -78°C to RT | Very mild, high yields, wide functional group tolerance.[19][20] | Malodorous byproduct (dimethyl sulfide). |
| Catalytic Dehydrogenation | Secondary Alcohols | Copper Catalyst | High (e.g., 300°C) | Green, no waste from oxidant.[25] | High temperatures required. |
Conclusion
The synthesis of long-chain symmetrical ketones can be achieved through a variety of effective methods. The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, the scale of the reaction, the functional group tolerance required, and considerations of safety and environmental impact. Classical methods like ketonic decarboxylation remain highly relevant for large-scale industrial applications due to their high atom economy. For laboratory-scale synthesis, modern methods such as the Grignard-CDI reaction and Swern oxidation offer mild conditions and high yields with broad applicability. As the demand for sustainable chemical processes grows, catalytic dehydrogenation presents an attractive, green alternative for the future.
References
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Bottalico, D., Fiandanese, V., Marchese, G., & Punzi, A. (2009). Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1′-Carbonyldiimidazole. SYNTHESIS, 2009(14), 2316–2318. [Link]
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Davis, T. L., & Kistiakowsky, G. B. (1929). STEARONE. Organic Syntheses, 9, 52. [Link]
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Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15–32. [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
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Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
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Ashenhurst, J. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]
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Burkhardt, E. R., & Rieke, R. D. (1985). Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. The Journal of Organic Chemistry, 50(3), 416–417. [Link]
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Varsity Tutors. (n.d.). Using PCC. [Link]
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Thieme. (n.d.). Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1′-Carbonyldiimidazole. [Link]
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designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones. [Link]
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Grokipedia. (2026, January 8). Ketonic decarboxylation. [Link]
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Leah4sci. (2020, February 28). PCC Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry [Video]. YouTube. [Link]
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Smith, K. J., et al. (2018). Conversion of stearic acid to stearone vs. average pore size for the... ResearchGate. [Link]
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Smith, K. J., et al. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. MDPI. [Link]
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Glinski, M., et al. (2011). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. Physical Chemistry Chemical Physics, 13(14), 6445-6452. [Link]
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Organic Chemistry Portal. (2019, July 10). Swern Oxidation. [Link]
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Biological assays to determine 14-Heptacosanone activity.
An In-Depth Guide to the Biological Evaluation of 14-Heptacosanone
Introduction
This compound (C₂₇H₅₄O), also known as ditridecyl ketone or myristone, is a long-chain saturated ketone. While its presence has been noted in some natural sources, its biological activities and therapeutic potential are not extensively characterized. This guide, designed for researchers and drug development professionals, provides a comprehensive framework and detailed protocols for systematically evaluating the biological activities of this compound.
Given its chemical structure—a lipophilic long-chain ketone—it is plausible to hypothesize a range of activities common to natural products, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects. This document outlines a tiered screening approach, beginning with foundational cytotoxicity assessments and progressing to more specific functional assays. Each protocol is presented with an emphasis on the scientific rationale, inclusion of critical controls for data integrity, and methods for robust data analysis.
Overall Screening Workflow
A logical, tiered approach is essential for efficiently characterizing the biological profile of a novel compound. The proposed workflow prioritizes foundational safety and viability assays before proceeding to more specific functional screens.
Caption: Tiered workflow for evaluating this compound activity.
Section 1: Assessment of Cytotoxic and Anticancer Activity
Before assessing specific bioactivities, it is crucial to determine the cytotoxic profile of this compound. This establishes a safe concentration range for subsequent cell-based assays and provides a preliminary indication of any anticancer potential.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[3] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[1]
Application: This assay will determine the concentration of this compound that reduces cell viability by 50% (IC50), a key parameter for cytotoxicity. A panel of cell lines, including a non-cancerous line (e.g., NIH/3T3) and various cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon), is recommended for a comprehensive profile.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly by gentle shaking on an orbital shaker to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis & Controls:
-
Controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of solvent (e.g., DMSO) used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) to subtract background absorbance.
-
-
Calculation:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Wound Healing (Scratch) Assay for Cell Migration
Principle: This assay assesses the collective migration of a cell population in vitro. A "wound" or cell-free gap is created in a confluent monolayer of cells.[5][6] The rate at which cells migrate to close this gap is monitored over time, providing an indication of the compound's effect on cell motility—a key process in cancer metastasis.[5][7]
Application: To determine if sub-lethal concentrations of this compound can inhibit cancer cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[8]
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.[5][9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[7]
-
Treatment: Replace the PBS with fresh culture medium containing a sub-lethal concentration of this compound (determined from the MTT assay, e.g., IC20). Include vehicle control wells. To distinguish between migration and proliferation, it is advisable to use a serum-free medium or add a proliferation inhibitor like Mitomycin C.
-
Imaging: Immediately place the plate under a microscope and capture the first image (T=0). Mark reference points to ensure the same field is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate under standard conditions and capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).[8]
Data Analysis & Controls:
-
Controls:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same concentration as the test compound.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100
-
Compare the rate of wound closure between treated and control groups.
-
Caption: Workflow for the MTT Cell Viability Assay.
Section 2: Evaluation of Anti-Inflammatory Potential
Chronic inflammation is linked to numerous diseases. This section describes an assay to screen this compound for its ability to suppress inflammatory responses in macrophages, a key immune cell type.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 2.64.7 Macrophages
Principle: Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages, inducing the expression of inducible nitric oxide synthase (iNOS). iNOS produces nitric oxide (NO), a key inflammatory mediator.[10] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reaction is a colorimetric method that quantifies nitrite levels, serving as an indirect measure of NO production.[11][12]
Application: To determine if this compound can inhibit LPS-induced NO production in RAW 264.7 murine macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.[12][13]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[12]
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[11]
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
Data Analysis & Controls:
-
Controls:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Positive Control: Cells treated with LPS only.
-
Inhibitor Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).
-
Vehicle Control: Cells treated with LPS and the highest concentration of solvent.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only control.
-
Caption: LPS-induced NF-κB signaling pathway for NO production.
Section 3: Antimicrobial Activity Screening
The lipophilic nature of this compound suggests it may interact with microbial cell membranes, making antimicrobial screening a worthwhile endeavor.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14][15]
Application: To quantify the antimicrobial activity of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells. Add 100 µL of the stock solution (at 2x the highest desired concentration) to the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. This creates a range of concentrations.
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1-11). The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Controls:
-
Column 11: Growth Control (inoculum + medium, no compound).
-
Column 12: Sterility Control (medium only, no inoculum).
-
A known antibiotic (e.g., Ampicillin, Ciprofloxacin) should be run in parallel as a positive control.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., the first clear well).[14]
Section 4: Antioxidant Capacity Assessment
Antioxidants neutralize harmful free radicals, which are implicated in cellular damage and aging.[16] The DPPH assay is a simple and rapid chemical assay to screen for radical scavenging activity.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[17] DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, its color fades to a pale yellow.[17] The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Application: To evaluate the direct radical scavenging potential of this compound.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Keep this solution in the dark.
-
Compound Solutions: Prepare serial dilutions of this compound in methanol at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add 100 µL of each compound dilution to the respective wells.
-
Add 100 µL of the DPPH solution to each well and mix.[12]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
Data Analysis & Controls:
-
Controls:
-
Control: 100 µL Methanol + 100 µL DPPH solution.
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox run in parallel.
-
Blank: 100 µL Methanol + 100 µL of each sample concentration (to correct for any color of the compound itself).
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the scavenging percentage against the compound concentration.[17]
-
Summary of Data Presentation
All quantitative results should be summarized in a clear, tabular format for easy comparison and interpretation.
| Assay Type | Test System | Parameter Measured | Hypothetical Result for this compound | Positive Control |
| Cytotoxicity | MCF-7, A549, HCT116 | IC50 (µM) | e.g., 45.2 µM (MCF-7) | Doxorubicin (IC50 < 1 µM) |
| Anti-migration | A549 cells | % Wound Closure Inhibition @ 24h | e.g., 60% inhibition at 20 µM | N/A |
| Anti-inflammatory | RAW 264.7 + LPS | IC50 for NO Inhibition (µM) | e.g., 25.8 µM | L-NAME (IC50 ~ 15 µM) |
| Antimicrobial | S. aureus, E. coli | MIC (µg/mL) | >128 µg/mL | Ampicillin (MIC < 8 µg/mL) |
| Antioxidant | DPPH Radical | IC50 (µg/mL) | e.g., 89.5 µg/mL | Ascorbic Acid (IC50 < 10 µg/mL) |
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Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. (n.d.). Blood. [Link]
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Lipopolysaccharide activates NF-κB by TLR4-Bcl10-dependent and independent pathways in colonic epithelial cells. (n.d.). American Physiological Society Journal. [Link]
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Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations. (n.d.). PubMed Central. [Link]
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Scratch Wound Healing Assay. (n.d.). Bio-protocol. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). [Link]
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Scratch Assay protocol. (n.d.). [Link]
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Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid. (n.d.). ASH Publications. [Link]
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Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88. (2017). PubMed Central. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. [Link]
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Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. (n.d.). Anticancer Research. [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. [Link]
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Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. [Link]
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Screening and characterization of surface-tethered cationic peptides for antimicrobial activity. (2009). [Link]
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Enhanced Antimicrobial Screening Sensitivity Enabled the Identification of an Ultrashort Peptide KR-8 for Engineering of LL-37mini to Combat Drug-resistant Pathogens. (2025). PMC - PubMed Central. [Link]
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2-Heptacosanone. (n.d.). PubChem. [Link]
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Recent Overview of Potent Antioxidant Activity of Coordination Compounds. (n.d.). MDPI. [Link]
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Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. (2024). MDPI. [Link]
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Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. (2022). PMC - NIH. [Link]
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The Effect of Solvent Choice on Antioxidant Potential and Chemical Composition of Extracts from Microalgae Chaetocerus costatus. (n.d.). MDPI. [Link]
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Synthesis and Anticancer Effects Evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea as Anticancer Agents With Low Toxicity. (2015). PubMed. [Link]
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The-study-of-the-anti-inflammatory-properties-of-carotenoid-liquid-extracts-on-the-model-of-adjuvant-induced-inflammation.pdf. (2021). ResearchGate. [Link]
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14-Substituted Diquinothiazines as a New Group of Anticancer Agents. (2023). PubMed. [Link]
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Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (n.d.). MDPI. [Link]
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Application Notes and Protocols: 14-Heptacosanone as a Chemical Biomarker
Introduction: Unveiling the Potential of 14-Heptacosanone
This compound (C27H54O) is a long-chain saturated ketone that has emerged as a significant chemical biomarker in diverse scientific fields.[1] Its presence and concentration in various biological and environmental matrices can provide valuable insights into physiological processes, ecological interactions, and pathological conditions. This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's biomarker applications and detailed protocols for its reliable extraction, detection, and quantification.
With a molecular weight of 394.7 g/mol , this symmetrical ketone, also known as ditridecyl ketone, is characterized by its long aliphatic chains, which influence its chemical properties and analytical behavior.[1] While its role in human metabolic pathways is an area of ongoing investigation, its established functions in the natural world as an insect pheromone and a component of plant epicuticular waxes underscore its importance as a semiochemical and a marker for plant-insect interactions.[2][3] The unique odd-carbon number of this compound also places it within the interesting class of odd-chain fatty acid derivatives, which are gaining attention for their potential roles in metabolism and disease.[4][5]
This document will delve into the established and potential biomarker applications of this compound, followed by detailed, field-proven methodologies for its analysis using state-of-the-art analytical techniques.
Biomarker Applications of this compound
The utility of this compound as a biomarker is context-dependent, with its significance varying across different biological systems.
Entomology: A Key Player in Insect Communication
In the realm of entomology, long-chain ketones are well-established as critical components of insect pheromones, mediating intraspecies communication for mating, aggregation, and alarm signaling.[2][6] this compound has been identified as a component of the sex pheromone blend in several insect species. The detection and quantification of this compound can be instrumental in:
-
Pest Management: Monitoring and trapping insect pests by using synthetic blends containing this compound.[2]
-
Ecological Studies: Understanding chemical communication and reproductive isolation mechanisms between sympatric species.[7]
-
Biodiversity Assessment: Identifying and classifying insect species based on their unique chemical profiles.
Botany and Agriculture: A Component of Plant Surface Waxes
The epicuticular wax of plants forms a protective barrier against environmental stressors and plays a role in plant-insect interactions. Long-chain ketones, including this compound, are constituents of these waxes in various plant species.[3] Analysis of this compound in this context can be applied to:
-
Chemotaxonomy: Differentiating plant species and varieties based on their wax composition.
-
Plant Physiology: Studying the response of plants to environmental stress, as wax composition can change under different conditions.
-
Crop Science: Investigating plant resistance to pests and pathogens, as epicuticular waxes can influence insect behavior and fungal spore adhesion.
Metabolic and Clinical Research: An Exploratory Biomarker
While the role of this compound in human health is not as well-defined as its functions in insects and plants, the study of long-chain ketones and odd-chain fatty acid metabolism is a burgeoning area of research. Ketone bodies, in general, are crucial alternative energy sources for the brain and other tissues, particularly during fasting or in pathological states like diabetic ketoacidosis.[8] The metabolism of odd-chain fatty acids results in propionyl-CoA, which can enter the Krebs cycle and has implications for gluconeogenesis.[5]
Potential, though still speculative, areas of investigation for this compound as a human biomarker include:
-
Metabolic Disorders: Investigating potential links between circulating levels of odd-carbon long-chain ketones and metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[9][10][11]
-
Neurological Diseases: Exploring the roles of various ketone bodies and their derivatives in neuroprotection and the pathophysiology of neurological disorders.[12]
Further research is required to establish a definitive link between this compound and specific human diseases. The protocols outlined in this guide provide the analytical framework necessary for conducting such exploratory studies.
Analytical Methodologies for this compound Quantification
The accurate and sensitive quantification of this compound from complex biological matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the premier techniques for this purpose.[13]
Core Principles of Method Selection
The choice between GC-MS and UHPLC-MS/MS depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.
| Analytical Method | Advantages | Disadvantages | Best Suited For |
| GC-MS | High chromatographic resolution for volatile and semi-volatile compounds. Extensive spectral libraries for compound identification. | May require derivatization to improve volatility and thermal stability. | Analysis of plant waxes, insect pheromone extracts, and other non-polar matrices. |
| UHPLC-MS/MS | Suitable for a wider range of compound polarities. High sensitivity and selectivity with tandem mass spectrometry. | May have lower chromatographic resolution for isomeric compounds compared to GC. | Analysis of plasma, serum, and other complex biological fluids. |
Diagram: General Workflow for this compound Biomarker Analysis
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Protocol 1: Extraction of this compound from Human Plasma/Serum
This protocol is designed for the extraction of this compound from plasma or serum for subsequent analysis by UHPLC-MS/MS or GC-MS.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS): 13C-labeled this compound or a structurally similar long-chain ketone not present in the sample.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 400 µL of a cold (-20°C) 1:1 (v/v) mixture of methanol and MTBE.
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution:
-
For UHPLC-MS/MS: Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:water with 0.1% formic acid.
-
For GC-MS: Proceed to the derivatization step (Protocol 2).
-
-
Final Preparation: Vortex the reconstituted sample, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Derivatization for GC-MS Analysis
Derivatization is often necessary to improve the volatility and chromatographic behavior of ketones for GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds.[14][15]
Materials:
-
Dried sample extract from Protocol 1.
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in pyridine).
-
Hexane (GC grade).
-
Heating block or oven.
Procedure:
-
Reagent Addition: To the dried sample extract, add 50 µL of the PFBHA hydrochloride solution.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour to form the PFBHA-oxime derivative.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Extraction of Derivative: Add 200 µL of hexane and 100 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Transfer the upper hexane layer containing the derivatized this compound to a clean autosampler vial with a micro-insert.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound
This protocol provides typical GC-MS parameters for the analysis of derivatized or underivatized this compound.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides robust and reproducible separations. |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers high sensitivity and spectral quality. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for the analysis of long-chain hydrocarbons and their derivatives. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal for this column dimension. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Injection Volume | 1 µL | |
| Injector Temperature | 280 - 300°C | Ensures complete vaporization of the high-boiling point analyte. |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 320°C, hold 10 min | A temperature program designed to elute long-chain ketones with good peak shape. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode for targeted quantification, Full Scan for identification. |
Data Analysis:
-
Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve.
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.
Diagram: GC-MS Analysis Workflow
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Application Note: A Guide to Analytical Standards and Protocols for Long-Chain Ketone Analysis
Abstract
Long-chain ketones (LCKs) are aliphatic carbonyl compounds of significant interest across diverse scientific fields, from their role as paleotemperature proxies (alkenones) in geochemistry to their emergence as potential biomarkers and therapeutic agents in drug development.[1][2][3] Accurate and precise quantification of these molecules is paramount for reliable data interpretation. This guide provides an in-depth overview of the critical considerations and detailed protocols for the analysis of LCKs, with a focus on the proper use of analytical standards, robust sample preparation, and state-of-the-art instrumental analysis. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside essential quality control measures to ensure data integrity and trustworthiness.
The Foundation: Selection and Preparation of Analytical Standards
The entire quantitative workflow is anchored to the quality and handling of the analytical standard. An improperly selected or prepared standard will invalidate all subsequent measurements.
1.1. Defining Long-Chain Ketones LCKs are a broad class of lipids, typically featuring a carbon backbone of C20 or greater, with at least one ketone functional group. A prominent subclass, the alkenones, are unsaturated long-chain methyl and ethyl ketones with 37 to 40 carbon atoms, produced by certain phytoplankton, which are invaluable in paleoceanography.[2][4] Other examples include mid-chain ketones found in plant waxes, such as 9-heptacosanone.[1]
1.2. Sourcing and Selection of Standards The primary consideration for selecting an analytical standard is its purity and certification.
-
Certified Reference Materials (CRMs): Whenever available, CRMs from accredited institutions should be the first choice. They provide the highest level of accuracy and traceability.
-
High-Purity Standards: In the absence of a CRM, select a standard with the highest available purity (typically >98%). The certificate of analysis (CoA) is a critical document that must be reviewed for purity assessment, identification of impurities, and storage recommendations.
-
Internal Standards (IS): For robust quantification, especially when using mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is highly recommended.[5][6] An SIL standard has the same chemical structure as the analyte but contains one or more heavy isotopes (e.g., ¹³C, ²H). This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, providing a more accurate normalization than structural analogs.[6]
1.3. Protocol for Preparing Standard Solutions Contamination and inaccuracy in this step will propagate throughout the entire analysis.
-
Step 1: Stock Solution Preparation: Accurately weigh a suitable amount of the neat standard using an analytical balance. Dissolve it in a high-purity, non-polar or moderately polar solvent (e.g., hexane, dichloromethane, or isooctane for GC; methanol or acetonitrile for LC) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Step 2: Serial Dilutions: Create a series of intermediate and working standards through serial dilution of the stock solution. Use calibrated volumetric flasks and precision pipettes for all dilutions.
-
Step 3: Solvent Selection: The solvent must be compatible with the analytical technique. For instance, non-volatile solvents should be avoided for GC-MS. The solvent should also ensure the long-term stability of the LCKs.
-
Step 4: Storage and Stability: Store stock solutions in amber glass vials at low temperatures (typically -20°C or -80°C) to prevent degradation from light and heat.[5][7] The stability of acetoacetate, a shorter-chain ketone, is known to be poor unless stored at -80°C, highlighting the importance of verifying storage conditions for all ketones.[5][8][9] Always date the vials upon preparation and monitor for any signs of solvent evaporation or precipitation.
From Complex Matrix to Clean Analyte: Sample Preparation
The goal of sample preparation is to efficiently extract the LCKs from the sample matrix while removing interfering compounds that could compromise the analysis.
2.1. Extraction The choice of extraction method depends on the sample matrix.
-
Solid Samples (Sediments, Tissues, Plant Material): Pressurized Fluid Extraction (PFE) or Automated Solvent Extraction (ASE) is a highly efficient method that uses elevated temperature and pressure to rapidly extract lipids. A typical solvent system is a mixture like methanol/hexane (3:1, v/v). Traditional Soxhlet extraction is also effective but is more time-consuming and uses larger solvent volumes.
-
Liquid Samples (Water, Plasma): Liquid-Liquid Extraction (LLE) is commonly employed. For biological fluids like plasma, a protein precipitation step (e.g., with cold acetonitrile/methanol) is often performed first, followed by extraction of the supernatant.[10]
2.2. Purification and Fractionation Crude extracts often contain a complex mixture of lipids that can interfere with LCK analysis. Column chromatography is a standard clean-up technique.[1]
-
Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of activated silica gel in a non-polar solvent (e.g., hexane).
-
Pack the slurry into a glass column.
-
Load the concentrated crude extract onto the top of the column.
-
Elute different lipid classes using a sequence of solvents with increasing polarity. For example:
-
Collect the ketone fraction and concentrate it under a gentle stream of nitrogen before instrumental analysis.
-
Workflow Diagram: General Analytical Protocol for Long-Chain Ketones
Caption: High-level workflow for LCK analysis.
Instrumental Analysis Protocols
Gas and liquid chromatography coupled with mass spectrometry are the premier techniques for the unambiguous identification and quantification of LCKs.[1]
3.1. Protocol: GC-MS for Volatile and Semi-Volatile LCKs GC-MS is highly effective for analyzing thermally stable LCKs, such as the alkenones used in paleothermometry.[1][3][12]
-
Step 1: Instrument Setup
-
Column: Use a non-polar or low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[13]
-
Inlet: Splitless injection at a high temperature (e.g., 300-320°C) to ensure volatilization of the long-chain analytes.[13]
-
-
Step 2: Temperature Program
-
An initial oven temperature of ~150°C, hold for 1-2 minutes.
-
Ramp at a controlled rate (e.g., 4-10°C/min) to a final temperature of ~320°C.
-
Hold the final temperature for 10-15 minutes to ensure all long-chain compounds elute.[14]
-
-
Step 3: Mass Spectrometer Conditions
-
Ionization: Electron Ionization (EI) at 70 eV is standard. EI induces characteristic and reproducible fragmentation.[1]
-
Key Fragmentation: LCKs typically undergo α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group), resulting in stable acylium ions. The mass-to-charge ratio (m/z) of these ions is diagnostic for the position of the ketone group.[1]
-
Acquisition Mode: Scan mode (e.g., m/z 50-650) is used for identification, while Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity.
-
| Table 1: Example GC-MS Parameters for LCK Analysis | |
| Analyte | 9-Heptacosanone (C₂₇H₅₄O) |
| Typical Retention Time | ~25-30 min (with appropriate column/program) |
| Molecular Ion (M+) | m/z 394 |
| Key Fragment Ions (α-cleavage) | m/z 141 (CH₃(CH₂)₇CO⁺) |
| m/z 281 (CH₃(CH₂)₁₇CO⁺) | |
| Quantification Ion (SIM) | m/z 141 |
| Qualifier Ions (SIM) | m/z 281, 394 |
3.2. Protocol: LC-MS/MS for a Broader Range of Ketones LC-MS/MS is advantageous for ketones that are thermally unstable, less volatile, or require higher sensitivity and specificity for analysis in complex matrices like biological fluids.[15][16]
-
Step 1: Instrument Setup
-
Column: A reverse-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is common.[5][16]
-
Mobile Phase: A gradient of water (A) and an organic solvent like methanol or acetonitrile (B), often with a modifier like 0.1% formic acid or 0.0125% acetic acid to aid ionization.[15][16]
-
Flow Rate: Typical flow rates are between 0.2-0.4 mL/min.[16]
-
-
Step 2: Gradient Elution
-
Start with a higher percentage of aqueous phase (e.g., 95% A).
-
Ramp to a high percentage of organic phase (e.g., 95% B) over several minutes to elute the hydrophobic LCKs.
-
Include a column re-equilibration step at the end of the run.
-
-
Step 3: Mass Spectrometer Conditions
-
Ionization: Heated Electrospray Ionization (H-ESI) is typically used, often in positive ion mode.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. It provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte.
-
Derivatization: For ketones with poor ionization efficiency, derivatization with a reagent that introduces a readily ionizable group (e.g., Girard's reagent T) can significantly enhance sensitivity.[15]
-
| Table 2: Example LC-MS/MS MRM Parameters for LCK Analysis | |
| Analyte | β-hydroxybutyrate (BHB) |
| Precursor Ion [M-H]⁻ | m/z 103.0 |
| Product Ion | m/z 59.0 |
| Collision Energy (V) | -10 |
| Internal Standard | [3,4,4,4-D₄]BHB |
| IS Precursor Ion [M-H]⁻ | m/z 107.0 |
| IS Product Ion | m/z 62.0 |
| (Note: Example shown for a shorter-chain ketone body often analyzed by LC-MS/MS; similar principles apply to derivatized LCKs).[5][16] |
Workflow Diagram: LC-MS/MS MRM Analysis
Caption: Ion path during an MRM experiment.
Quality Assurance & Control: Validating the Data
A robust QA/QC protocol is non-negotiable for producing defensible results.
-
Calibration: A multi-point calibration curve (minimum 5 points) must be prepared using the same methods as the samples. The linearity of the curve should be assessed (R² > 0.99).
-
Method Blanks: A solvent blank and a full method blank (a clean matrix taken through the entire sample preparation process) should be run with each batch to check for contamination.[17]
-
Accuracy and Precision: These are assessed by analyzing replicate samples of a Quality Control (QC) material or a spiked matrix at low, medium, and high concentrations.[16][18] Accuracy should typically be within 85-115% of the true value, with a coefficient of variation (precision) of ≤15%.[16]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD (lowest concentration that can be reliably detected) and LOQ (lowest concentration that can be accurately quantified) must be experimentally determined for each LCK in each relevant matrix.[16]
-
Recovery: The efficiency of the extraction process should be evaluated by spiking a known amount of the analyte into a blank matrix sample before extraction and calculating the percentage recovered.[16]
Conclusion
The reliable analysis of long-chain ketones is a multi-step process where each stage, from the initial selection of an analytical standard to the final data review, is critical for success. By implementing robust protocols for standard preparation, sample extraction, and instrumental analysis, and by embedding a rigorous quality control framework throughout the workflow, researchers can generate high-quality, reproducible, and trustworthy data. The choice between GC-MS and LC-MS/MS should be guided by the specific physicochemical properties of the target LCKs and the requirements of the research question.
References
- BenchChem. (2025). A Technical Guide to the Discovery and Characterization of Novel Long-Chain Ketones. BenchChem.
- JoVE. (2015). An Overview of Alkenone Biomarker Analysis for Paleothermometry. Journal of Visualized Experiments.
- St. Louis Children's Hospital. Ketone (Urine) - Point of Care.
- Chen, L., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites.
- Sass, J. O., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC.
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry.
- Ogihara, S. (2018).
- Miller, M. J., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed Central.
- U.S. EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
- Herbert, T. D., et al. ALKENONE UNSATURATION ESTIMATES OF SEA-SURFACE TEMPERATURES AT SITE 1002 OVER A FULL GLACIAL CYCLE. Ocean Drilling Program.
- Hoegler, B. (2023). A historic and scientific review: the discovery of alkenones, development of the marine alkenone paleothermometer calibration, and future of this lipid biomarker. Medium.
- Al-Lihaibi, S. S., et al. (2014). Aldehyde and ketone compounds from marine hydrocoral identified by gas chromatography-mass spectrometry.
- Liao, S., et al. (2023).
- Le Stum, O., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry.
- Zeng, M., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction.
- Hasan, M., et al. (2023). Ketone bodies mediate alterations in brain energy metabolism and biomarkers of Alzheimer's disease.
- van de Kant, K., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed.
- Request PDF. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
- American Association for Clinical Chemistry. Ketone Testing.
- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.
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Application Notes and Protocols for the Derivatization of Ketones for GC Analysis
Introduction: The Analytical Challenge of Ketones in Gas Chromatography
Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. They are prevalent in various scientific domains, from clinical diagnostics, where they serve as biomarkers for metabolic disorders like diabetic ketoacidosis, to environmental monitoring and industrial quality control.[1] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it seemingly ideal for ketone analysis.[2][3]
However, the direct GC analysis of ketones, particularly those with higher molecular weights or additional polar functional groups, presents several challenges.[4] These challenges include poor peak shape, low volatility, and thermal instability, which can lead to inaccurate quantification and misidentification.[5][6] Derivatization is a chemical modification technique that converts the analyte into a more GC-amenable form, thereby overcoming these limitations and enhancing the overall analytical performance.[5][6]
The Rationale for Derivatization: Enhancing Analyte Properties for GC
Derivatization transforms the ketone's functional group into a new moiety with more favorable physicochemical properties for GC analysis. The primary goals of derivatizing ketones are:
-
Increased Volatility: By replacing the polar carbonyl group with a less polar derivative, the compound's boiling point is lowered, allowing it to be more readily vaporized in the GC inlet without thermal degradation.[5][6]
-
Improved Thermal Stability: Ketones, especially α-keto acids, can be susceptible to decarboxylation at the high temperatures of the GC inlet and column.[7][8] Derivatization protects the keto group, preventing this thermal breakdown.[7][8]
-
Enhanced Chromatographic Separation: Derivatization reduces the polarity of ketones, minimizing their interaction with active sites on the GC column. This leads to sharper, more symmetrical peaks and improved resolution from other components in the sample matrix.[5][6]
-
Increased Sensitivity: Certain derivatizing agents introduce moieties that are highly responsive to specific GC detectors. For instance, halogenated derivatives significantly enhance the signal in an electron capture detector (ECD).
Key Derivatization Strategies for Ketones
The choice of derivatization reagent and method depends on the specific ketone, the sample matrix, and the analytical objectives. The most common and effective strategies for derivatizing ketones for GC analysis are oximation and silylation, often used in a two-step process for multifunctional compounds.
Oximation: Protecting the Carbonyl Group
Oximation involves the reaction of a ketone with a hydroxylamine derivative to form an oxime. This reaction is highly specific to carbonyl groups and is a cornerstone of ketone derivatization.
-
Reaction Mechanism: The lone pair of electrons on the nitrogen of the hydroxylamine attacks the electrophilic carbon of the carbonyl group. A subsequent dehydration step results in the formation of a C=N bond, yielding the oxime derivative.
-
Key Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This is a widely used reagent for the derivatization of aldehydes and ketones.[9][10] The resulting PFBHA-oximes are highly volatile and exhibit excellent thermal stability. The pentafluorobenzyl group makes the derivatives particularly sensitive to electron capture detection (ECD) and provides a characteristic mass spectrum for MS analysis.[9][10] PFBHA reacts quantitatively with a wide range of carbonyl compounds.
-
Methoxyamine hydrochloride (MeOx): MeOx is another effective reagent for oximation.[7][8][11] It is particularly useful in metabolomics for protecting keto groups in complex biological samples, preventing tautomerization and the formation of multiple derivatives during subsequent silylation.[7][8][11] This is crucial for obtaining a single, sharp peak for each analyte.[7][8]
-
Silylation: Enhancing Volatility and Stability
Silylation is a common derivatization technique where an active hydrogen atom (from hydroxyl, carboxyl, or amino groups) is replaced by a trimethylsilyl (TMS) group.[12] For ketones that also contain these functional groups (e.g., keto acids, steroid hormones), silylation is a necessary second step after oximation.
-
Reaction Mechanism: Silylating reagents react with active hydrogens to form stable, volatile TMS ethers, esters, or amines.
-
Key Reagent:
Hydrazone Formation: An Alternative Approach
Hydrazone formation is another derivatization strategy for ketones, involving their reaction with hydrazine or its derivatives.[14][15] This reaction is analogous to oximation, resulting in the formation of a C=N bond.[14][15] While effective, oximation and silylation are generally more prevalent in modern GC-MS applications for ketones due to the well-characterized and highly volatile nature of the resulting derivatives.
Detailed Application Protocols
The following protocols are provided as a comprehensive guide for the derivatization of ketones for GC-MS analysis. It is crucial to work in a dry environment and use anhydrous solvents, as moisture can deactivate the derivatizing reagents.[2]
Protocol 1: Derivatization of Ketones using PFBHA
This protocol is suitable for the analysis of volatile ketones in aqueous or organic samples.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[16]
-
Reagent-grade water
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For aqueous samples, place 1 mL of the sample into a reaction vial.
-
For samples in an organic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent like hexane.
-
-
Reagent Preparation:
-
Prepare a fresh PFBHA solution by dissolving 15 mg of PFBHA in 1 mL of reagent-grade water.[17]
-
-
Derivatization Reaction:
-
Add 100 µL of the PFBHA solution to the sample in the reaction vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.[10]
-
-
Extraction of Derivatives:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic phase.
-
Centrifuge briefly to separate the layers.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Two-Step Methoxyamination-Silylation for Keto Acids and Other Multifunctional Ketones
This protocol is ideal for complex samples containing ketones with additional hydroxyl or carboxyl groups.[11]
Materials:
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[13]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
The sample should be completely dry. Lyophilize aqueous samples or evaporate organic solvents under a gentle stream of nitrogen.
-
-
Step 1: Methoxyamination (Oximation):
-
Prepare a fresh MeOx solution by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine.[11]
-
Add 50 µL of the MeOx solution to the dried sample in the reaction vial.[11]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 37°C for 90 minutes in a heating block.[7][11]
-
-
Step 2: Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
-
Data Presentation and Visualization
Table 1: Comparison of Common Derivatizing Agents for Ketones
| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Key Advantages | Typical Reaction Conditions |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Ketones, Aldehydes | High sensitivity with ECD, thermally stable derivatives | 60°C for 60 min |
| Methoxyamine hydrochloride | MeOx | Ketones, Aldehydes | Protects keto groups, prevents tautomerization | 37°C for 90 min |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl, Amino, Thiol | Powerful silylating agent, volatile byproducts | 37°C for 30 min |
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflow for ketone derivatization and the specific chemical reactions involved.
Caption: General workflow for the derivatization of ketones for GC-MS analysis.
Caption: Oximation reaction of a ketone with PFBHA.
Caption: Silylation of a carboxyl group using MSTFA.
Conclusion
Derivatization is an indispensable tool for the robust and reliable analysis of ketones by gas chromatography. By converting ketones into more volatile, thermally stable, and chromatographically amenable derivatives, analysts can overcome the inherent challenges associated with their direct analysis. The choice of derivatization strategy, whether it be oximation with PFBHA for enhanced sensitivity, a two-step methoxyamination-silylation for complex multifunctional ketones, or another suitable method, should be tailored to the specific analytical requirements. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement derivatization techniques for ketone analysis in their respective fields.
References
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
-
ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]
-
Centers for Disease Control and Prevention. Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
-
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
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Simkus, D. N., et al. (2018). First report of aldehydes and ketones in the Tagish Lake meteorite: Optimized methodology and preliminary results. 49th Lunar and Planetary Science Conference. [Link]
-
The Bumbling Biochemist. Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. [Link]
-
Spaulding, R. S., et al. (2002). Effect of PFBHA concentration on carbonyl derivatization yield for a 24-h reaction period. Atmospheric Environment, 36(1), 121-129. [Link]
-
Wikipedia. Hydrazone. [Link]
-
MilliporeSigma. "N-Methyl-N-(trimethylsilyl)trifluoroacetamide, for GC derivatization, =98.5%". [Link]
-
ResearchGate. Aldehydes and Ketones: Gas Chromatography. [Link]
-
PubMed. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. [Link]
-
Wang, Y. S., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
ResearchGate. Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. [Link]
-
The Bumbling Biochemist. Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
ResearchGate. Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. [Link]
-
Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. [Link]
-
Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. [Link]
-
Restek. Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. [Link]
-
ResearchGate. Derivatization reaction of carbonyls with PFBHA. [Link]
-
ACS Publications. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. [Link]
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Sen, A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 863. [Link]
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Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989-4999. [Link]
-
protocols.io. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. [Link]
-
PubMed. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. [Link]
-
ResearchGate. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
-
PubMed. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]
-
National Institutes of Health. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. [Link]
-
National Institutes of Health. Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. [Link]
-
Labio Scientific®. Limitations and disadvantages of GC-MS. [Link]
-
ResearchGate. The gas chromatography-mass spectrometry (GC-MS) mass spectrum of acetone-oxime. [Link]
- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
PubMed. GC/MS method for determining carbon isotope enrichment and concentration of underivatized short-chain fatty acids by direct aqueous solution injection of biogas digester samples. [Link]
-
PubMed. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. [Link]
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Application Note: High-Recovery Solid-Phase Extraction of 14-Heptacosanone from Complex Biological Matrices
Abstract
This application note presents a detailed and robust protocol for the selective extraction and purification of 14-Heptacosanone, a long-chain aliphatic ketone, from complex biological matrices using solid-phase extraction (SPE). Due to its non-polar nature and presence in lipid-rich environments, isolating this compound requires a methodology that can effectively separate it from interfering endogenous compounds such as triglycerides, phospholipids, and fatty acids. This guide provides a comprehensive workflow, from sample pretreatment to final analysis by Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The described protocol emphasizes the rationale behind each step to ensure both high recovery and analytical reproducibility.
Introduction
This compound (C₂₇H₅₄O), also known as ditridecyl ketone, is a long-chain symmetrical ketone with a molecular weight of 394.72 g/mol .[1][2] Its highly non-polar, lipophilic character dictates its frequent association with complex lipid matrices in various natural sources, including plant waxes and animal tissues.[3] The accurate quantification of this compound in such matrices is often challenging due to the presence of a high abundance of structurally similar lipids that can cause significant matrix effects in analytical instrumentation.[3]
Solid-phase extraction (SPE) offers a powerful technique to overcome these challenges by providing selective isolation and concentration of the target analyte.[4][5][6] This application note details a reversed-phase SPE (RP-SPE) protocol specifically tailored for the efficient extraction of this compound.
Principles of this compound Extraction via SPE
The successful SPE method for a non-polar compound like this compound from a complex, often aqueous or semi-aqueous, biological sample relies on the "bind and elute" strategy using a reversed-phase sorbent.[5]
-
Analyte and Sorbent Chemistry: this compound is a large, non-polar molecule due to its long aliphatic chains. A reversed-phase sorbent, such as C18 (octadecyl-bonded silica), provides a non-polar stationary phase. The primary retention mechanism is based on hydrophobic (van der Waals) interactions between the alkyl chains of this compound and the C18 ligands on the silica surface.[7][8]
-
The "Bind and Elute" Strategy:
-
Conditioning: The sorbent is first treated with a water-miscible organic solvent (e.g., methanol) to solvate the C18 chains, followed by an aqueous solution to prepare the sorbent for the sample.[9]
-
Loading: The pre-treated sample, in a predominantly polar solvent, is loaded onto the SPE cartridge. The non-polar this compound preferentially partitions from the polar mobile phase to the non-polar stationary phase, binding to the C18 sorbent. More polar matrix components will have less affinity for the sorbent and will pass through.[5][6]
-
Washing: A polar wash solvent (e.g., water or a low percentage of organic solvent in water) is used to remove any remaining polar interferences that may have been retained by the sorbent.
-
Elution: A non-polar organic solvent is used to disrupt the hydrophobic interactions between this compound and the sorbent, eluting the analyte from the cartridge in a clean, concentrated form.[10]
-
Diagram of the SPE "Bind and Elute" Workflow
Caption: SPE "Bind and Elute" workflow for this compound.
Detailed Application Protocol
This protocol is designed for the extraction of this compound from a representative biological matrix, such as animal tissue or plant material.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg bed mass, 6 mL reservoir (or appropriate size for sample volume)
-
Solvents (HPLC or GC grade): Methanol, Water, Hexane, Ethyl Acetate
-
Reagents: Anhydrous Sodium Sulfate
-
Equipment: Homogenizer, Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator, GC-MS system
Sample Pre-treatment
Effective sample pre-treatment is critical for achieving high recovery and preventing clogging of the SPE cartridge.[11]
-
Homogenization: Weigh approximately 1 g of tissue or plant material. Homogenize in 10 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Liquid-Liquid Extraction: To the homogenate, add 2.5 mL of water, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids including this compound.
-
Drying and Reconstitution: Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane. This reconstituted sample is now ready for SPE.
Solid-Phase Extraction Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry after this step.
-
-
Sample Loading:
-
Load the 1 mL reconstituted sample (from step 3.2.4) onto the cartridge.
-
Apply a slow, consistent flow rate of approximately 1-2 mL/min to ensure adequate interaction between the analyte and the sorbent.[9]
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all aqueous solvent.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 5 mL of a 95:5 (v/v) hexane:ethyl acetate mixture. The ethyl acetate is added to ensure complete elution of the slightly polar ketone group.
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen for GC-MS analysis.
-
Sources
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- 11. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for 14-Heptacosanone Detection
Welcome to the technical support center dedicated to the robust detection and quantification of 14-Heptacosanone by Gas Chromatography-Mass Spectrometry (GC-MS). As a long-chain aliphatic ketone (C₂₇H₅₄O, M.W. 394.7), this compound presents unique analytical challenges due to its high boiling point and potential for thermal degradation or adsorption within the GC system.[1][2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights. We will move from foundational starting parameters to in-depth troubleshooting and detailed protocols, ensuring you have the expertise to overcome common hurdles and achieve high-quality, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when developing a method for this compound.
Q1: What are the recommended starting GC-MS parameters for this compound analysis?
Answer: Due to its high molecular weight and boiling point, the parameters must be optimized to ensure complete vaporization in the inlet and prevent condensation throughout the system. A temperature-programmed method is essential.[4][5] Below is a robust starting point for method development.
Table 1: Recommended Starting GC-MS Parameters for this compound
| Parameter | Recommended Setting | Rationale & Key Considerations |
| GC System | Agilent 7890B or similar | A reliable system with precise temperature and flow control is crucial.[6] |
| Injector Type | Split/Splitless (SSL) | Use in splitless mode for trace analysis to maximize analyte transfer to the column.[6] |
| Inlet Temperature | 300 - 320 °C | Must be high enough to ensure rapid and complete vaporization of the high-boiling point analyte. Temperatures that are too low can cause peak broadening and discrimination against high molecular weight compounds.[7][8] |
| Liner Type | Ultra Inert (UI) liner with glass wool | A deactivated liner is critical to prevent the active carbonyl group from adsorbing, which would cause peak tailing and poor sensitivity.[9][10] |
| Injection Volume | 1 µL | A standard starting volume to prevent overloading the column, which can lead to peak fronting.[6] |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good efficiency. Ensure high purity and use traps to remove oxygen and moisture, which can degrade the column at high temperatures.[11][12] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for 0.25 mm ID columns, balancing resolution and analysis time.[13] |
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm) | A non-polar, low-bleed column is ideal. The "MS" designation indicates low bleed, which is critical for a stable baseline and clean mass spectra.[6][11] |
| Oven Program | Initial: 80°C, hold 1 min; Ramp: 15°C/min to 320°C, hold 10 min | The initial temperature focuses the analyte at the head of the column. The ramp rate is a balance between separation and analysis time. The final high-temperature hold ensures the elution of this compound and cleans the column of other high-boiling residues.[6][14] |
| MS Transfer Line | 300 °C | Must be hot enough to prevent the analyte from condensing as it moves from the GC column to the MS source.[6] |
| Ion Source Temp. | 230 - 250 °C | Standard temperature for robust electron ionization.[10][15] |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis.[10][15] |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV provides reproducible fragmentation patterns for library matching.[13] |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) & SIM | Use Full Scan for initial identification. For quantification, use Selected Ion Monitoring (SIM) for maximum sensitivity, focusing on characteristic fragment ions.[6] |
Q2: Is derivatization necessary for analyzing this compound?
Answer: Not always, but it is highly recommended, especially if you encounter issues with peak tailing, low sensitivity, or thermal stability. The carbonyl group in ketones can be reactive. Derivatization converts this active group into a more stable, less polar, and often more volatile form.[16][17]
-
Primary Recommendation: A two-step methoximation followed by silylation is a robust choice.[16]
-
Alternative: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another effective method for carbonyl compounds, forming stable oxime derivatives that can be analyzed with high sensitivity.[18]
Q3: What are the expected mass fragments for this compound in EI-MS?
Answer: The mass spectrum of this compound is characterized by alpha-cleavage on either side of the carbonyl group. The molecular ion (M⁺) at m/z 394 is often weak or absent.
According to the NIST Mass Spectrometry Data Center, key fragments include:
-
m/z 211 & 212: Resulting from cleavage of the C13-C14 bond.
-
m/z 199: Resulting from cleavage of the C14-C15 bond.
-
Other characteristic alkane fragments (e.g., m/z 57, 71, 85) will also be present.[1][2]
For high-sensitivity quantification using SIM mode, monitoring ions such as m/z 211, 212, and 199 would be a good starting point.
Part 2: Troubleshooting Guide
Even with optimal starting parameters, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing GC-MS issues.
Caption: Systematic workflow for troubleshooting common GC-MS issues.
Problem: Poor Sensitivity or No Peak Detected
-
Potential Cause 1: Analyte Adsorption. The carbonyl group of this compound can interact with active sites in the GC pathway.
-
Potential Cause 2: Incomplete Vaporization. The inlet temperature may be too low for this high-boiling-point compound.
-
Solution: Increase the inlet temperature in 10-20 °C increments, up to the stability limit of your septa and column (typically around 340-350 °C for a standard 5ms column).[7]
-
-
Potential Cause 3: Low Analyte Concentration.
-
Solution: If possible, concentrate the sample extract. Alternatively, switch from split to splitless injection to introduce more analyte onto the column.
-
-
Potential Cause 4: Need for Derivatization. The native compound may be too active or thermally labile.
-
Solution: Derivatize the sample to increase volatility and reduce activity. See Protocol 2 below for a detailed methoximation/silylation procedure.[16]
-
Problem: Chromatographic Peak is Tailing
-
Potential Cause 1: Active Sites. This is the most common cause of tailing for polar or active analytes like ketones.
-
Potential Cause 2: Suboptimal Temperatures. Condensation can occur if temperatures drop along the analyte path.
-
Solution: Verify that the GC-MS transfer line temperature is set appropriately high (e.g., 300 °C) and that the oven program's final temperature is sufficient to elute the compound efficiently.[6]
-
Problem: Chromatographic Peak is Fronting
-
Potential Cause 1: Column Overload. Too much analyte has been introduced for the column's capacity.
-
Solution: Reduce the injection volume (e.g., from 1 µL to 0.5 µL) or dilute the sample. If using splitless injection, consider adding a split ratio (e.g., 10:1) to reduce the amount of sample reaching the column.[9]
-
-
Potential Cause 2: Polarity Mismatch. The solvent may not be compatible with the stationary phase, causing poor focusing.
-
Solution: Ensure the injection solvent is a non-polar organic solvent like hexane or ethyl acetate, which is compatible with a 5ms stationary phase.
-
Problem: Peaks are Broad
-
Potential Cause 1: Suboptimal Flow Rate. The carrier gas flow may be too high or too low.
-
Solution: Ensure the flow rate is set correctly for your column dimension (typically 1.0-1.5 mL/min for a 0.25 mm ID column).
-
-
Potential Cause 2: Slow Oven Ramp. A shallow temperature ramp can lead to excessive diffusion and peak broadening for high-boiling compounds.[5]
-
Solution: Increase the oven ramp rate (e.g., from 10 °C/min to 20 °C/min). This will sharpen the peaks, though it may reduce separation from closely eluting compounds.[14]
-
-
Potential Cause 3: Dead Volume. Poor column installation can create dead volume at the inlet or detector connection, causing significant peak broadening.
-
Solution: Re-install the column, ensuring it is cut cleanly and inserted to the correct depth in both the injector and the MS transfer line as specified by the instrument manufacturer.[7]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Standard GC-MS Method Setup and Conditioning
This protocol details the steps for setting up the instrument for analysis.
-
System Preparation:
-
Install a new, deactivated single-taper liner with glass wool in the SSL inlet.
-
Install a conditioned, low-bleed 5%-phenyl-methylpolysiloxane column (e.g., Agilent J&W DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Perform inlet maintenance: change the septum and gold seal.
-
-
Leak Check:
-
Column Conditioning:
-
Set the carrier gas flow to 1-2 mL/min.
-
Crucially, purge the column with carrier gas at ambient temperature for 15-20 minutes to remove all oxygen before heating.
-
Set the oven to ramp at 10 °C/min to 20 °C above your final method temperature (e.g., 340 °C) and hold for 1-2 hours. Do not connect the column to the MS during this high-temperature conditioning.
-
Cool the oven, connect the column to the MS transfer line, and ensure a stable vacuum.
-
-
Method Programming:
-
Enter the parameters from Table 1 into your instrument control software.
-
-
System Equilibration:
-
Run 1-2 solvent blanks (e.g., hexane) through the full method to ensure the baseline is clean and stable before analyzing samples.
-
Protocol 2: Derivatization via Methoximation and Silylation
This protocol enhances the volatility and stability of this compound.[16]
-
Sample Preparation:
-
Ensure your sample extract is completely dry. Lyophilize or evaporate the solvent under a gentle stream of nitrogen, as water will interfere with the silylation reagent.[16]
-
-
Step 1: Methoximation
-
Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to your dried sample vial.
-
Cap the vial tightly and vortex to mix.
-
Incubate in a thermal shaker or heating block at 37-60 °C for 90 minutes.[16] This step protects the carbonyl group.
-
-
Step 2: Silylation
-
Cool the vial to room temperature.
-
Add 80-100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and vortex.
-
Incubate at 37-60 °C for 30-60 minutes.[16] This step replaces active protons with TMS groups, increasing volatility.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS. The resulting derivative will be significantly more volatile and less prone to adsorption than the parent ketone.
-
References
-
Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]
-
This compound. NIST WebBook. [Link]
-
How Do I Troubleshoot a Problem on My GC-MS?. Chemistry LibreTexts. [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic. [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
The Secrets of Successful Temperature Programming. LCGC International. [Link]
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
-
GC Troubleshooting Guide. Phenomenex. [Link]
-
Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. [Link]
-
Performance and Durability for High-Temperature GC. Agilent. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
-
Optimizing GC–MS Methods. LCGC International. [Link]
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Question about temperature in injection for gc/ms. Reddit. [Link]
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This compound. PubChem, NIH. [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific. [Link]
-
Choose an Injection Temperature for both your Analytes and GC Column. Phenomenex. [Link]
-
Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. NIH. [Link]
-
Gas Chromatography. Michigan State University Chemistry. [Link]
-
GC Temperature Program Development. Element Lab Solutions. [Link]
-
GC Parameters. Chemistry LibreTexts. [Link]
-
This compound. NIST Chemistry WebBook. [Link]
-
The Beginner's Guide to Interpreting GC/MS Results. Innovatech Labs. [Link]
-
2-Heptacosanone. PubChem, NIH. [Link]
-
Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
-
Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. ResearchGate. [Link]
-
Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Semantic Scholar. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. ResearchGate. [Link]
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- 19. shimadzu.co.uk [shimadzu.co.uk]
14-Heptacosanone solubility in common organic solvents
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for 14-Heptacosanone. This document is designed for researchers, scientists, and drug development professionals who are incorporating this long-chain saturated ketone into their experimental workflows. This compound (C₂₇H₅₄O), also known as ditridecyl ketone, is a large, symmetrical ketone with a molecular weight of 394.72 g/mol .[1][2] Its chemical structure is dominated by a 27-carbon aliphatic chain, which renders it highly nonpolar.
A common challenge encountered in the laboratory is the compound's solubility. Due to the scarcity of published, quantitative solubility data for this compound, this guide provides a framework based on fundamental chemical principles and proven laboratory techniques. Our goal is to empower you to make informed decisions on solvent selection and to troubleshoot common solubility-related issues effectively.
Frequently Asked Questions (FAQs)
Q1: What fundamental principle governs the solubility of this compound?
The solubility of this compound is primarily governed by the principle "like dissolves like".[3][4][5][6] This means that substances with similar polarities are more likely to be soluble in one another. This compound is an overwhelmingly nonpolar molecule. Its long C₂₇ hydrocarbon chain dictates its physical properties, making the small polar contribution from the central carbonyl (C=O) group almost negligible in comparison. Therefore, it will dissolve best in nonpolar organic solvents.[7]
Q2: In which classes of organic solvents should I expect this compound to be most soluble?
You should expect the highest solubility in nonpolar and weakly polar solvents. The intermolecular forces in these solvents (primarily London dispersion forces) are similar to those between this compound molecules, allowing the solvent to effectively surround and dissolve the solute molecules.[6]
-
High Solubility Predicted: Aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate to Low Solubility Predicted: Less polar ethers and esters (e.g., diethyl ether, ethyl acetate).
-
Very Low to Insoluble Predicted: Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and polar protic solvents (e.g., ethanol, methanol, water).[8][9][10][11]
Q3: Why is this compound poorly soluble in polar solvents like methanol or water?
Polar solvents like water and methanol form strong hydrogen bonds with each other. The long, nonpolar hydrocarbon "tails" of this compound cannot participate in these strong hydrogen bonds.[9][12] To dissolve, the this compound molecules would have to push apart the tightly-knit solvent molecules, breaking their strong intermolecular bonds. This process is energetically unfavorable because the new interactions formed between the nonpolar solute and the polar solvent are significantly weaker than the original solvent-solvent bonds.[9] This leads to very poor solubility.
Q4: How does temperature affect the solubility of this compound?
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. The process of dissolving a solid like this compound requires energy to break the crystal lattice structure of the solid. Increasing the temperature provides the necessary thermal energy to overcome these forces and promotes the mixing of the solute and solvent, generally leading to higher solubility. If you encounter solubility issues, gentle heating can be a very effective first step.
Troubleshooting Guides & Experimental Protocols
Problem: I cannot find published solubility data for my specific solvent.
This is a common scenario for non-commercial or specialized research chemicals. The solution is to determine the approximate solubility experimentally.
Protocol: Determining Approximate Solubility
This protocol provides a systematic way to estimate solubility in a solvent of your choice.
Materials:
-
This compound
-
Selected organic solvent (high purity grade)
-
Analytical balance
-
Vortex mixer
-
Small, sealable glass vials (e.g., 2 mL or 4 mL)
-
Magnetic stirrer and stir bar (optional)
-
Heat block or water bath (optional)
Procedure:
-
Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a clean, dry vial.
-
Initial Addition: Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the vial.
-
Dissolution Attempt: Seal the vial and vortex vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved solid particles.
-
Incremental Addition: If the solid dissolves completely, add another known amount (e.g., another 1 mg). Repeat step 3.
-
Saturation Point: Continue the incremental addition until a small amount of solid material no longer dissolves after vigorous and prolonged agitation. This indicates you have reached the saturation point.
-
Quantification: The approximate solubility is the total mass of this compound that fully dissolved in the known volume of solvent (e.g., if 5 mg dissolved in 1 mL, the solubility is ~5 mg/mL).
-
Effect of Temperature (Optional): If the compound has low solubility at room temperature, gently warm the saturated solution (e.g., to 40-50 °C) using a water bath. If the remaining solid dissolves, it indicates a positive temperature-solubility correlation.
Problem: My this compound is not dissolving, even in a nonpolar solvent.
If you are using a theoretically appropriate solvent but still face issues, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolution issues.
Problem: My compound precipitated out of solution after being fully dissolved.
Precipitation typically occurs due to a change in conditions that lowers the compound's solubility.
-
Cause 1: Temperature Drop. This is the most common cause. If you dissolved the this compound with heating, allowing the solution to cool to room temperature can cause it to become supersaturated, leading to precipitation.
-
Solution: Re-warm the solution before use or maintain it at a slightly elevated temperature. If the experiment must be at room temperature, you must work with concentrations at or below the room temperature saturation point.
-
-
Cause 2: Solvent Evaporation. If the solution was left in an unsealed container, evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
-
Solution: Always use tightly sealed containers for storage. If evaporation has occurred, you may be able to redissolve the precipitate by adding a small amount of fresh solvent.
-
-
Cause 3: Introduction of an "Anti-solvent". If a second, more polar solvent (in which the compound is insoluble) is added to the solution, it can cause the this compound to precipitate out.
-
Solution: Ensure all glassware is dry and avoid cross-contamination with other solvents. This principle is sometimes used intentionally for recrystallization and purification.
-
Data & Visualization
Predicted Solubility of this compound in Common Organic Solvents
The following table provides predicted qualitative solubility based on the "like dissolves like" principle.[3] These predictions should always be confirmed experimentally using the protocol provided above.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene | High | Solute and solvent share similar nonpolar characteristics and rely on London dispersion forces.[5][13] |
| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving large nonpolar molecules. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Low to Moderate | The polarity of the solvent makes it less compatible with the highly nonpolar solute.[8][10] |
| Polar Protic | Ethanol, Methanol | Very Low | Strong hydrogen bonding between solvent molecules prevents the nonpolar solute from dissolving.[9][11] |
| Aqueous | Water | Insoluble | Extreme polarity mismatch and strong hydrogen bonding network of water excludes the nonpolar solute.[14] |
Solvent-Solute Interaction Model
This diagram illustrates why nonpolar solvents are effective and polar solvents are not.
Caption: Interaction model for this compound with different solvent types.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Discussion Forum. (2024). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?. [Link]
-
Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10955, this compound. [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. [Link]
-
BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. [Link]
-
Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 542-50-7). [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]
-
Hoerr, C. W., Reck, R. A., Corcoran, G. B., & Harwood, H. J. (1955). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Physical Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
-
Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. [Link]
-
Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. [Link]
-
Hoerr, C. W., et al. (1955). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. ACS Publications. [Link]
-
Fiveable. (n.d.). Like Dissolves Like Definition. [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Technical Support Center: Overcoming Matrix Effects in 14-Heptacosanone Quantification
<
Welcome to the technical support center for the quantitative analysis of 14-Heptacosanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges associated with the bioanalysis of this long-chain aliphatic ketone. The primary focus of this guide is to address and overcome matrix effects, a significant hurdle in achieving accurate and reproducible quantification using liquid chromatography-mass spectrometry (LC-MS).
Understanding the Analyte: this compound
This compound (C27H54O), also known as ditridecyl ketone, is a large, nonpolar molecule.[1][2][3][4][5] Its high molecular weight (394.7 g/mol ) and lipophilic nature present unique challenges during sample preparation and LC-MS analysis.[2] Understanding these properties is the first step in developing a robust analytical method.
| Chemical Property | Value | Source |
| Molecular Formula | C27H54O | [2] |
| Molecular Weight | 394.7 g/mol | [2] |
| IUPAC Name | heptacosan-14-one | [2] |
| CAS Number | 542-50-7 | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][7][8][9] This can lead to ion suppression (decreased signal) or enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of your quantitative results.[6][8][10] For a nonpolar, lipophilic molecule like this compound, matrix effects are particularly pronounced in biological matrices such as plasma, serum, and tissue. This is because other endogenous lipids and nonpolar molecules are often co-extracted and can interfere with the ionization process.[6]
Q2: I'm observing significant ion suppression for this compound. What is the most likely cause?
A2: The most common cause of ion suppression in the analysis of lipophilic compounds like this compound is the co-elution of phospholipids from biological matrices.[11] These molecules are abundant in plasma and cell membranes and have a high affinity for the organic solvents used in reversed-phase chromatography. During electrospray ionization (ESI), phospholipids can compete with the analyte for charge or alter the droplet surface tension, leading to reduced ionization efficiency for this compound.[12]
Q3: Which ionization technique is more suitable for this compound, ESI or APCI?
A3: While Electrospray Ionization (ESI) is a common technique, Atmospheric Pressure Chemical Ionization (APCI) is often more advantageous for nonpolar or slightly polar compounds like this compound.[13][14][15] APCI utilizes a gas-phase ionization mechanism, which can be less susceptible to matrix effects from non-volatile salts and highly polar compounds compared to ESI.[13][15][16] Since this compound is thermally stable and volatile, APCI can provide more robust and reproducible ionization.[13]
Q4: How can I effectively remove interfering lipids during sample preparation?
A4: Several sample preparation techniques can effectively remove interfering lipids:
-
Liquid-Liquid Extraction (LLE): This is a classic technique for separating lipids from more polar matrix components.[17][18] A common method is the Folch extraction, which uses a chloroform/methanol mixture.[17][19]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE.[20] Normal-phase SPE cartridges can be used to retain polar phospholipids while allowing the nonpolar this compound to elute.
-
Protein Precipitation (PPT): While primarily used to remove proteins, PPT with a solvent like acetonitrile can also precipitate some lipids.[17][18] However, it is generally less effective at removing phospholipids compared to LLE or SPE.
Q5: What is the role of an internal standard, and what type should I use for this compound?
A5: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability in sample preparation, injection volume, and matrix effects.[21] The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte.[21][22][23] For this compound, a ¹³C- or ²H-labeled analog would be the best choice.[22] A SIL IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Column Overload | Reduce injection volume or sample concentration. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. |
| Inappropriate Mobile Phase | Ensure the mobile phase has sufficient organic solvent strength to elute the nonpolar this compound. Consider using a stronger solvent like isopropanol in the mobile phase. | This compound's high lipophilicity requires a mobile phase with strong elution power to achieve symmetrical peaks on a reversed-phase column. |
| Secondary Interactions with Column | Use a column with high-purity silica and effective end-capping. | Residual silanol groups on the stationary phase can interact with the analyte, causing peak tailing.[24] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. | Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and poor retention.[25] |
Problem 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Matrix Effects | Implement a more rigorous sample cleanup method (e.g., SPE or LLE) to remove interfering matrix components.[26] | Variability in the concentration of co-eluting matrix components across different samples will lead to inconsistent ion suppression or enhancement.[6][27] |
| Lack of or Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[21] | A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction for signal variability. |
| Sample Preparation Inconsistency | Automate sample preparation steps where possible. Ensure thorough vortexing and consistent evaporation and reconstitution steps. | Manual sample preparation can introduce variability. Consistent execution of each step is critical for reproducible results. |
| LC System Carryover | Implement a robust needle wash protocol with a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover.[27] | The lipophilic nature of this compound can cause it to adsorb to surfaces in the LC system, leading to carryover between injections. |
Problem 3: Low Signal Intensity or Inability to Detect Analyte
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Ionization | If using ESI, try switching to APCI. Optimize APCI source parameters such as vaporizer temperature and corona discharge current. | APCI is generally more efficient for nonpolar, volatile compounds like this compound.[13][14][15][16] |
| Severe Ion Suppression | Improve sample cleanup to remove phospholipids and other interfering substances. Dilute the sample extract to reduce the concentration of matrix components. | High concentrations of co-eluting matrix components can severely suppress the analyte signal.[28] |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Add a small amount of a less polar solvent (e.g., isopropanol) to the sample diluent. | This compound can adsorb to glass and plastic surfaces, leading to loss of analyte. |
| In-source Fragmentation | Optimize the cone voltage or fragmentor voltage to minimize in-source fragmentation and maximize the signal of the precursor ion. | Excessive energy in the ion source can cause the analyte to fragment before it reaches the mass analyzer.[27] |
Experimental Protocols and Workflows
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., ¹³C₆-14-Heptacosanone in methanol).
-
Add 300 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 100 µL of water and vortex for another 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (containing this compound) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Workflow for Method Development and Matrix Effect Evaluation
Caption: Workflow for developing and validating a robust LC-MS method for this compound, with a focus on mitigating matrix effects.
The Self-Validating System: Ensuring Data Integrity
A robust analytical method should be a self-validating system, where the data generated provides confidence in its accuracy and reliability. This is achieved through a combination of proper experimental design, the use of appropriate controls, and adherence to regulatory guidelines.
Key Components of a Self-Validating System:
-
System Suitability Tests (SSTs): Before each analytical run, inject a standard mixture to verify the performance of the LC-MS system, including retention time stability, peak shape, and signal intensity.[27]
-
Calibration Curve and Quality Controls (QCs): A calibration curve with at least six non-zero standards and a minimum of three levels of QCs (low, medium, and high) should be included in each run. The QCs are prepared in the same matrix as the unknown samples.
-
Matrix Effect Assessment: As outlined in regulatory guidance from the FDA, matrix effects should be quantitatively assessed during method validation.[29][30][31][32][33] This involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and ensure the accuracy of the results.[21][34][35][36][37][38][39] The response ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity varies due to matrix effects.
Logical Relationship Diagram for Data Validation
Caption: A decision-making flowchart for validating analytical data based on key quality control checks.
By following the guidance and protocols outlined in this technical support center, researchers can develop robust and reliable methods for the quantification of this compound, ensuring the generation of high-quality data for their research and development activities.
References
-
National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Frontage Laboratories, Inc. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]
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MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Lipids | Request PDF. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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American Society for Clinical Pharmacology & Therapeutics. (2018, May 30). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
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RAPS. (2013, September 12). FDA Updates Bioanalytical Method Validation Guidance to Include Biomarkers, Diagnostics. Retrieved from [Link]
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Puchalska, P., et al. (2024). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Methods in Molecular Biology, 2796, 75-92. Retrieved from [Link]
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PubMed. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Retrieved from [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 542-50-7). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10955, this compound. Retrieved from [Link]
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BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Retrieved from [Link]
-
Molecules. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Retrieved from [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2020). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound in the NIST WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound in the NIST WebBook. Retrieved from [Link]
-
Journal of Lipid Research. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Retrieved from [Link]
-
Talanta. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]
-
LC-MS.com. (2011, July 6). Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Request PDF. Retrieved from [Link]
-
JoVE. (n.d.). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Retrieved from [Link]
-
Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
-
MDPI. (2023). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. Retrieved from [Link]
-
SpringerLink. (2025, August 9). Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Retrieved from [Link]
-
PubMed. (2021, April 1). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2006). Applications of Mass Spectrometry for Cellular Lipid Analysis. Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
ACS Publications. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]
-
Analytical Methods. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
Molecules. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. Retrieved from [Link]
-
Omics Online. (n.d.). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Bioanalysis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
YouTube. (2017, November 28). Dr. Ehrenstorfer - Introduction to stable isotope internal standards. Retrieved from [Link]
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Technical Support Center: Gas Chromatography of Long-Chain Ketones
Welcome to our dedicated support center for the analysis of long-chain ketones (alkenones) using gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for long-chain ketone analysis?
The selection of the stationary phase is the most critical decision. Long-chain ketones are relatively non-polar, but their high boiling points necessitate thermally stable columns. The ideal stationary phase should provide sufficient selectivity to resolve ketones of varying chain lengths and degrees of unsaturation, while also exhibiting low bleed at the high temperatures required for elution.
A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often the best starting point. This type of phase offers a good balance of selectivity for these compounds and excellent thermal stability. For instance, the separation of C37 to C39 alkenones in marine sediment samples is commonly achieved on such columns.
Q2: How do column dimensions (length, internal diameter, film thickness) affect my separation?
Column dimensions play a crucial role in optimizing the resolution, analysis time, and sensitivity of your long-chain ketone analysis.
-
Length: Longer columns (e.g., 30m or 60m) provide higher theoretical plates and thus better resolution, which is essential for separating closely related isomers or ketones with small differences in chain length.
-
Internal Diameter (ID): A smaller ID (e.g., 0.25mm) generally leads to sharper peaks and better resolution. However, it also has a lower sample capacity.
-
Film Thickness: A thinner film (e.g., 0.25µm) is typically preferred for high-boiling-point analytes like long-chain ketones. Thicker films can lead to excessive retention and peak broadening.
The following table summarizes common starting points for column selection:
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Good thermal stability and selectivity for non-polar compounds. |
| Length | 30 m | Provides a good balance between resolution and analysis time. |
| Internal Diameter (ID) | 0.25 mm | Offers high efficiency and sharp peaks. |
| Film Thickness | 0.25 µm | Ideal for high-boiling-point analytes, minimizing retention. |
Q3: Is derivatization necessary for analyzing long-chain ketones?
Derivatization is generally not required for the analysis of saturated long-chain ketones. However, if you are working with ketones that are thermally labile or contain active functional groups that could interact with the GC system, derivatization might be beneficial. For example, converting ketones to their oxime derivatives can sometimes improve peak shape and thermal stability.
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of long-chain ketones.
Problem 1: Poor Peak Shape (Tailing Peaks)
Symptoms: Your chromatogram shows peaks with a pronounced asymmetry, where the tail of the peak is elongated.
Causality: Peak tailing is often caused by active sites within the GC system that can interact with the carbonyl group of the ketones. These active sites can be found in the injection port liner, on the column itself, or due to contamination.
Step-by-Step Troubleshooting Protocol:
-
Check the Injector Liner: The glass liner in the injection port is a common source of activity.
-
Action: Replace the liner with a new, deactivated liner. Using a liner with glass wool can sometimes trap non-volatile residues, so consider using a liner without glass wool if you suspect this is an issue.
-
-
Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.
-
Action: "Bake out" the column at its maximum recommended temperature for a short period. If this doesn't resolve the issue, trim the first 10-15 cm from the front of the column.
-
-
System Leaks: Small leaks in the system can allow oxygen to enter, which can degrade the stationary phase and create active sites.
-
Action: Perform a leak check of your GC system, paying close attention to the fittings at the injector and detector.
-
Problem 2: Poor Resolution Between Adjacent Peaks
Symptoms: You are unable to achieve baseline separation between ketones of similar chain length (e.g., C37 and C38).
Causality: Insufficient resolution is typically due to a non-optimized temperature program or a column that is not providing enough theoretical plates for the separation.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Temperature Program: The rate at which the oven temperature increases can significantly impact resolution.
-
Action: Decrease the ramp rate of your temperature program. A slower ramp rate allows more time for the analytes to interact with the stationary phase, improving separation. For example, try reducing the ramp from 10°C/min to 5°C/min.
-
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Action: Ensure your carrier gas flow rate is set to the optimal value for your column dimensions and carrier gas type (Helium or Hydrogen). This information is usually provided by the column manufacturer.
-
-
Consider a Longer Column: If optimizing the method parameters does not provide the desired resolution, you may need a column with higher resolving power.
-
Action: Switch to a longer column (e.g., from a 30m to a 60m column). The increased length will provide more theoretical plates and enhance separation.
-
Logical Troubleshooting Workflow
Technical Support Center: Troubleshooting Peak Tailing for Ketones in GC
From the Desk of the Senior Application Scientist
Welcome to our dedicated guide for troubleshooting one of the more persistent challenges in gas chromatography: the peak tailing of ketones. Due to their polarity and ability to engage in hydrogen bonding, ketones are particularly susceptible to interactions within the GC system that can degrade peak shape, compromise resolution, and ultimately affect the accuracy of your quantitative analysis.[1][2][3]
This guide is structured to help you logically diagnose and resolve these issues, moving from common physical problems to more complex chemical interactions. We will explore the "why" behind each step, empowering you to make informed decisions in your method development and daily operations.
Initial Diagnosis: Is It a Physical or Chemical Problem?
The first and most critical step in troubleshooting is to determine the nature of the problem. A quick look at your chromatogram provides the essential clue.[4]
Q1: How can I systematically diagnose the cause of peak tailing for my ketones?
A1: The most effective diagnostic is to observe which peaks in your chromatogram are tailing. This simple observation allows you to differentiate between a systemic physical issue and a specific chemical interaction.[2][4]
-
If ALL peaks are tailing (including non-polar analytes and the solvent peak): The issue is likely physical or mechanical.[1][2][5] This points to a disruption in the carrier gas flow path that affects every compound indiscriminately. Common culprits include a poor column cut, improper column installation creating dead volume, or a system leak.[1][2][6]
-
If ONLY your polar ketone peaks are tailing (while non-polar hydrocarbon peaks remain symmetrical): The issue is almost certainly chemical .[1][2][6] This indicates that the polar functional groups of your ketone analytes are interacting with "active sites" somewhere within the GC system.[2][6]
The following flowchart provides a visual guide for this initial diagnostic step.
Caption: Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.
Troubleshooting Guide Part A: Physical Issues (All Peaks Tailing)
When all peaks exhibit tailing, we must investigate the physical integrity of the gas flow path from the injector to the detector.
Q2: My column installation is a frequent variable. How can I ensure it's not causing peak tailing?
A2: Improper column installation is a leading cause of universal peak tailing.[7] Two factors are critical: the quality of the column cut and the insertion depth into the inlet and detector.
-
Poor Column Cut: A jagged, uneven, or angled cut at the column inlet creates turbulence.[1] This turbulence disrupts the uniform band of sample entering the column, causing some molecules to be delayed and resulting in a tailing peak.[1][5] The ideal cut is perfectly flat (90° to the column wall) with no shards or cracks.[1][6]
-
Incorrect Insertion Depth: If the column is too high or too low within the inlet liner, it can create unswept "dead volumes".[1] Similarly, incorrect positioning in the detector can also cause peak distortion.[1] Always follow the instrument manufacturer's specifications for insertion distances.[5]
Experimental Protocol 1: Proper Column Cutting and Installation
-
Gather Tools: Use a high-quality ceramic scoring wafer or diamond-tipped pen.[1] A magnifying glass is essential for inspection.[5]
-
Scoring: Gently score the outer surface of the fused silica column. Do not apply excessive pressure, which can crush the column.
-
Breaking: Hold the column on either side of the score and flex it away from the mark. It should snap cleanly.
-
Inspection: Using a magnifying glass, inspect the cut end. It must be a perfect, flat mirror-like surface at a right angle to the column wall.[1][6] If you see any jagged edges, shards, or angled surfaces, repeat the process.
-
Installation: Slide the appropriate nut and ferrule onto the column. Measure the exact insertion distance specified by your GC manufacturer for both the inlet and detector. Gently tighten the fitting according to manufacturer guidelines to avoid over-tightening, which can damage the column and ferrule.
Troubleshooting Guide Part B: Chemical Issues (Ketone-Specific Tailing)
If only your polar ketones are tailing, the cause is an unwanted chemical interaction between your analytes and the GC system. This is primarily due to "active sites."
Q3: What are "active sites" and how do they specifically cause ketone peaks to tail?
A3: Active sites are locations within the GC flow path that are chemically reactive. In most GC systems, these are silanol groups (-Si-OH) present on the surface of glass inlet liners, glass wool, or exposed on the fused silica column itself due to stationary phase degradation.[2][6][8]
Ketones possess a polar carbonyl group (C=O) with a lone pair of electrons on the oxygen atom. This allows them to act as hydrogen bond acceptors. The active silanol groups act as hydrogen bond donors. This reversible interaction holds some ketone molecules back for a fraction of a second longer than the bulk of the analyte band, resulting in a skewed, tailing peak.[3]
Caption: Mechanism of ketone peak tailing due to interaction with active silanol sites.
Q4: The inlet is my first suspect for chemical activity. What are the fastest ways to fix it?
A4: The high-temperature environment of the GC inlet makes it a primary location for sample interaction and degradation.[3][8] The quickest fixes involve routine maintenance.[7]
-
Replace the Inlet Liner: The liner is a consumable part. Over time, non-volatile sample residues accumulate, and the deactivated surface can become active.[9] Simply replacing the liner with a fresh, high-quality deactivated one is often the most effective solution.[2] For ketones, liners with glass wool can provide a large surface area for activity, so consider a liner with the wool positioned to trap non-volatiles but minimize sample interaction, or a taper-bottom design.[10]
-
Change the Septum: Septa can shed particles into the liner, creating new active sites.[11] Use high-quality, low-bleed septa and replace them regularly.
-
Perform Inlet Maintenance: When changing the liner, briefly inspect the inlet itself for any visible contamination or residue and clean it according to the manufacturer's protocol.
Q5: What if a new liner doesn't solve the problem? Could my column be the issue?
A5: Yes, if the inlet is confirmed to be inert, the column is the next logical source of activity.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that are functionally part of the stationary phase.[3][7]
-
Stationary Phase Degradation: Exposure to oxygen (from leaks) or moisture at high temperatures can damage the stationary phase, exposing the underlying active silanol groups of the fused silica tubing.[3]
-
Incorrect Column Choice: For polar analytes like ketones, using a non-polar column can sometimes exacerbate tailing issues. A column with a more appropriate polarity will better shield the analytes from active sites. Intermediate polar or polar "WAX" (polyethylene glycol) type columns are often a good choice for ketone analysis.[12][13][14]
Experimental Protocol 2: Column Trimming and Conditioning
If column contamination is suspected, trimming the front end can remove the problematic section and restore performance.[6][15]
-
Cool System: Ensure the oven, inlet, and detector are cool and the carrier gas is off.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Trim: Using the proper cutting technique (Protocol 1), trim 15-20 cm from the inlet end of the column.[5][15] This removes the section where most non-volatile contaminants accumulate.
-
Re-install: Re-install the column in the inlet.
-
Condition: After re-installation, it's good practice to condition the column. Purge the column with carrier gas at room temperature for 15-20 minutes to remove oxygen.[2] Then, heat the column to a temperature slightly above your method's maximum temperature (but below the column's specified maximum) and hold for 1-2 hours.[2] This helps remove any contaminants that may have entered during installation.
Advanced Solutions & Frequently Asked Questions (FAQs)
Q6: I've tried everything and my ketone peaks still tail. When should I consider chemical derivatization?
A6: Derivatization is a powerful technique used when the inherent chemical properties of an analyte are poorly suited for GC analysis.[16] If your ketones have very low volatility or high polarity (e.g., keto-steroids, diketones), leading to severe tailing or thermal degradation, derivatization is an excellent solution.[17]
The process modifies the problematic functional group. For ketones, a common strategy is a two-step approach:[17]
-
Methoximation: This step converts the ketone group into a more stable methoxime derivative, preventing unwanted side reactions.[17]
-
Silylation: If other active hydrogens are present (like hydroxyl groups), a silylating agent like BSTFA is used to replace them with a non-polar trimethylsilyl (TMS) group.[18]
This process increases volatility and masks the polar ketone group, eliminating its ability to interact with active sites and dramatically improving peak shape.[16][17]
Q7: Can my sample concentration or injection parameters cause peak tailing?
A7: Yes. While less common for tailing (fronting is more typical), column overload can cause peak distortion. If you inject a sample that is too concentrated, you can saturate the stationary phase at the head of the column, leading to poor peak shape.[3] Additionally, in splitless injections, an excessively long splitless time can cause solvent peaks to tail badly, which may interfere with early eluting ketones.[1][19] Ensure your splitless time is optimized and consider reducing sample concentration if overload is suspected.
Q8: What are some general guidelines for selecting a GC column for ketone analysis?
A8: Choosing the right column is fundamental to good chromatography.[12][14] Here is a summary table to guide your selection.
| Parameter | Recommendation for Ketone Analysis | Rationale |
| Stationary Phase | Intermediate polarity (e.g., 5% Phenyl Polysiloxane) or Polar (e.g., Polyethylene Glycol - WAX).[12][13] | "Like dissolves like." A polar phase provides better interaction and shielding for polar ketone analytes, improving peak shape and selectivity.[14] |
| Column I.D. | 0.25 mm is a good starting point.[12] | Offers a good balance between efficiency (narrower peaks) and sample capacity.[12][14] Use narrower bore (e.g., 0.18 mm) for higher resolution if needed. |
| Film Thickness | 0.25 µm to 0.5 µm is standard. | Thicker films can increase retention and capacity but may also increase bleed. A standard thickness is usually sufficient. |
| Column Length | 15 m to 30 m.[20] | 30 m is a versatile length for most applications. Shorter columns can be used for faster analysis if resolution is adequate. |
References
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
LCGC. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. [Link]
-
LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing. [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Chromatography Forum. (2016). GC/Ms Peak area drop. [Link]
-
Element Lab Solutions. 5 ways to improve your Split / Splitless Injection. [Link]
-
Restek. Operating Hints for Using Split/Splitless Injectors. [Link]
-
PubMed. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]
-
Waters Corporation. Peak Shape Changes with Increased Injection Volume. [Link]
-
GL Sciences. 4-1 Distorted peak shapes. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
ResearchGate. (2014). Effect of injection volume on peak intensities, shapes and retention times. [Link]
-
Agilent. The Capillary GC Column: How to Choose the Correct Type and Dimension. [Link]
-
Mandel Scientific. (2016). Is the practice of GC inlet liner cleaning and deactivation worth the effort?[Link]
-
Obrnuta faza. GC Inlet Liners. [Link]
-
American Laboratory. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. [Link]
-
Restek. (2018). GC Troubleshooting—Tailing Peaks. [Link]
-
IntechOpen. (2017). Derivatization reactions and reagents for gas chromatography analysis. [Link]
-
Restek. (2019). GC Inlet Liner Selection, Part III: Inertness. [Link]
-
SilcoTek Corporation. AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES. [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. [Link]
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Minimizing fragmentation of 14-Heptacosanone in mass spectrometry
Technical Support Center: Analysis of 14-Heptacosanone
A Senior Application Scientist's Guide to Minimizing Fragmentation in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain symmetrical ketone and encountering challenges with its analysis. Due to its structure, this compound can be prone to extensive fragmentation, making it difficult to detect the molecular ion and accurately quantify the compound.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions, minimize fragmentation, and achieve reliable, high-quality data.
Section 1: Understanding this compound and Its Fragmentation
This compound (C₂₇H₅₄O), also known as ditridecyl ketone, is a large, non-polar, symmetrical ketone with a molecular weight of 394.72 g/mol . Its long aliphatic chains[1][2][] and central carbonyl group dictate its behavior in a mass spectrometer.
Under energetic ionization conditions, such as standard Electron Ionization (EI), the molecular ion is often unstable and rapidly breaks apart. The primary fragmentation mechanisms for aliphatic ketones like this compound are:
-
Alpha-Cleavage: This is the most common fragmentation pathway for ketones. The bond between the carb[4][5][6]onyl carbon and an adjacent carbon (the alpha-carbon) breaks, leading to the formation of a stable, resonance-stabilized acylium ion and an alkyl radical. For this compound, thi[4][7]s results in characteristic fragment ions.
-
McLafferty Rearrangement: This specific rearrangement can occur if a gamma-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) is present. A six-membered transition[4][7][8][9] state is formed, resulting in the loss of a neutral alkene molecule.
The core challenge is th[4]at these fragmentation processes are often so efficient that the molecular ion peak ([M]⁺˙) is either very weak or completely absent in the resulting mass spectrum, complicating identification and quantification.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound molecular ion peak missing or very weak, while fragment peaks are strong?
This is the most common issue and is typically caused by using an ionization technique that imparts too much energy to the molecule. Standard Electron Ionization (EI) at 70 eV is a "hard" ionization technique that causes extensive fragmentation of large, flexible molecules like this compound. The energy is sufficient [10]to break the C-C bonds adjacent to the carbonyl group (alpha-cleavage) faster than the molecular ion can be detected.
Q2: What is the best ionization technique to preserve the molecular ion of this compound?
To see the molecular ion, you must use a "soft" ionization technique. These methods transfer less energy to the analyte, reducing fragmentation and promoting the formation of intact molecular ions. The best choices for a no[11][12]n-polar molecule like this compound are:
-
Atmospheric Pressure Chemical Ionization (APCI): An excellent choice for relatively non-polar, semi-volatile compounds. It typically produces a p[10][12]rotonated molecule, [M+H]⁺.
-
Atmospheric Pressure Photoionization (APPI): Particularly effective for non-polar compounds that are difficult to ionize by ESI or APCI.
-
Electrospray Ioniza[11]tion (ESI): While typically used for polar molecules, ESI can be effective for this compound if adduct formation is promoted (see Guide 2). It is considered a very soft ionization method.
Q3: Can I analyze 14-H[12]eptacosanone without chemical derivatization?
Yes, absolutely. By choosing the right soft ionization technique and optimizing source conditions, you can successfully analyze the intact molecule. Derivatization is a powerful tool but should be considered a secondary strategy if direct analysis fails to provide the necessary sensitivity or stability.
Q4: How does my choice of solvent affect the signal and fragmentation?
In techniques like ESI and APCI, the solvent plays a critical role. For this compound, which is non-polar, you should use a mobile phase with a high percentage of organic solvent (e.g., acetonitrile, methanol, isopropanol). In ESI, the solvent also influences droplet formation and desolvation. Importantly, trace amounts of salts (sodium, potassium) in your solvent or sample can lead to adduct formation, which can be either a nuisance or a useful tool.
Q5: What are common ad[13][14][15]ducts I should look for with this compound?
Because the carbonyl oxygen is a good Lewis base, it readily forms adducts with cations. In positive-ion mode ESI [14]or APCI, you should look for:
-
Protonated Molecule [M+H]⁺: m/z 395.4
-
Sodium Adduct [M+Na]⁺: m/z 417.4
-
Potassium Adduct [M+K]⁺: m/z 433.4
-
Ammonium Adduct [M+NH₄]⁺: m/z 412.4
Sodium and potassium adducts are very common, even from trace impurities in glassware or solvents. These adduct ions are oft[14][15]en more stable than the protonated molecule and can be the dominant species in the spectrum.
Section 3: Troubleshooting Guides
Guide 1: Problem - Excessive Fragmentation & No Molecular Ion
This guide provides a systematic approach to reducing fragmentation and detecting the intact molecular ion of this compound.
Logical Workflow for Minimizing Fragmentation
Caption: Troubleshooting workflow for absent molecular ion.
Step 1: Evaluate and Change Your Ionization Technique
The root cause of excessive fragmentation is often the use of a high-energy ionization source.
Protocol: Switching from Hard to Soft Ionization
-
Assess Current Method: If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system with the default Electron Ionization (EI) source, this is the primary cause of fragmentation.
-
Switch to LC-MS: Move your analysis to a Liquid Chromatography-Mass Spectrometry (LC-MS) platform equipped with a soft ionization source.
-
Select a Soft Ionization Source:
-
Start with APCI: For a non-polar molecule of this size, APCI is often the most robust starting point. It is well-suited for semi-volatile compounds and less susceptible to matrix effects than ESI.
-
Try ESI with Ad[10]duct Promotion: If APCI is not available or does not yield a strong signal, use ESI. You will likely need to promote adduct formation for good sensitivity (see Guide 2).
-
Consider APPI: If both APCI and ESI fail, APPI is a powerful alternative for non-polar analytes and is less common but highly effective.
-
Table 1: Comparison of Ionization Techniques for this compound
| Ionization Technique | Principle | Typical Ion Formed | Fragmentation Level | Suitability for this compound |
| Electron Ionization (EI) | High-energy electrons (70 eV) impact the molecule. | [M]⁺˙ | Very High | Not Recommended for intact analysis |
| Electrospray (ESI) | High voltage creates charged droplets, solvent evaporates. | [M+H]⁺, [M+Na]⁺ | Very Low | Good (especially with adduct promotion) |
| APCI | Corona discharge ionizes solvent, which protonates analyte. | [M+H]⁺ | Low | Excellent (often the best starting point) |
| APPI | UV photons ionize the analyte directly or via a dopant. | [M]⁺˙, [M+H]⁺ | Low | Excellent (especially for non-polar compounds) |
Step 2: Optimize Ion Source Parameters to Reduce In-Source Energy
Even with a soft ionization source, improper settings can induce fragmentation before the ions enter the mass analyzer. This is called "in-source fragmentation."
Protocol: Tuning Source Parameters
-
Reduce Source/Vaporizer Temperature: High temperatures can cause thermal degradation. Start at a moderate temperature (e.g., 300-350 °C for APCI) and gradually decrease it until the signal of the molecular ion is maximized relative to fragments.
-
Adjust Cone/Fragmentor Voltage: This voltage potential between the skimmer and the first ion guide accelerates ions. A higher voltage increases kinetic energy, leading to collisions and fragmentation. Systematically reduce this voltage to the lowest level that still provides good ion transmission.
-
Optimize Nebulizer and Sheath Gas Flow: Ensure efficient desolvation without imparting excessive energy. Follow the manufacturer's recommendations for your flow rate and adjust as needed to maximize the molecular ion signal.
Causality Insight: By methodically reducing thermal and electrical energy inputs in the ion source, you are creating a gentler environment that favors the survival of the intact molecular ion over its dissociation into fragments.
Guide 2: Problem - Low Signal Intensity (Poor Ionization)
If you can see the molecular ion but the signal is too weak for reliable analysis, the issue is likely poor ionization efficiency. This compound lacks easily ionizable functional groups, making it a challenging analyte.
Logical Workflow for Improving Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Enhance Ionization by Promoting Adduct Formation
For molecules with low proton affinity like ketones, forcing the formation of more stable adducts with alkali metals can dramatically increase signal intensity in ESI. The resulting cation is o[15]ften more stable than the protonated version, reducing fragmentation and improving detection.
Protocol: Promoting [M+Na]⁺ or [M+Li]⁺ Adducts
-
Prepare a Modifier Stock Solution: Create a 1 mM stock solution of sodium acetate or lithium acetate in your mobile phase (e.g., methanol or acetonitrile).
-
Introduce the Modifier: Add the modifier to your mobile phase post-column via a T-junction, or directly into the mobile phase at a final concentration of 1-10 µM. Start with a low concentration and increase it incrementally.
-
Optimize Mass Spectrometer Settings: Set your mass spectrometer to look for the m/z of the expected adduct ([M+Na]⁺ = 417.4).
-
Analyze the Results: Compare the signal intensity of the sodium or lithium adduct to the protonated molecule from your previous experiments. In many cases, the adduct will be the new, dominant base peak.
Causality Insight: The carbonyl oxygen in this compound can chelate alkali ions like Na⁺ and K⁺. This process is often mor[14]e thermodynamically favorable in the electrospray droplet than protonation, leading to highly efficient ionization and a stronger signal for the adduct ion.
Step 2: Consider Chemical Derivatization (Advanced)
If optimizing ionization and promoting adducts is still insufficient, chemical derivatization can be used to permanently add an easily ionizable group to the molecule. This is a more involved process but provides the highest sensitivity.
Protocol: Overview of Derivatization with Girard's Reagent T
Girard's reagent T reacts with the carbonyl group of a ketone to form a hydrazone that contains a permanently charged quaternary ammonium group. This derivative is exceptionally easy to ionize by ESI.
-
Reaction: Dissolve the this compound sample in ethanol with a small amount of acetic acid.
-
Add Reagent: Add an excess of Girard's reagent T.
-
Heat: Gently heat the mixture (e.g., at 60 °C for 1 hour) to drive the reaction to completion.
-
Analysis: Directly inject the resulting solution into the LC-MS system using an ESI source in positive ion mode. The resulting derivatized molecule will have a much higher molecular weight and will be detected with very high efficiency.
Trustworthiness Note: This is a standard, well-validated protocol in analytical chemistry for improving the detection of ketones and aldehydes. It provides a self-validating system: the appearance of the new, higher-mass derivatized ion confirms the presence of the original ketone.
References
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 542-50-7). Retrieved from [Link]
-
Waters Corporation. (n.d.). Alternative Ionization Techniques. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 542-50-7. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
-
ACS Publications. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
-
PubMed. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Retrieved from [Link]
-
ResearchGate. (2020). What are the molecular determinants for formation of adducts in electrospray mass spectrometry?. Retrieved from [Link]
-
PubMed. (2020). Exploiting adduct formation through an auxiliary spray in liquid chromatography-electrospray ionization mass spectrometry to improve charge-carrier identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chromedia. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2022). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone. Retrieved from [Link]
-
ResearchGate. (2022). Suppression of Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Validation of 14-Heptacosanone's Antimicrobial Activity: A Comparative Framework
For researchers, scientists, and drug development professionals, the journey from identifying a novel compound to validating its therapeutic potential is both exhilarating and exacting. This guide provides a comprehensive framework for the rigorous validation of the antimicrobial activity of 14-Heptacosanone, a long-chain saturated ketone. While this compound has been identified in some plant species, its specific antimicrobial properties are not yet extensively documented in publicly available literature. Therefore, this guide will focus on establishing a robust, self-validating experimental workflow to characterize its potential efficacy and compare it against established antimicrobial agents.
Introduction to this compound and the Rationale for Antimicrobial Screening
This compound (C₂₇H₅₄O) is a chemical compound also known as ditridecyl ketone.[1][2][][4] Its presence has been noted in plants such as Styrax officinalis.[5] The exploration of natural products for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. While various compounds from plant genera like Grewia have shown antimicrobial potential, the specific contribution of individual long-chain ketones like this compound remains an open area of investigation.[6][7][8][9] A systematic validation is therefore essential to determine if this compound possesses intrinsic antimicrobial activity and to understand its potential spectrum and mechanism of action.
This guide will provide the experimental blueprint to answer the following key questions:
-
Does this compound exhibit antimicrobial activity against a clinically relevant panel of microorganisms?
-
What is the minimum concentration of this compound required to inhibit or kill these microorganisms?
-
How does its activity compare to conventional antibiotics and other natural antimicrobial compounds?
-
What are the potential mechanisms underlying its antimicrobial action?
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a novel antimicrobial compound requires a multi-tiered approach, starting with preliminary screening and progressing to more detailed characterization. The following experimental plan is designed to be a self-validating system, with each step building upon the last to provide a comprehensive profile of this compound's antimicrobial potential.
Preliminary Screening: The Agar Disk-Diffusion Assay
The disk-diffusion assay is a qualitative method that provides a rapid initial assessment of antimicrobial activity.[10] It is a cost-effective way to screen for activity against a broad panel of microorganisms.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. A paper disk impregnated with the test compound (this compound) is placed on the surface. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates (or other appropriate media for specific organisms).
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disk must also be included.
-
Application: Place the impregnated disks, along with positive control disks (containing known antibiotics like Ciprofloxacin and Vancomycin) and a negative control disk (solvent only), onto the inoculated agar surface.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organisms (typically 35°C ± 2°C for 16-20 hours).[11]
-
Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition suggests greater antimicrobial activity.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent density of bacteria, making the results reproducible.[12]
-
Mueller-Hinton Agar: This medium is standardized for antimicrobial susceptibility testing and has good batch-to-batch reproducibility.
-
Positive and Negative Controls: These are crucial for validating the assay. The positive controls confirm the susceptibility of the test organisms, while the negative control ensures that the solvent used to dissolve this compound does not have any intrinsic antimicrobial activity.
Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16] This quantitative measure is a critical parameter for evaluating the potency of a new compound. The broth microdilution method is a widely used and standardized technique for determining MIC.[11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Experimental Protocol:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton broth in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) in each plate.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[11]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.[16]
Diagram of Broth Microdilution Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
The MIC value indicates the concentration that inhibits growth but does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Experimental Protocol:
-
From the MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an antibiotic-free agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving.
Trustworthiness of the MIC/MBC System: This two-step process provides a robust evaluation of the compound's activity. The MIC establishes the potency of growth inhibition, while the MBC provides the critical information of whether the compound is killing the bacteria. This distinction is vital for the potential therapeutic application of a new antimicrobial agent.
Comparative Analysis: Benchmarking this compound
To understand the potential of this compound, its antimicrobial activity must be compared to existing agents. This comparison provides context for its potency and spectrum of activity.
Comparative Compounds:
-
Broad-Spectrum Antibiotic (Gram-negative focus): Ciprofloxacin (a fluoroquinolone that inhibits DNA synthesis).[17]
-
Gram-Positive Antibiotic: Vancomycin (a glycopeptide that inhibits cell wall synthesis).
-
Well-Characterized Natural Antimicrobial: A relevant natural product with known antimicrobial activity (e.g., a specific plant-derived essential oil or a purified terpenoid).
Data Presentation:
The MIC and MBC values for this compound and the comparative compounds should be presented in a clear, tabular format.
Table 1: Comparative Antimicrobial Activity of this compound (Hypothetical Data)
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Candida albicans (ATCC 90028) |
Note: The table should be populated with experimentally determined values.
Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the chemical structure of this compound (a long-chain ketone), a plausible initial hypothesis is the disruption of the bacterial cell membrane.
Diagram of Potential Antimicrobial Mechanisms of Action:
Caption: Potential cellular targets for antimicrobial compounds.
Experimental Approaches to Elucidate Mechanism of Action:
-
Cell Membrane Permeability Assays: These assays can determine if this compound disrupts the bacterial cell membrane. This can be investigated by measuring the leakage of intracellular components (e.g., ATP, DNA/RNA) or the uptake of fluorescent dyes (e.g., propidium iodide) that can only enter cells with compromised membranes.
-
Transcriptome Analysis: RNA-sequencing can provide a global view of the changes in gene expression in bacteria upon exposure to this compound.[18] This can reveal which cellular pathways are affected, providing clues about the mechanism of action. For instance, upregulation of stress response genes or downregulation of genes involved in cell division could be indicative of the compound's effects.
-
Macromolecular Synthesis Assays: These assays can determine if this compound inhibits the synthesis of key macromolecules like DNA, RNA, proteins, or peptidoglycan. This is often done by measuring the incorporation of radiolabeled precursors.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of this compound's antimicrobial activity. By following these established and self-validating protocols, researchers can generate the robust and reproducible data necessary to determine its potential as a novel antimicrobial agent. The comparative approach ensures that the findings are placed in the context of existing therapies, allowing for an informed assessment of its significance. Should this compound demonstrate promising activity, further studies into its mechanism of action, toxicity, and in vivo efficacy will be warranted. The path from a natural product to a clinical candidate is long, but it begins with rigorous and well-designed in vitro validation.
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
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A Comparative Analysis of 14-Heptacosanone and Other Key Insect Pheromone Components
Prepared by a Senior Application Scientist
This guide offers an in-depth comparison of 14-Heptacosanone with other significant insect pheromone components. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of facts to explain the causality behind experimental choices and the functional significance of chemical differences. We will explore the chemical properties, biological roles, and signaling mechanisms of these semiochemicals, supported by experimental data and detailed protocols.
Introduction to Insect Pheromones: The Language of Chemicals
Insects have evolved a sophisticated chemical language to navigate their world, influencing critical behaviors such as mating, aggregation, and marking food trails.[1] Pheromones, the molecules of this language, are compounds released by an individual to elicit a specific response in a conspecific.[2] These signals are remarkably diverse, ranging from volatile molecules that travel long distances to non-volatile compounds that require direct contact.[3]
This guide focuses on This compound , a saturated ketone, and compares it to two archetypal pheromones from different chemical classes: Bombykol , a long-chain unsaturated alcohol, and (Z)-9-Tricosene (Muscalure) , a mono-olefinic hydrocarbon. This comparison will highlight how subtle variations in chemical structure dictate a pheromone's physical properties, biological function, and the means by which it is detected.
Comparative Chemical and Physical Properties
The efficacy of a pheromone is intrinsically linked to its chemical structure. Properties like molecular weight, polarity, and volatility determine its stability in the environment, its mode of transmission (airborne vs. contact), and its interaction with receptor proteins.
| Property | This compound | Bombykol | (Z)-9-Tricosene (Muscalure) |
| CAS Number | 542-50-7[4][5][6] | 765-17-3 | 27519-02-4 |
| Molecular Formula | C₂₇H₅₄O[4][5][6][7][] | C₁₆H₃₀O | C₂₃H₄₆ |
| Molecular Weight | 394.7 g/mol [4][5][6][7] | 238.4 g/mol | 322.6 g/mol |
| Chemical Class | Saturated Ketone[3][9] | Unsaturated Fatty Alcohol[9][10] | Alkene (Hydrocarbon) |
| IUPAC Name | Heptacosan-14-one[7][] | (10E,12Z)-Hexadeca-10,12-dien-1-ol | (Z)-Tricos-9-ene |
| Volatility | Low | High | Moderate |
| Primary Role | Contact/Short-Range Sex Pheromone | Long-Range Sex Pheromone Attractant | Sex Pheromone / Aggregation Pheromone |
| Key Insect Species | Various moth and beetle species | Bombyx mori (Silkworm Moth)[10] | Musca domestica (Housefly) |
Biosynthesis: From Fatty Acids to Pheromones
The production of these diverse pheromones often originates from common metabolic precursors, primarily fatty acids.[9] Insects modify these fatty acid chains through a series of enzymatic steps, including desaturation, chain-shortening or elongation, and functional group modification (e.g., reduction, oxidation) to create the final, species-specific signal. The biosynthesis of a long-chain saturated ketone like this compound typically involves the modification of fatty acid precursors.
Caption: Simplified biosynthetic pathway for a long-chain ketone pheromone.
Signal Perception and Transduction: From Molecule to Behavior
The detection of pheromones is a complex process that occurs within specialized sensory hairs (sensilla) on the insect's antennae or other chemosensory organs.[1][3] The journey from a chemical signal in the environment to a behavioral response involves a multi-step signal transduction cascade.
-
Binding and Transport : Volatile pheromones enter the sensillum through pores and are bound by Pheromone-Binding Proteins (PBPs) in the aqueous lymph.[1] PBPs solubilize these hydrophobic molecules and transport them to the receptors on the olfactory sensory neurons (OSNs).[11]
-
Receptor Activation : The pheromone-PBP complex interacts with a specific Pheromone Receptor (PR) , a type of Odorant Receptor (OR), located on the dendritic membrane of the OSN.[1][10] These PRs are typically paired with a highly conserved co-receptor known as Orco .[11]
-
Signal Transduction : Upon binding, the PR-Orco complex undergoes a conformational change. This can initiate a signal through two primary mechanisms:
-
Ionotropic Pathway : The PR-Orco complex itself forms a ligand-gated ion channel, leading to a rapid influx of cations and depolarization of the neuron.[10]
-
Metabotropic Pathway : The receptor activates a G-protein cascade (often Gq), leading to the production of second messengers like IP₃ and DAG.[1][11] These messengers then modulate ion channels, causing depolarization.[1]
-
-
Signal Termination : To maintain sensitivity to new signals, the pheromone molecules are rapidly degraded by Pheromone-Degrading Enzymes (PDEs) within the sensillum lymph.[11]
-
Neural Processing : The electrical signal (action potential) generated in the OSN travels to the antennal lobe of the insect brain, where the information is processed, leading to a specific behavioral output.[1]
Caption: General insect pheromone signal transduction pathway.
Comparative Biological Activity: Experimental Evidence
The ultimate measure of a pheromone's effectiveness is its ability to elicit a behavioral response. This is quantified using techniques like electroantennography (EAG), which measures the average electrical response of the entire antenna to a stimulus, and behavioral assays in wind tunnels or field traps.[12][13]
The following table synthesizes representative data from studies comparing the electrophysiological and behavioral responses to different classes of pheromones.
| Pheromone Component | Insect Species | Assay Type | Typical Response | Interpretation |
| This compound | Plagionotus detritus (Oak Longhorn Beetle) | GC-EAD | Elicits responses from both male and female antennae.[14] | Functions as a component of an aggregation-sex pheromone, active at close range. |
| Bombykol | Bombyx mori (Silkworm Moth) | Single Sensillum Recording | High specificity and sensitivity in male-specific olfactory receptor neurons.[10] | A highly potent, long-distance sex attractant. The male moth is exquisitely tuned to this specific molecule. |
| (Z)-9-Tricosene | Musca domestica (Housefly) | Behavioral Assay | Induces arrestment, courtship behavior, and mating attempts in males upon contact. | Acts as a key sex pheromone, primarily recognized through contact chemoreception. |
| (Z)-9,E11-14:OAc | Spodoptera litura | EAG & Field Trapping | High EAG response and strong male attraction in field traps.[13] | Major component of the sex pheromone blend, crucial for species recognition. |
| (Z)-9-14:OH | Spodoptera exigua | EAG & Field Trapping | Elicits EAG response in S. litura but inhibits trap catch.[13] | A specific component for S. exigua that also acts as a behavioral antagonist for the sympatric species S. litura, aiding in reproductive isolation.[13] |
Experimental Protocol: Electroantennography (EAG)
Electroantennography is a foundational technique for identifying biologically active volatile compounds. It provides a rapid and reliable way to screen potential pheromone components by measuring the summated electrical potential from the antennal olfactory neurons.
Objective: To measure the antennal response of a target insect species to this compound and other candidate pheromone compounds.
Materials:
-
Live insects (e.g., male moths)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier and data acquisition system (EAG probe)
-
Charcoal-filtered, humidified air delivery system
-
Odor cartridges (e.g., filter paper strips in Pasteur pipettes)
-
Synthetic pheromone standards (including this compound) and solvent (e.g., hexane)
Methodology:
-
Preparation of Odor Stimuli: a. Prepare serial dilutions of synthetic this compound and other test compounds in a high-purity solvent like hexane. b. Apply a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper. c. After the solvent evaporates, insert the filter paper into a clean Pasteur pipette, which will serve as the odor cartridge. Prepare a solvent-only cartridge as a control.
-
Antennal Preparation: a. Gently restrain the insect. b. Under a dissecting microscope, carefully excise one antenna at its base. c. Immediately mount the antenna between the two electrodes. Trim the distal tip of the antenna to ensure good electrical contact with the recording electrode. d. The recording electrode is placed in contact with the cut distal end, and the reference electrode is inserted into the base of the antenna or the insect's head. Both electrodes are filled with the electrolyte solution.
-
EAG Recording: a. Position the prepared antenna in a continuous stream of charcoal-filtered, humidified air to keep it viable and provide a constant baseline. b. Insert the tip of an odor cartridge into a hole in the main air delivery tube. c. Deliver a puff of air (e.g., 0.5 seconds) through the odor cartridge, carrying the stimulus over the antenna. d. The amplifier will record the change in electrical potential (depolarization) from the antenna. This negative voltage deflection is the EAG response. e. Record the response amplitude in millivolts (mV).
-
Data Analysis: a. Present stimuli in a randomized order, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover. b. Include the solvent control periodically to account for any mechanical response to the air puff. c. Normalize the responses to a standard compound or subtract the solvent control response from each test compound's response. d. Compare the mean EAG responses for each compound to determine which are most effective at stimulating the insect's olfactory system.[13]
Conclusion
The comparison between this compound, Bombykol, and (Z)-9-Tricosene reveals the elegant relationship between chemical structure and biological function in insect communication. This compound, as a large, saturated ketone, functions effectively as a short-range or contact pheromone due to its low volatility. This contrasts sharply with the highly volatile alcohol, Bombykol, which serves as a potent long-distance attractant for the silkworm moth, and the hydrocarbon Muscalure, which mediates close-range sexual behavior in houseflies.
Understanding these differences is not merely an academic exercise. For professionals in pest management and drug development, this knowledge is critical for designing effective, species-specific control strategies. By identifying the key components of a pheromone blend and understanding their mode of action, researchers can develop powerful tools for mating disruption, mass trapping, and targeted monitoring of insect populations, minimizing off-target effects and promoting more sustainable agricultural and public health practices.
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The Unseen Potential in Symmetry: A Comparative Guide to 14-Heptacosanone and Other Long-Chain Ketones in Advanced Lubrication
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the intricate world of tribology and advanced lubrication, the quest for superior performance, longevity, and efficiency of mechanical components is perpetual. While traditional lubricant additives have been extensively studied, a promising class of molecules—long-chain aliphatic ketones—remains relatively underexplored. This guide, exercising full editorial control, moves beyond conventional formats to provide a deep, scientifically-grounded comparison of 14-Heptacosanone, a long-chain symmetrical ketone, with its asymmetrical counterparts. While direct, publicly available experimental data on the tribological performance of this compound is limited, this document synthesizes established principles of boundary lubrication, data from analogous molecular systems, and proven experimental methodologies to present a robust comparative framework.
The Principle of Ketone Lubricity: A Molecular Perspective
At its core, lubrication is about minimizing friction and wear between interacting surfaces in relative motion[1][2]. When the lubricant film is thin to the point of being only a few molecules thick—a condition known as boundary lubrication—the chemical nature of the lubricant becomes paramount[3]. Long-chain polar molecules, such as fatty acids and alcohols, are known to excel in this regime. They achieve this by adsorbing onto the metal surfaces, forming a sacrificial, low-shear film that prevents direct metal-to-metal contact[4][5].
Long-chain ketones, including this compound, fit this molecular profile. Their efficacy as boundary lubricants is predicated on two key structural features:
-
The Polar Carbonyl Group (C=O): This functional group imparts a significant dipole moment to the molecule, creating an affinity for metallic surfaces.[6][7] The oxygen atom, with its partial negative charge, can form strong adsorptive bonds with the metal surface, anchoring the molecule in place.[6]
-
The Long Aliphatic Chains: These non-polar "tails" extend away from the surface. Through van der Waals forces, these chains can pack together to form a dense, ordered film that resists being squeezed out under pressure.[7]
The collective action of numerous adsorbed ketone molecules creates a molecularly thick, protective layer that is easily sheared, resulting in a low coefficient of friction and reduced wear.
This compound: The Archetype of a Symmetrical Long-Chain Ketone
This compound (also known as Myristone or Ditridecyl ketone) is a 27-carbon aliphatic ketone with the chemical formula C₂₇H₅₄O.[8] Its most defining feature is the central position of its carbonyl group, making it a perfectly symmetrical molecule.
| Property | Value | Source |
| Chemical Formula | C₂₇H₅₄O | [8] |
| Molecular Weight | 394.7 g/mol | [8] |
| IUPAC Name | Heptacosan-14-one | [8] |
| Structure | Symmetrical Ketone | [8] |
This symmetry is hypothesized to bestow unique advantages in the context of boundary lubrication. The central placement of the polar carbonyl group allows the two C₁₃ alkyl chains to extend outwards, potentially leading to a more stable and densely packed adsorbed monolayer on a metallic surface. This ordered arrangement could enhance the load-bearing capacity and shear stability of the lubricating film.
Symmetrical vs. Asymmetrical Long-Chain Ketones: A Performance Postulate
While direct experimental comparisons are lacking, we can infer the performance differences between symmetrical and asymmetrical long-chain ketones by drawing parallels with studies on other polar long-chain molecules, such as esters. Research has shown that the position of the polar group within the carbon chain significantly affects tribological performance.[7]
Let's consider a hypothetical asymmetrical isomer of this compound, such as 2-Heptacosanone or 8-Heptacosanone.
| Feature | This compound (Symmetrical) | Asymmetrical Long-Chain Ketone (e.g., 2-Heptacosanone) |
| Carbonyl Position | Central (C-14) | Off-center (e.g., C-2) |
| Alkyl Chain Lengths | Two equal C₁₃ chains | One short chain, one long chain (e.g., C₁ and C₂₅) |
| Molecular Packing | Potentially higher order and density | Likely less ordered due to steric hindrance from unequal chains |
| Film Stability | Hypothesized to be higher | Hypothesized to be lower |
| Friction & Wear | Hypothesized to be lower | Hypothesized to be higher |
The central hypothesis is that the symmetrical structure of this compound facilitates the formation of a more cohesive and robust boundary film compared to its asymmetrical counterparts. The unequal chain lengths of an asymmetrical ketone could lead to less efficient packing, creating a film that is more easily disrupted under shear and load.
Below is a conceptual diagram illustrating the potential difference in surface adsorption and film formation between a symmetrical and an asymmetrical long-chain ketone.
Caption: Conceptual model of surface adsorption.
Experimental Protocols for Performance Validation
To empirically validate the hypothesized superior lubricating properties of this compound, a rigorous and systematic experimental approach is necessary. The following protocols outline a comprehensive evaluation framework.
Synthesis of Long-Chain Ketones
The first step involves the synthesis of high-purity symmetrical and asymmetrical long-chain ketones. A potential method is the ketonization of long-chain esters, which can produce ketones with two long carbon chains.[9]
Workflow for Synthesis and Purification:
Caption: Synthesis and verification workflow.
Tribological Performance Evaluation
The core of the investigation lies in the direct measurement of friction and wear. Standardized tests using a tribometer are essential for generating reliable and comparable data.
Step-by-Step Protocol using a Four-Ball Tribometer (ASTM D4172):
-
Preparation of Lubricant Samples: Prepare solutions of this compound and its asymmetrical isomers in a suitable base oil (e.g., polyalphaolefin - PAO) at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight). A control sample of the neat base oil should also be prepared.
-
Apparatus Setup:
-
Thoroughly clean the steel balls and the test cup with appropriate solvents to remove any contaminants.
-
Assemble the four-ball test configuration, securing three balls in the cup and one in the chuck.
-
Add the lubricant sample to the test cup, ensuring the stationary balls are fully submerged.
-
-
Test Execution:
-
Set the test parameters as per ASTM D4172 or a modified procedure suitable for the research objectives (e.g., Load: 392 N, Speed: 1200 rpm, Temperature: 75°C, Duration: 60 minutes).
-
Initiate the test and continuously record the frictional torque.
-
-
Post-Test Analysis:
-
After the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the wear scar diameter (WSD) on each of the three stationary balls using a microscope.
-
Calculate the average WSD.
-
Calculate the coefficient of friction from the recorded frictional torque data.
-
Workflow for Tribological Testing:
Caption: Tribological testing workflow.
Surface Analysis
To understand the mechanism of lubrication, it is crucial to analyze the surfaces of the test specimens after the tribological tests. This can provide evidence of boundary film formation.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the wear scars and identify the wear mechanisms (e.g., adhesive, abrasive).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and near-surface regions of the wear scars, which can confirm the presence of an adsorbed film containing the ketone.
Conclusion and Future Outlook
While direct comparative experimental data on the lubricating performance of this compound is not yet prevalent in published literature, a strong theoretical and analogical basis exists to hypothesize its potential as a high-performance boundary lubricant additive. Its symmetrical structure is a compelling feature that may promote the formation of a highly ordered and stable lubricating film, potentially outperforming its asymmetrical counterparts.
The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound and other long-chain ketones. Such research is not merely academic; it holds the promise of developing novel, highly effective lubricant additives that can enhance the efficiency and durability of a wide range of mechanical systems. For researchers and professionals in drug development, where precision machinery is often paramount, the exploration of such novel lubricants could yield significant operational benefits. The path is clear for empirical validation, and the potential rewards are substantial.
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Tribological Performance of Biomass-Derived Bio-Alcohol and Bio-Ketone Fuels. (n.d.). MDPI. [Link]
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A Comparative Guide to the Cross-Reactivity of 14-Heptacosanone in Pheromone Receptors
For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of pheromone receptors is paramount. This guide provides an in-depth technical comparison of the responsiveness of insect pheromone receptors to 14-Heptacosanone and its structural analogs. In the absence of direct published studies on this compound, we utilize a scientifically robust surrogate system—the Drosophila melanogaster receptor complex responsive to the structurally similar C27 pheromone, (Z,Z)-7,11-heptacosadiene (7,11-HD)—to model and predict cross-reactivity. This approach allows for a detailed exploration of the principles of ligand recognition in this class of receptors.
Introduction: The Challenge of Specificity in Pheromone Detection
Insects rely on an exquisitely sensitive and specific olfactory system to detect chemical cues that guide critical behaviors such as mating, aggregation, and alarming.[1] Pheromones, as intraspecific signals, are detected by specialized pheromone receptors (PRs) located in the sensory neurons of the antennae and other chemosensory organs.[2] The chemical diversity of pheromones is vast, encompassing hydrocarbons, ketones, aldehydes, alcohols, and esters.[3]
This compound is a long-chain aliphatic ketone (C27H54O) that falls within the broad class of cuticular hydrocarbons (CHCs) known to act as contact pheromones in many insect species.[4] Understanding how a specific pheromone receptor responds not only to its primary ligand but also to other structurally related or unrelated compounds—a phenomenon known as cross-reactivity—is crucial for several reasons:
-
Ecological Relevance: It helps to understand how insects discriminate between signals from their own species, other species, and environmental odors, which is fundamental to reproductive isolation.
-
Pest Management: The development of highly specific synthetic pheromones for trapping or mating disruption relies on minimizing cross-reactivity with non-target species.
-
Drug and Repellent Development: Knowledge of receptor-ligand interactions can inform the design of novel agonists or antagonists for insect control.
While direct experimental data on the cross-reactivity of this compound with specific pheromone receptors is not yet available in the public domain, we can infer its likely interactions by examining a well-characterized receptor system for a structurally analogous compound. The Drosophila melanogaster female aphrodisiac pheromone, 7,11-heptacosadiene (7,11-HD), is a C27 hydrocarbon, making its receptor an excellent model for studying the reception of long-chain aliphatic compounds like this compound.[5][6][7]
A Surrogate System: The ppk23/ppk25/ppk29 Receptor Complex in Drosophila
Recent research has identified a unique class of pheromone receptors in Drosophila belonging to the degenerin/epithelial sodium channel (DEG/ENaC) family, specifically the Pickpocket (ppk) channels.[5][8][9] The receptor for the female pheromone 7,11-HD is a heteromeric ion channel composed of at least three subunits: ppk23, ppk25, and ppk29.[5] These subunits are co-expressed in gustatory sensory neurons on the male foreleg.[6]
The activation of this receptor complex is necessary for males to initiate courtship behavior in response to female pheromones.[6][7] Unlike the more commonly studied G protein-coupled odorant receptors (ORs), the ppk channel complex functions as an ionotropic receptor, directly gating ion flow upon ligand binding.[5]
Signaling Pathway of the ppk23/ppk25/ppk29 Pheromone Receptor
The binding of a ligand like 7,11-HD to the extracellular domain of the ppk channel complex is hypothesized to induce a conformational change, leading to the opening of the channel pore. This allows for the influx of cations, primarily Na+, which depolarizes the neuron's membrane potential. This depolarization generates an electrical signal that is then transmitted to higher brain centers, ultimately leading to a behavioral response.
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A Comparative Analysis of Synthetic vs. Natural 14-Heptacosanone: A Guide for Researchers
In the realm of drug discovery and development, the origin of a chemical compound—whether derived from nature or synthesized in a laboratory—is a critical consideration. This guide provides a comprehensive comparative analysis of natural versus synthetic 14-heptacosanone, a long-chain saturated ketone with emerging biological interest. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the physicochemical properties, impurity profiles, and biological activities of both forms, supported by experimental data and established analytical methodologies.
Introduction to this compound
This compound (also known as ditridecyl ketone or myristone) is a symmetrical 27-carbon ketone.[1][2] Natural sources of this compound include the plant Styrax officinalis.[1] Its long alkyl chains confer significant lipophilicity, influencing its biological interactions and potential therapeutic applications. As research into the pharmacological potential of long-chain ketones expands, understanding the nuances between synthetically produced and naturally derived this compound becomes paramount for reproducibility and clinical translation.
Physicochemical Properties: A Foundational Comparison
The fundamental physicochemical properties of a compound are independent of its origin, provided both natural and synthetic versions are of high purity. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₄O | [1][2] |
| Molecular Weight | 394.72 g/mol | [1] |
| CAS Number | 542-50-7 | [1][2] |
| Melting Point | 76-78 °C | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Insoluble in water; soluble in non-polar organic solvents |
These properties are crucial for designing experimental protocols, including solvent selection for extraction and analysis, as well as for formulation development.
Sourcing and Synthesis: Two Paths to a Single Molecule
The methods used to obtain this compound are fundamentally different for each form, and these processes directly impact the resulting product's characteristics, particularly its impurity profile.
Synthetic this compound: Precision and Potential Pitfalls
The chemical synthesis of symmetrical ketones like this compound offers the advantage of scalability and control over the final product. A common synthetic route is the coupling of two equivalents of a suitable organometallic reagent with a carbonyl-containing electrophile.
Experimental Protocol: Illustrative Synthesis of a Symmetrical Ketone
A general and effective method for the synthesis of symmetrical ketones involves the reaction of a Grignard reagent with an acylating agent like N,N-dimethylamides or acid chlorides. For this compound, this would typically involve the following conceptual steps:
-
Preparation of the Grignard Reagent: Tridecyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form tridecylmagnesium bromide.
-
Coupling Reaction: The Grignard reagent is then reacted with a suitable carbonyl source. For example, the reaction with cadmium chloride (CdCl₂) forms an organocadmium reagent, which upon reaction with myristoyl chloride (a 14-carbon acid chloride) would yield this compound.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous acid solution. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.
The primary advantage of chemical synthesis is the potential for high purity and the absence of complex plant-derived matrix components. However, impurities can be introduced from starting materials, reagents, solvents, and side reactions.
Natural this compound: The Complexity of Extraction
Natural this compound is extracted from plant sources, a process that involves separating the target molecule from a complex mixture of other phytochemicals.
Experimental Protocol: General Plant Extraction and Isolation
The following is a generalized protocol for the extraction of lipophilic compounds like this compound from a plant matrix:
-
Sample Preparation: The plant material (e.g., leaves, bark of Styrax officinalis) is dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: A Soxhlet extraction is performed using a non-polar solvent such as n-hexane or chloroform for several hours. This method is efficient for extracting lipophilic compounds.
-
Fractionation: The crude extract is concentrated and may be subjected to a liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is further purified using column chromatography over silica gel. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target molecule.
-
Final Purification: The fractions containing this compound are combined, and the solvent is evaporated. The resulting solid may be further purified by recrystallization to obtain the pure natural compound.
The main challenge with natural extraction is the potential for co-extraction of structurally related compounds and other lipophilic molecules, which can be difficult to separate.
Diagram: Comparative Workflow for Obtaining this compound
Caption: A simplified workflow comparing the synthetic and natural extraction pathways for this compound.
Impurity Profiling: A Critical Differentiator
The impurity profile is often the most significant difference between synthetic and natural compounds. These impurities can have a profound impact on biological activity and toxicity.
Impurities in Synthetic this compound
Synthetic this compound may contain impurities derived from:
-
Unreacted Starting Materials: Residual tridecyl bromide or myristoyl chloride.
-
Side Products: Homocoupling of the Grignard reagent, or other side reactions.
-
Reagents and Solvents: Traces of solvents or catalysts used in the synthesis.
A study on a similar long-chain ketone, 12-tricosanone, identified it as an impurity in a commercially available raw material, highlighting that even seemingly pure synthetic compounds can contain unexpected contaminants.[3][4]
Impurities in Natural this compound
Natural this compound is likely to be accompanied by:
-
Structurally Related Compounds: Other long-chain ketones, alkanes, fatty acids, and esters present in the plant's cuticular wax.
-
Isomers: Positional isomers of the ketone may be present.
-
Other Phytochemicals: Pigments, sterols, and other lipophilic compounds from the plant.
The presence of these related natural compounds can make complete purification challenging and may contribute to the observed biological activity of the "pure" natural product.
Analytical Characterization: Ensuring Identity and Purity
A multi-technique approach is essential for the unambiguous identification and purity assessment of both synthetic and natural this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like long-chain ketones.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent like hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280-300 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 60°C and ramping up to 315°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
The retention time in the gas chromatogram helps in identifying this compound, while the mass spectrum provides a unique fragmentation pattern for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation and purity assessment.
-
¹H NMR: The spectrum of this compound is relatively simple, showing signals for the methyl (CH₃) and methylene (CH₂) groups of the alkyl chains, and a characteristic triplet for the protons α to the carbonyl group.
-
¹³C NMR: The carbonyl carbon (C=O) gives a distinct signal in the downfield region of the spectrum (around 211 ppm).[2] The other carbon signals correspond to the long alkyl chains.
The presence of unexpected signals in the NMR spectra can indicate the presence of impurities.
Comparative Biological Activity
While the intrinsic biological activity of pure this compound should be the same regardless of its source, the presence of impurities in either the synthetic or natural product can lead to different experimental outcomes. Long-chain ketones have been investigated for various biological activities.
Anti-inflammatory Activity
Long-chain ketones and related compounds have shown potential as anti-inflammatory agents. The mechanism often involves the modulation of key inflammatory pathways such as NF-κB and JAK/STAT.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with different concentrations of synthetic or natural this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Nitric Oxide Measurement: After 24 hours, the amount of nitric oxide (NO) produced by the cells is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated for each concentration of the test compound.
Antimicrobial Activity
The lipophilic nature of long-chain ketones suggests they may have antimicrobial properties by disrupting bacterial cell membranes.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilutions: Two-fold serial dilutions of synthetic and natural this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity
It is crucial to assess the cytotoxicity of any compound intended for therapeutic use.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: A suitable cell line (e.g., HeLa, HepG2) is seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of synthetic and natural this compound for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5][6]
Conclusion and Recommendations
The choice between synthetic and natural this compound depends on the specific research application.
-
Synthetic this compound: Offers the potential for high purity and scalability, making it suitable for pharmacological studies where a well-defined chemical entity is required. However, rigorous quality control is necessary to identify and quantify any process-related impurities.
-
Natural this compound: Provides a source of the compound as it exists in nature. However, the presence of co-extracted, structurally similar compounds may complicate the interpretation of biological data. The "activity" of a natural extract may be due to a synergistic effect of multiple components.
For researchers in drug development, it is recommended to:
-
Thoroughly Characterize the Material: Regardless of the source, use a combination of analytical techniques (GC-MS, NMR, HPLC) to confirm the identity and purity of this compound.
-
Profile Impurities: Actively look for and identify any impurities, as these can significantly impact biological results.
-
Use a Well-Defined Standard: For quantitative biological assays, a highly purified and well-characterized standard of this compound is essential for obtaining reproducible data.
By understanding the inherent differences between synthetic and natural this compound, researchers can make more informed decisions in their experimental design, leading to more reliable and translatable scientific findings.
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MDPI. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. [Link]
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A Guide to the Structural Validation of 14-Heptacosanone: An Integrated Spectroscopic Approach
Introduction: The Imperative of Structural Integrity in Scientific Research
In the realms of natural product chemistry, metabolic research, and drug development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data is built. 14-Heptacosanone (C₂₇H₅₄O), a long-chain saturated aliphatic ketone, serves as an excellent model for demonstrating a robust, multi-technique spectroscopic workflow.[1][2][] Its simple, yet specific, structure—a 27-carbon chain with a carbonyl group at the 14th position—produces a distinct spectral "fingerprint."
This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for validating the structure of this compound. We move beyond a simple recitation of data to explain the causal logic behind spectral interpretation, ensuring a self-validating and trustworthy analytical process.
Part 1: The Theoretical Fingerprint of this compound
Before any sample is analyzed, a robust theoretical framework must be established. Based on its known structure, we can predict the expected outcomes for key spectroscopic analyses. This predictive step is crucial; it transforms the process from mere data collection into a targeted, hypothesis-driven validation.
The structure of this compound is symmetrical around a central carbonyl group. This symmetry is a key feature that simplifies its expected NMR spectra while dictating its fragmentation in mass spectrometry. The molecular formula C₂₇H₅₄O corresponds to a molecular weight of approximately 394.7 g/mol .[1][2]
Predicted Spectral Data
| Technique | Feature | Predicted Observation & Rationale |
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (triplet, 4H): Protons on carbons α to the carbonyl (C-13, C-15) are deshielded by the electron-withdrawing effect of the C=O group, shifting them downfield.[4][5] ~1.2-1.6 ppm (multiplet, 44H): Protons of the bulk methylene (-CH₂-) chains (C-3 to C-12 and C-16 to C-25). ~0.88 ppm (triplet, 6H): Protons of the terminal methyl (-CH₃) groups (C-1, C-27). |
| ¹³C NMR | Chemical Shift (δ) | ~210-215 ppm: The carbonyl carbon (C-14) is highly deshielded and appears significantly downfield, a characteristic feature of aliphatic ketones.[6][7] ~42 ppm: Carbons α to the carbonyl (C-13, C-15). ~20-35 ppm: Bulk methylene (-CH₂-) carbons. ~14 ppm: Terminal methyl (-CH₃) carbons. |
| FT-IR | Wavenumber (cm⁻¹) | ~1715 cm⁻¹ (strong, sharp): Characteristic C=O stretching vibration for a saturated aliphatic ketone.[4][8] Conjugation or ring strain, which are absent here, would lower or raise this frequency, respectively.[9] ~2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the aliphatic chain. |
| Mass Spec. (EI) | m/z Ratio | 394 (M⁺): The molecular ion peak. This may be weak but should be observable.[5][10] 211 (Base Peak): Resulting from α-cleavage, the most favorable fragmentation pathway for a symmetrical ketone.[11][12][13] This corresponds to the stable acylium ion [CH₃(CH₂)₁₂CO]⁺. 183: The other fragment from α-cleavage, the C₁₃H₂₇ alkyl radical, is neutral and not detected, but its corresponding cation may be observed from other fragmentation pathways. |
Part 2: Experimental Workflow for Structural Validation
A successful validation relies on a meticulously executed experimental plan. The following workflow outlines the necessary steps from sample preparation to final data integration, ensuring data of the highest quality and integrity.
Experimental Protocols
Protocol 1: Sample Preparation Trustworthy data begins with proper sample handling. The goal is to ensure the sample is pure and properly solubilized for each analytical technique.
-
Purity Assessment: Initially, assess the sample's purity via Thin Layer Chromatography (TLC) or Gas Chromatography-Flame Ionization Detection (GC-FID) if not already known. A single spot/peak is desired.
-
NMR Sample: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
FT-IR Sample: Prepare a dilute solution of the compound in a suitable IR-transparent solvent like hexane or prepare a KBr pellet. A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying it to a salt plate, and allowing the solvent to evaporate.
-
GC-MS Sample: Prepare a 1 mg/mL stock solution in a high-purity volatile solvent such as hexane or ethyl acetate. Further dilute to ~10-100 µg/mL for injection.
Protocol 2: Spectroscopic Data Acquisition The following are representative instrument parameters. These should be optimized based on the specific instrumentation available.
-
Nuclear Magnetic Resonance (NMR):
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR: Acquire data using a standard pulse program. Set spectral width to cover -2 to 12 ppm. Acquire at least 16 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. Set spectral width to cover 0 to 220 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), as the carbonyl carbon signal can be weak.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: Standard FT-IR Spectrometer.
-
Technique: Transmittance.
-
Parameters: Scan range of 4000-400 cm⁻¹. Resolution of 4 cm⁻¹. Co-add at least 16 scans to improve signal-to-noise.
-
Background: Perform a background scan using the pure solvent or an empty sample compartment before running the sample.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).
-
Injector: 250 °C, Splitless injection of 1 µL.
-
Oven Program: Initial temp 100 °C, hold for 2 min. Ramp to 300 °C at 15 °C/min, hold for 10 min.
-
MS Parameters: EI source at 70 eV. Scan range m/z 40-500.
-
Part 3: Data Interpretation and Structural Confirmation
This is the critical step where experimental data is compared against the theoretical fingerprint.
Mass Spectrometry: The Decisive Fragmentation
The EI mass spectrum provides the molecular weight and the most structurally informative data through its fragmentation pattern. For long-chain ketones, α-cleavage is the dominant fragmentation pathway.[10][12]
The observation of a molecular ion at m/z 394 and a base peak at m/z 211 is compelling evidence for the this compound structure. An isomer, such as 2-Heptacosanone, would yield a significantly different spectrum, with characteristic peaks at m/z 43 ([CH₃CO]⁺) and m/z 351.[14]
NMR and IR: The Supporting Evidence
While MS provides the backbone structure, NMR and IR confirm the specific arrangement and functional groups.
-
¹H and ¹³C NMR: The simplicity of the spectra, showing only a few distinct signals despite the 27 carbons, is direct evidence of the molecule's symmetry. The key is to confirm the chemical shifts: the triplet around 2.4 ppm in the proton NMR confirms the CH₂ groups are adjacent to a carbonyl, and the ¹³C signal >200 ppm unequivocally identifies the carbonyl carbon of a ketone.[6][7]
-
FT-IR: The presence of a strong, sharp absorption band around 1715 cm⁻¹ confirms the C=O group is a saturated, aliphatic ketone.[4] The absence of other significant bands (e.g., O-H stretch ~3300 cm⁻¹, C=C stretch ~1650 cm⁻¹) validates the lack of other functional groups.
By integrating the data from these three orthogonal techniques, where the molecular weight and fragmentation pattern from MS are corroborated by the functional group and symmetry information from IR and NMR, the structure of this compound can be validated with an exceptionally high degree of confidence.
Conclusion
This guide has outlined a comprehensive and self-validating workflow for the structural elucidation of this compound. By first predicting a theoretical spectral fingerprint and then systematically acquiring and comparing high-quality experimental data from Mass Spectrometry, NMR, and IR spectroscopy, researchers can achieve unambiguous structural confirmation. This integrated approach not only provides a definitive answer for a specific molecule but also represents a gold-standard methodology for structural validation in modern chemical and pharmaceutical science.
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Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link][5]
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Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone. Retrieved January 14, 2026, from [Link][10]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 14-Heptacosanone Quantification Methods
Abstract
The accurate quantification of 14-Heptacosanone (C₂₇H₅₄O), a long-chain aliphatic ketone, is of significant interest in various fields, including biochemistry and biomarker research. The selection of a robust and reproducible analytical method is paramount for ensuring data integrity, especially when comparing results across different laboratories. This guide provides an in-depth comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a framework for conducting an inter-laboratory comparison study to ensure methodological consistency and reliability.
Introduction: The Significance of Accurate this compound Quantification
Comparative Analysis of Quantification Methodologies
The choice between GC-MS and LC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] It offers high chromatographic resolution, separating the analyte from complex mixtures, and sensitive, specific detection via mass spectrometry.[5]
Principle: In GC-MS, the sample is vaporized and injected into a long, narrow column. An inert gas carries the sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.[6] For non-polar, neutral molecules like this compound, derivatization is often employed to enhance ionization efficiency and, consequently, sensitivity.[7][8]
Principle: In LC-MS, the sample is dissolved in a liquid and injected into a column packed with a solid stationary phase. A liquid mobile phase is pumped through the column, and the sample components are separated based on their differential partitioning between the mobile and stationary phases. The eluting components are then introduced into the mass spectrometer for detection.
Hypothetical Performance Characteristics
The following table summarizes the expected quantitative performance characteristics for the analysis of long-chain ketones, serving as a proxy for this compound. This data is illustrative and should be experimentally verified for each specific application.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations for Inter-Laboratory Validation |
| Limit of Quantification (LOQ) | In the low picogram (pg) range on-column for similar long-chain compounds.[4] | Potentially lower than GC-MS with appropriate derivatization, reaching the femtogram (fg) to low picogram (pg) range. | The LOQ should be determined in each laboratory using the same protocol and be sufficient for the intended application. |
| Precision (RSD%) | Good reproducibility is expected, typically <15%.[4] | Excellent precision can be achieved, often with RSD% <10%.[2] | Inter-laboratory precision (reproducibility) will be a key outcome of the comparison study. |
| Accuracy (% Recovery) | Expected to be in the range of 85-115%, depending on the sample matrix and extraction method.[4] | Typically in the range of 90-110% with the use of a suitable internal standard. | Accuracy should be assessed using certified reference materials or spiked matrix samples at multiple concentrations. |
| Linearity (r²) | Typically >0.99 over a defined concentration range. | Typically >0.995 over a wider dynamic range. | The calibration range and model should be consistent across all participating laboratories. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be susceptible to matrix interferences, often requiring more extensive sample cleanup or the use of matrix-matched calibrants. | A thorough evaluation of matrix effects is crucial in each participating laboratory. |
| Sample Throughput | Can be lower due to longer run times. | Can be higher with the use of modern UPLC systems and shorter run times.[9] | The entire analytical workflow, from sample preparation to data analysis, should be considered when evaluating throughput. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound. These protocols are synthesized from established methods for analogous long-chain ketones and should be optimized for specific instrumentation and sample matrices.
GC-MS Quantification Protocol
This protocol is adapted from methods for the analysis of long-chain aliphatic ketones and hydrocarbons.[4][5]
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of a liquid sample (e.g., plasma, serum), add a known amount of an appropriate internal standard (e.g., deuterated this compound or another long-chain ketone not present in the sample).
-
Add 3 mL of a 2:1 (v/v) mixture of n-hexane and isopropanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with an additional 2 mL of n-hexane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z from NIST library) and the internal standard.[1]
LC-MS/MS Quantification Protocol with Derivatization
This protocol involves derivatization to improve the ionization efficiency of the non-polar ketone.
4.2.1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in the GC-MS protocol (Section 4.1.1, steps 1-7).
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 25 µL of a derivatization agent solution (e.g., Girard's reagent T in a suitable buffer).
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling to room temperature, the sample is ready for LC-MS/MS analysis.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for the derivatized this compound and internal standard.
Inter-laboratory Comparison Study Design
An inter-laboratory study is essential to assess the reproducibility of a chosen analytical method. The following workflow is proposed for a robust comparison.
Caption: Logical workflow for GC-MS data analysis of this compound.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the study. GC-MS is a robust and well-established method for this class of compounds. LC-MS/MS, particularly with derivatization, may offer advantages in terms of sensitivity and throughput.
Regardless of the method chosen, a properly designed and executed inter-laboratory comparison study is essential to ensure the generation of reliable and comparable data across different research settings. This guide provides a comprehensive framework for embarking on such a study, from method selection and protocol development to data analysis and interpretation. By adhering to these principles, the scientific community can enhance the quality and consistency of this compound quantification, leading to more robust and impactful research outcomes.
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Efficacy of 14-Heptacosanone as a lubricant additive compared to standards
An In-Depth Technical Guide to Evaluating the Efficacy of 14-Heptacosanone as a Novel Lubricant Additive
Introduction: The Imperative for Advanced Lubricant Additives
In the realm of tribology and mechanical engineering, the performance of a lubricant is paramount to the efficiency, longevity, and reliability of machinery. Base oils, whether mineral or synthetic, rarely suffice on their own to meet the stringent demands of modern equipment which operates under increasingly severe conditions of temperature, pressure, and load.[1][2] Lubricant additives are chemical compounds meticulously blended into base oils to enhance their intrinsic properties, suppress undesirable characteristics, or impart entirely new functionalities.[1][2] These additives can range from anti-wear agents and friction modifiers to antioxidants and corrosion inhibitors, each playing a critical role in the lubricant's overall performance.[3][4][5]
The continuous drive for greater energy efficiency and environmental sustainability necessitates the exploration of novel additive chemistries.[6] This guide focuses on this compound (C₂₇H₅₄O), a long-chain symmetrical ketone, as a potential lubricant additive.[7][8][9] Its unique molecular structure, featuring a central polar carbonyl group flanked by two long non-polar tridecyl chains, suggests a strong potential for surface activity, making it a compelling candidate for friction and wear reduction.
This document, intended for researchers and formulation scientists, provides a framework for objectively comparing the efficacy of this compound against established industry-standard additives. We will delve into the causality behind experimental choices, provide detailed testing protocols, and present a logical structure for data interpretation, grounded in authoritative standards from organizations like ASTM International.
Molecular Profile: this compound
This compound, also known as ditridecyl ketone, is a saturated ketone with the following properties:
-
Structure: A central carbonyl group (C=O) at the 14th carbon position of a 27-carbon chain.
The key to its potential as a lubricant additive lies in its amphiphilic nature. The polar carbonyl "head" can strongly adsorb onto metal surfaces, while the two long, non-polar alkyl "tails" can form a low-shear, layered film. This structure is hypothesized to provide a robust boundary lubrication layer that can reduce both friction and wear.
Hypothesized Mechanism of Action
The proposed mechanism involves the formation of an adsorbed molecular film on interacting metal surfaces. This film acts as a physical barrier, preventing direct metal-to-metal contact, particularly under boundary lubrication conditions where the hydrodynamic fluid film is insufficient to separate the surfaces.[3]
Caption: Hypothesized boundary film formation by this compound.
Comparative Benchmarking: Standard Lubricant Additives
To establish a meaningful performance baseline, this compound must be evaluated against well-characterized, commercially prevalent additives. For this guide, we select:
-
Zinc Dialkyldithiophosphate (ZDDP): A multifunctional additive renowned for its exceptional anti-wear and antioxidant properties.[3][4] It functions by thermally decomposing to form a protective, sacrificial glassy phosphate film on metal surfaces.[3]
-
Glycerol Mono-oleate (GMO): A widely used organic friction modifier. Its effectiveness stems from its ability to form a low-friction soap-like film on surfaces, thereby improving energy efficiency.[3]
Experimental Framework for Efficacy Evaluation
A rigorous evaluation requires a multi-faceted approach, assessing tribological performance and thermal stability. The following protocols are based on internationally recognized ASTM standards to ensure data reliability and reproducibility.
Proposed Experimental Workflow
Caption: Workflow for evaluating lubricant additive performance.
Tribological Performance Assessment: Friction and Wear
The primary function of a friction modifier or anti-wear agent is to minimize frictional losses and protect surfaces from damage.[2][4] The Four-Ball and High-Frequency Reciprocating Rig (HFRR) tests are industry standards for this evaluation.[11][12]
This test evaluates the wear-preventive characteristics of a lubricating fluid.[11][12]
-
Apparatus: A standard Four-Ball Wear Test machine, consisting of three fixed steel balls in a cup and one rotating steel ball held in a chuck.
-
Sample Preparation: Prepare blends of a base oil (e.g., Group III) with 1% w/w of each additive: this compound, ZDDP, and GMO. A control sample of only the base oil must be included.
-
Test Conditions:
-
Load: 40 kg (392 N)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes[13]
-
-
Procedure: a. The three stationary balls are clamped into the test cup, and the test lubricant is added to cover them. b. The fourth ball is secured in the chuck and brought into contact with the three lower balls. c. The specified load is applied, and the motor is started. d. The test runs for the specified duration at the set temperature.
-
Data Collection: After the test, the three lower balls are cleaned, and the diameter of the wear scars is measured using a microscope. The average wear scar diameter (WSD) in millimeters is reported. A smaller WSD indicates better anti-wear performance.[14]
-
Friction Coefficient: Many modern Four-Ball testers can also record the frictional torque throughout the test, allowing for the calculation of the coefficient of friction (COF).[15]
The results should be tabulated for clear comparison.
| Lubricant Formulation | Average Wear Scar Diameter (WSD, mm) | Average Coefficient of Friction (COF) |
| Base Oil (Control) | 0.85 | 0.12 |
| Base Oil + 1% ZDDP | 0.40 | 0.09 |
| Base Oil + 1% GMO | 0.75 | 0.07 |
| Base Oil + 1% this compound | To be determined | To be determined |
Note: Values for standard additives are representative. Actual results will vary.
Thermal and Oxidative Stability Assessment
An additive's ability to withstand high temperatures and resist oxidation is crucial for lubricant longevity and performance.[16][17]
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[18][19]
-
Apparatus: A Thermogravimetric Analyzer.
-
Sample Preparation: Use the pure additive compounds (this compound, ZDDP, GMO).
-
Test Conditions:
-
Temperature Range: 25°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Inert (Nitrogen) and Oxidative (Air), run separately.
-
-
Procedure: a. A small, precisely weighed sample (5-10 mg) is placed in the TGA pan. b. The furnace is heated at a controlled rate. c. The instrument records the sample's mass continuously.
-
Data Collection: The key metric is the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs. This indicates the upper limit of the additive's thermal stability.[19]
| Additive | Onset of Decomposition (T₅%, °C) in N₂ | Onset of Decomposition (T₅%, °C) in Air |
| ZDDP | ~150-200°C | ~150-200°C |
| GMO | ~200-250°C | ~180-230°C |
| This compound | To be determined | To be determined |
Note: Values are representative and highlight ZDDP's lower thermal stability, which is linked to its mechanism of forming a protective film at elevated temperatures.
Discussion and Interpretation
-
Anti-Wear vs. Friction Modification: The data will reveal the primary function of this compound. If it significantly reduces the WSD compared to the base oil, it has strong anti-wear properties. If it primarily lowers the COF without a major impact on WSD (similar to GMO), it is acting as a friction modifier. A reduction in both would indicate multifunctional performance.
-
Performance Relative to Standards: A WSD approaching that of ZDDP would be an excellent result for wear protection. A COF rivaling or exceeding that of GMO would position this compound as a highly effective friction modifier.
-
Thermal Limitations: The TGA results are critical for defining the operational window. The long saturated chains of this compound suggest good inherent thermal stability, but this must be confirmed. Its performance must be viable within the target application's temperature range.[17]
-
Synergistic Effects: While this guide focuses on individual performance, future research should explore potential synergies. For instance, some friction modifiers can work in concert with anti-wear agents like ZDDP to provide comprehensive protection.[20]
Conclusion
This guide outlines a systematic and scientifically rigorous methodology for evaluating the efficacy of this compound as a lubricant additive. By employing standardized ASTM test methods and comparing its performance against established benchmarks like ZDDP and GMO, researchers can generate the objective, data-driven insights necessary to determine its potential for commercial application. The unique molecular structure of this compound presents a compelling hypothesis for its function as a surface-active agent. The proposed experimental framework provides the definitive path to validating this hypothesis and quantifying its performance benefits in the demanding field of modern lubrication.
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A Comparative Guide to the Structure-Activity Relationship of 14-Heptacosanone and its Analogs: A Roadmap for Future Research
For researchers, scientists, and professionals vested in the discovery and development of novel therapeutic agents, the exploration of naturally derived compounds offers a promising frontier. Among these, long-chain aliphatic ketones are emerging as a class of molecules with intriguing, yet underexplored, biological activities. This guide provides an in-depth technical comparison of the potential structure-activity relationship (SAR) of 14-Heptacosanone, a symmetrical 27-carbon aliphatic ketone, and its prospective analogs. Due to the nascent stage of research directly focused on this compound, this document synthesizes insights from related aliphatic ketones to construct a predictive framework, offering a scientifically grounded rationale for future investigation and drug development endeavors.
Introduction to this compound: A Molecule of Interest
This compound, also known as ditridecyl ketone, is a long-chain saturated aliphatic ketone with the chemical formula C₂₇H₅₄O.[1][2] Its structure is characterized by a carbonyl group positioned centrally along a 27-carbon chain.[1][2] While extensive research on its specific biological functions is limited, its presence has been noted in medicinal plants such as Styrax officinalis, suggesting a potential role in plant defense or signaling that could be harnessed for therapeutic purposes.[1] The inherent lipophilicity and structural simplicity of this compound make it an attractive scaffold for chemical modification and exploration of its biological potential.
The Anti-Inflammatory Potential of Aliphatic Ketones: An Emerging Paradigm
While direct evidence for the anti-inflammatory activity of this compound is yet to be established, a growing body of research on other ketones, particularly the smaller ketone bodies like β-hydroxybutyrate (BHB), points towards a potential role in modulating inflammatory pathways.[3][4][5] Ketone bodies have been shown to exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome, a key component of the innate immune system.[3][4][6][7] This inhibition appears to be independent of metabolic pathways and is linked to the direct interaction of BHB with the inflammasome complex.[3] It is plausible that long-chain aliphatic ketones like this compound could exert similar, or perhaps more nuanced, anti-inflammatory effects due to their distinct physicochemical properties.
The long aliphatic chains of this compound could facilitate its interaction with cellular membranes and lipid rafts, potentially influencing the localization and function of membrane-associated inflammatory proteins. Furthermore, the central placement of the carbonyl group in a long, flexible carbon chain may allow for specific interactions with hydrophobic pockets of target proteins involved in inflammatory signaling.
A Predictive Structure-Activity Relationship (SAR) Framework for this compound Analogs
In the absence of direct experimental data for this compound analogs, we can extrapolate from studies on other aliphatic ketones to build a hypothetical SAR model. This framework is intended to guide the rational design and synthesis of novel analogs for anti-inflammatory screening.
The Critical Influence of Carbonyl Group Position
Studies on shorter-chain aliphatic ketones, such as C9 ketones, have demonstrated that the position of the carbonyl group is a critical determinant of their biological activity in various assays.[8][9] For instance, in nematicidal assays, terminal ketones (2-nonanone) have shown greater potency than those with a more central carbonyl group.[8] Conversely, for other activities, a centrally located carbonyl might be optimal. In the context of this compound, its symmetrical structure with a C-14 carbonyl is a unique starting point. It is hypothesized that shifting the carbonyl group towards the end of the carbon chain (e.g., to the 2-, 3-, or 4-position) would significantly alter the molecule's polarity and shape, thereby impacting its interaction with biological targets.
The Role of Acyl Chain Length
The length of the aliphatic chains flanking the carbonyl group is another crucial factor. Research on the insecticidal properties of methyl ketones has indicated that an optimal chain length exists for maximal activity.[8] For this compound, analogs with shorter (e.g., C21, C23, C25) or longer (e.g., C29, C31) total carbon chains should be synthesized and evaluated. It is anticipated that lipophilicity, and consequently membrane partitioning and target accessibility, will be highly dependent on the overall chain length.
Introduction of Additional Functional Groups
The introduction of other functional groups, such as hydroxyl moieties, could profoundly impact biological activity. A review of long-chain aliphatic hydroxy ketones from medicinal plants suggests that these compounds possess a range of biological activities, including anticancer and antimicrobial effects.[10] Creating hydroxylated analogs of this compound (e.g., at the alpha or beta position to the carbonyl) could introduce hydrogen bonding capabilities, potentially enhancing target affinity and altering the molecule's pharmacokinetic properties.
Hypothetical SAR Summary Table
| Structural Modification | Hypothesized Analog | Anticipated Impact on Anti-Inflammatory Activity | Rationale |
| Carbonyl Position | 2-Heptacosanone | Potentially increased or decreased activity | Altered polarity and molecular shape, potentially affecting target binding. |
| 10-Heptacosanone | Potentially altered activity profile | Asymmetrical structure may lead to different target interactions compared to the symmetrical this compound. | |
| Chain Length | 12-Pentacosanone (C25) | May increase or decrease potency | Shorter chain length alters lipophilicity and membrane interactions. |
| 16-Hentriacontanone (C31) | May increase or decrease potency | Longer chain length increases lipophilicity, which could enhance or hinder cellular uptake and target engagement. | |
| Functional Group Addition | 13-Hydroxy-14-Heptacosanone | Potentially enhanced activity | Introduction of a hydroxyl group allows for hydrogen bonding, which could increase binding affinity to target proteins. |
| 14-Heptacosene-13-one | Potentially altered activity | Introduction of unsaturation changes the geometry and electronic properties of the molecule. |
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To empirically validate the proposed SAR framework, the following standardized in vitro assays are recommended for screening this compound and its synthesized analogs.
Cell Culture and Treatment
RAW 264.7 murine macrophages are a suitable and widely used cell line for in vitro inflammation studies. Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight. Compounds (this compound and its analogs) are dissolved in DMSO to create stock solutions and then diluted in culture medium to the desired final concentrations. A final DMSO concentration of ≤0.1% is recommended to avoid solvent-induced toxicity.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, which is a pro-inflammatory mediator.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with test compounds for 1 hour.
-
Induce inflammation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for COX-2 Expression
This technique is used to assess the protein expression levels of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with test compounds for 1 hour, followed by LPS stimulation for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
Visualizing Relationships and Workflows
To further clarify the proposed concepts, the following diagrams are provided.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This compound represents an intriguing, yet largely uncharacterized, natural product. This guide provides a foundational framework for initiating research into its structure-activity relationship, with a focus on its anti-inflammatory potential. By systematically synthesizing and screening the proposed analogs using the detailed protocols, researchers can begin to unravel the structural determinants of activity for this class of long-chain aliphatic ketones. The insights gained from such studies will be invaluable for the development of novel anti-inflammatory leads and will contribute to a deeper understanding of the therapeutic potential of this underexplored chemical space. The path forward requires a collaborative effort between synthetic chemists and pharmacologists to transform the hypotheses presented here into tangible experimental data, ultimately paving the way for new therapeutic innovations.
References
- Youm, Y. H., Nguyen, K. Y., Grant, R. W., Goldberg, E. L., Bodogai, M., Kim, D., ... & Dixit, V. D. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease.
- Paoli, A., Bianco, A., Damiani, E., & Bosco, G. (2014). Ketogenic diet in neuromuscular and neurodegenerative diseases.
- Jiang, Y., Wang, X., & Yang, J. (2022). The Ketogenic Diet in Alzheimer's Disease: A Review of the Evidence. Frontiers in Aging Neuroscience, 14, 835639.
- Fu, S. P., Li, S. N., Wang, J. F., Li, Y., Xie, S. S., Xue, W. J., & Liu, H. M. (2019). BHBA suppresses LPS-induced inflammation in BV-2 cells by inhibiting the NF-κB pathway. Journal of agricultural and food chemistry, 67(26), 7346-7354.
- Goldberg, E. L., Asher, J. L., Molony, R. D., Shaw, A. C., Zeiss, C. J., Wang, C., ... & Dixit, V. D. (2017). β-Hydroxybutyrate deactivates neutrophil NLRP3 inflammasome to relieve gout flares. Cell reports, 18(9), 2077-2087.
- Prasad, C., Kumar, V., Pandey, H. S., Srivastava, R. M., Kumar, K., & Srivastava, R. B. (2014). Long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 Years. World Journal of Pharmaceutical Sciences, 2(12), 1736-1745.
- Rojas-Jiménez, K., López-Lara, I. M., López-Guerrero, G., & Geiger, O. (2007). 2-Tridecanone impacts surface-associated bacterial behaviours and hinders plant-bacteria interactions. Environmental microbiology, 9(5), 1215-1227.
- De la Rubia Ortí, J. E., García-Pardo, M. P., & Sancho, C. (2018). The anti-inflammatory effect of the ketogenic diet in frontotemporal dementia. Journal of Alzheimer's Disease, 65(4), 1139-1147.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Extraction Methods for 14-Heptacosanone
For distribution to: Researchers, scientists, and drug development professionals.
In the pursuit of isolating high-purity phytochemicals for research and pharmaceutical development, the choice of extraction methodology is a critical determinant of success. This guide provides an in-depth comparative analysis of various techniques for the extraction of 14-Heptacosanone, a long-chain aliphatic ketone with significant therapeutic and industrial potential. As a non-polar compound, its efficient extraction from complex plant matrices necessitates a careful consideration of solvent selection and extraction dynamics. This document will explore the theoretical underpinnings and practical applications of conventional and modern extraction techniques, supported by experimental data and detailed protocols to inform your laboratory practices.
Introduction to this compound and the Imperative of Efficient Extraction
This compound (C₂₇H₅₄O), also known as Ditridecyl Ketone or Myristone, is a saturated ketone with a molecular weight of approximately 394.7 g/mol [1]. Its long aliphatic chain renders it highly non-polar and practically insoluble in water. This compound has been identified in various plant species, including Styrax officinalis, and is a subject of interest for its potential bioactive properties.
The primary challenge in its utilization lies in its effective isolation from the intricate matrix of plant tissues. The selection of an extraction method directly impacts not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process. This guide will compare and contrast classical and contemporary extraction methods, providing a robust framework for methodological selection and optimization.
Comparative Analysis of Extraction Methodologies
The extraction of this compound, owing to its non-polar nature, is most effectively achieved using non-polar solvents. The choice of extraction technique, however, can significantly influence the efficiency of this process. Here, we compare four prominent methods: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Soxhlet Extraction: The Gold Standard
Soxhlet extraction is a time-honored, continuous solid-liquid extraction technique that has long been considered a benchmark for the exhaustive extraction of phytochemicals.
Principle of Operation: The method utilizes a specialized apparatus where the sample is placed in a thimble and is continuously washed by a refluxing solvent. This process ensures that the sample is repeatedly exposed to fresh, hot solvent, thereby facilitating a high extraction efficiency over time[2][3][4].
Advantages:
-
Exhaustive Extraction: The continuous cycling of fresh solvent ensures a near-complete extraction of the target compound.
-
Simplicity and Reliability: The apparatus is relatively simple to set up and operate.
Disadvantages:
-
Time and Energy Intensive: The process can take several hours to days and requires continuous heating, leading to high energy consumption.
-
Large Solvent Volume: Soxhlet extraction typically requires a large volume of solvent, raising cost and environmental concerns.
-
Thermal Degradation: The prolonged exposure to high temperatures can potentially degrade thermolabile compounds, although this compound is relatively stable.
Ultrasound-Assisted Extraction (UAE): The Power of Cavitation
UAE is a modern and efficient extraction technique that employs ultrasonic waves to enhance the extraction process.
Principle of Operation: High-frequency sound waves (typically >20 kHz) are passed through the solvent, creating and collapsing microscopic bubbles in a process known as acoustic cavitation. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent into the matrix, thereby accelerating the release of the target compound[5][6][7].
Advantages:
-
Reduced Extraction Time: UAE can significantly shorten the extraction time compared to conventional methods, often from hours to minutes.
-
Lower Solvent Consumption: The enhanced efficiency often translates to a reduced need for solvent.
-
Improved Yield: In many cases, UAE provides a higher extraction yield in a shorter time.
-
Suitable for Thermolabile Compounds: The extraction can be performed at lower temperatures, minimizing the risk of thermal degradation.
Disadvantages:
-
Potential for Free Radical Formation: The high energy of cavitation can sometimes lead to the formation of free radicals, which may affect the stability of certain compounds.
-
Equipment Cost: The initial investment in ultrasonic equipment can be higher than for conventional setups.
Microwave-Assisted Extraction (MAE): Harnessing Dielectric Heating
MAE is another advanced extraction technique that utilizes microwave energy to heat the solvent and the plant matrix, thereby accelerating the extraction process.
Principle of Operation: Microwaves cause the dipolar rotation of molecules within the solvent and any residual water in the plant material. This rapid rotation generates heat, leading to a localized increase in temperature and pressure within the plant cells. This pressure gradient causes the cell walls to rupture, releasing the intracellular contents into the solvent[1][8][9].
Advantages:
-
Extremely Fast Extraction: MAE is one of the fastest extraction methods available, with extraction times often in the range of seconds to minutes.
-
Reduced Solvent Usage: The high efficiency of the process allows for a significant reduction in solvent consumption.
-
Higher Yields: MAE often results in higher extraction yields compared to conventional methods.
Disadvantages:
-
Solvent Suitability: The choice of solvent is critical, as it must be able to absorb microwave energy efficiently. Non-polar solvents like hexane have low dielectric constants and are poor absorbers of microwave radiation. Therefore, a small amount of a polar co-solvent is often required.
-
Potential for Thermal Degradation: The rapid and localized heating can lead to the degradation of heat-sensitive compounds if not carefully controlled.
Supercritical Fluid Extraction (SFE): The Green Alternative
SFE is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.
Principle of Operation: A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure. In this state, it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds[10][11][12][13][14].
Advantages:
-
Environmentally Friendly: The use of non-toxic, non-flammable, and readily available CO₂ makes it a green technology. The solvent can be easily removed from the extract by depressurization and recycled.
-
High Selectivity: The tunable solvating power allows for the selective extraction of specific compounds, resulting in a purer extract.
-
Mild Operating Temperatures: Extraction can be performed at relatively low temperatures, preserving the integrity of thermolabile compounds.
Disadvantages:
-
High Initial Investment: SFE equipment is complex and expensive.
-
Not Ideal for Polar Compounds: Supercritical CO₂ is non-polar and is most effective for extracting non-polar compounds like this compound. For more polar compounds, a polar co-solvent (modifier) is often required.
Quantitative Data Summary
While direct comparative studies on this compound are limited, data from the extraction of similar non-polar compounds from plant matrices can provide valuable insights into the expected performance of each method. The following table summarizes typical performance metrics.
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Purity of Extract | Key Considerations |
| Soxhlet Extraction | 6 - 24 hours | High | High (Exhaustive) | Moderate | Time and energy-intensive; potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | Moderate | High | High | Efficient and rapid; can be performed at lower temperatures. |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | Very High | High | Very rapid; requires microwave-absorbing solvent or co-solvent. |
| Supercritical Fluid Extraction (SFE) | 30 - 120 minutes | Very Low (recyclable) | High (Selective) | Very High | Environmentally friendly and highly selective; high equipment cost. |
Note: The relative yield and purity are dependent on the specific plant matrix, solvent, and optimized parameters for each method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction of this compound using Soxhlet and Ultrasound-Assisted Extraction, which represent a classic and a modern approach, respectively.
Protocol for Soxhlet Extraction
Objective: To exhaustively extract this compound from a dried plant matrix.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus (500 mL round-bottom flask, extractor, condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Glass wool
Procedure:
-
Accurately weigh approximately 20 g of the dried and powdered plant material.
-
Place the weighed sample into a cellulose extraction thimble.
-
Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.
-
Place the thimble inside the Soxhlet extractor.
-
Add 300 mL of n-hexane to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the flask using a heating mantle to allow the solvent to boil gently.
-
Continue the extraction for 8-12 hours, or until the solvent in the extractor arm is colorless.
-
After extraction, allow the apparatus to cool to room temperature.
-
Disassemble the apparatus and remove the thimble.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to obtain the crude extract containing this compound.
-
Further purification can be achieved using chromatographic techniques.
Protocol for Ultrasound-Assisted Extraction (UAE)
Objective: To rapidly extract this compound from a dried plant matrix with high efficiency.
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or Erlenmeyer flask (250 mL)
-
n-Hexane (analytical grade)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 10 g of the dried and powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of n-hexane to the beaker to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Place a magnetic stir bar in the beaker.
-
Place the beaker in an ultrasonic bath filled with water, ensuring the water level is the same as the solvent level in the beaker.
-
Set the ultrasonic bath to a frequency of 40 kHz and a power of 100 W.
-
Begin sonication and stirring for 30 minutes at a controlled temperature (e.g., 40°C).
-
After 30 minutes, turn off the sonicator and stirrer.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh n-hexane to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude extract.
Visualization of Experimental Workflows
To further elucidate the operational differences between the discussed extraction methods, the following diagrams illustrate their respective workflows.
Caption: Workflow for Soxhlet Extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Conclusion and Recommendations
The selection of an appropriate extraction method for this compound is a balance between desired yield, purity, processing time, cost, and environmental impact.
-
Soxhlet extraction , while being a reliable and exhaustive method, is largely outdated for industrial applications due to its high consumption of time, energy, and solvents. It remains a useful benchmark for laboratory-scale research.
-
Ultrasound-Assisted Extraction (UAE) offers a significant improvement in terms of speed and efficiency, with reduced solvent and energy consumption. It is a highly recommended method for routine laboratory extractions and has the potential for scalability.
-
Microwave-Assisted Extraction (MAE) provides the fastest extraction times and the lowest solvent consumption among the solvent-based methods. However, careful optimization is required to prevent thermal degradation, and the choice of solvent is more restricted.
-
Supercritical Fluid Extraction (SFE) stands out as the most environmentally friendly and selective method, yielding a high-purity product. The high initial investment is a major consideration, but for high-value applications and large-scale production, it is an increasingly attractive option.
For most research and development purposes, Ultrasound-Assisted Extraction (UAE) presents the most balanced approach, offering high efficiency, speed, and moderate cost. For applications where purity and environmental considerations are paramount, and where the initial investment can be justified, Supercritical Fluid Extraction (SFE) is the superior choice.
References
- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
- Chemat, F., Rombaut, N., Sicaire, A. G., Meullemiestre, A., Fabiano-Tixier, A. S., & Abert-Vian, M. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics sonochemistry, 34, 540-560.
- Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub-and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae: A review. Food chemistry, 98(1), 136-148.
- Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: microwave-assisted extraction and pressurised solvent extraction. Phytochemical analysis, 13(2), 105-113.
- Mandal, V., Mohan, Y., & Hemalatha, S. (2007). Microwave assisted extraction—an innovative and promising extraction tool for medicinal plant research. Pharmacognosy reviews, 1(1), 7.
- Montesantos, S., Montesano, D., & Anagnostopoulos, D. (2019). High-temperature extraction of lignocellulosic bio-crude by supercritical carbon dioxide. The Journal of Supercritical Fluids, 147, 1-10.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10955, this compound. Retrieved from [Link]
- Punt, P. J., van Biezen, N., Conesa, A., Albers, A., Mangnus, J., & van den Hondel, C. (2002). Filamentous fungi as cell factories for heterologous protein production. Trends in biotechnology, 20(5), 200-206.
-
RSC. (2016, June 10). Soxhlet extraction [Video]. YouTube. [Link]
- Sharif, K. M., Rahman, M. M., Azmir, J., Mohamed, A., Jahurul, M. H. A., Sahena, F., & Zaidul, I. S. M. (2014). Experimental design of supercritical fluid extraction—A review. Journal of Food Engineering, 124, 105-116.
- Trubetskaya, A., Grams, J., Leahy, J. J., Monaghan, R. F., & Healy, M. G. (2021). Supercritical Extraction of Biomass—A Green and Sustainable Method to Control the Pyrolysis Product Distribution. ACS Sustainable Chemistry & Engineering, 9(18), 6296-6307.
-
TNAU Agritech Portal. (n.d.). Extraction techniques of Medicinal plants. Retrieved from [Link]
-
Wisdomlib. (2023, October 2). Soxhlet extraction method: Significance and symbolism. Retrieved from [Link]
- Zaidul, I. S. M., Norulaini, N. A. N., Omar, A. K. M., & Smith, R. L. (2007). Supercritical carbon dioxide (SC-CO2) extraction of palm kernel oil from palm kernel. Journal of Food Engineering, 79(3), 1007-1014.
- Zhang, H. F., Yang, X. H., & Wang, Y. (2011). Microwave assisted extraction of secondary metabolites from plants: current status and future directions. Trends in Food Science & Technology, 22(12), 672-688.
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Safety Operating Guide
Guide to the Proper Disposal of 14-Heptacosanone: A Protocol for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 14-Heptacosanone (CAS No. 542-50-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical laboratory experience to ensure that waste streams containing this long-chain ketone are managed with precision and care, building a foundation of trust in our operational safety.
Chemical Profile and Hazard Assessment of this compound
A thorough understanding of a chemical's properties is the bedrock of a valid disposal plan. This compound, also known as Ditridecyl Ketone, is a long-chain aliphatic ketone.[1][2] Its physical and chemical characteristics are central to determining its appropriate disposal pathway.
While many suppliers do not classify this compound as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize its potential environmental impact. Aggregated data from notifications to the European Chemicals Agency (ECHA) indicate that it may cause long-lasting harmful effects to aquatic life.[3][4] This potential for environmental toxicity dictates that it should not be disposed of in the regular trash or down the sanitary sewer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 542-50-7 | [1][2][5] |
| Molecular Formula | C₂₇H₅₄O | [1][2][5] |
| Molecular Weight | 394.72 g/mol | [1][] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 76-78°C | [7] |
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life | [3][4] |
Regulatory Framework: Is this compound a Hazardous Waste?
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9] A critical first step in any disposal protocol is "hazardous waste determination."[8]
Based on available safety data, pure, unused this compound does not typically meet the federal criteria for a characteristic hazardous waste (ignitability, corrosivity, reactivity, or toxicity) and is not a specifically listed hazardous waste (F, K, P, or U-lists).[9][10]
However, this is rarely the complete picture in a laboratory setting. The principle of "generator knowledge" is paramount. The final waste stream must be evaluated. If this compound is mixed with or contaminates other materials, the resulting mixture dictates the disposal path.
-
Mixture with Solvents: If this compound is dissolved in a flammable solvent (e.g., ethanol, hexane) or a listed hazardous solvent (e.g., xylene, methanol), the entire solution must be treated as a hazardous waste.
-
Contaminated Materials: Items such as gloves, weigh boats, or absorbent pads contaminated with this compound should be disposed of as solid chemical waste, not as regular trash.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the proper segregation, containment, and disposal of waste containing this compound. Adherence to this workflow ensures compliance and minimizes risk.
Step 1: Waste Stream Characterization
The initial and most critical phase is to accurately identify the nature of your waste. The flowchart below outlines the decision-making process. This determination must be made at the point of generation.
Caption: Decision workflow for characterizing this compound waste streams.
Step 2: Waste Segregation and Containerization
Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective disposal.[8]
-
Solid Chemical Waste (Non-Hazardous):
-
Container: Collect pure, unused this compound in a durable, sealable plastic bag or a clearly labeled, rigid container.
-
Rationale: While not RCRA hazardous, its potential aquatic toxicity warrants controlled disposal. Segregation prevents it from entering municipal landfills where it could leach into the environment.
-
-
Contaminated Solid Waste:
-
Container: Place gloves, absorbent pads, and other contaminated debris into a designated solid waste container (often a lined drum or bucket).
-
Labeling: This container must be labeled with the words "Solid Waste" and list all chemical constituents.
-
Rationale: This waste must be kept separate from regular trash to be incinerated or disposed of in a secure chemical landfill.
-
-
Liquid Chemical Waste:
-
Container: Use a designated, chemically compatible waste container (e.g., a polyethylene carboy for organic solvents). Never use metal containers for acidic or basic solutions.[11] The container must have a secure, sealing cap.
-
Segregation: Do not mix incompatible waste streams. For example, keep halogenated solvent waste separate from non-halogenated solvent waste.
-
Rationale: Proper segregation prevents dangerous reactions and is often required by disposal vendors for recycling or fuel blending programs.
-
Step 3: Labeling and Accumulation
All waste containers must be properly labeled the moment waste is first added.
-
Labeling Requirements: Your institution's Environmental Health & Safety (EHS) department will provide specific labels. Generally, they must include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical names of all contents (no abbreviations).
-
The approximate percentage of each component.
-
The date accumulation began.
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
-
-
Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[11][12] Containers must be kept closed except when adding waste.[12]
Step 4: Final Disposal
-
Professional Disposal: Arrange for pickup of the waste through your institution's EHS department. They will contract with a licensed hazardous waste disposal company.[8]
-
Do Not:
-
Pour any waste containing this compound down the drain.
-
Place any solid waste contaminated with this compound in the regular trash.
-
Best Practices and Waste Minimization
A proactive approach to chemical handling can significantly reduce the volume and hazard level of waste generated.
-
Inventory Management: Purchase and use only the amount of chemical necessary for your experiment to avoid generating waste from expired or unused stock.
-
Material Substitution: Where scientifically viable, consider using less hazardous or more environmentally benign alternatives.
-
Spill Response: In the event of a spill, use an appropriate spill kit to absorb the material. The cleanup debris must be disposed of as contaminated solid waste. Avoid creating dust from the solid powder by using a damp cloth for final cleaning if appropriate.[13]
By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, responsibility, and scientific integrity. This structured approach ensures that our work, from discovery to disposal, is conducted in a manner that protects our colleagues, our communities, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
